molecular formula C36H64N7O17P3S B15549470 8-Methyltetradecanoyl-CoA

8-Methyltetradecanoyl-CoA

Cat. No.: B15549470
M. Wt: 991.9 g/mol
InChI Key: DFSXESOMPBYGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyltetradecanoyl-CoA is a useful research compound. Its molecular formula is C36H64N7O17P3S and its molecular weight is 991.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H64N7O17P3S

Molecular Weight

991.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-methyltetradecanethioate

InChI

InChI=1S/C36H64N7O17P3S/c1-5-6-7-10-13-24(2)14-11-8-9-12-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,46-47H,5-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)

InChI Key

DFSXESOMPBYGRO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

8-Methyltetradecanoyl-CoA: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyltetradecanoyl-CoA is the activated form of 8-methyltetradecanoic acid, a branched-chain fatty acid (BCFA). As a thioester of coenzyme A, it is an intermediate in the metabolism of BCFAs, which are increasingly recognized for their diverse biological roles. This technical guide provides an in-depth analysis of the known and inferred biological significance of this compound, drawing from research on BCFAs and their metabolism. It covers its biosynthesis, metabolic fate, potential roles in cellular signaling and disease, and relevance to drug development. Detailed experimental methodologies for the analysis of related compounds are also presented, alongside visualizations of key pathways to facilitate a deeper understanding of its biochemical context.

Introduction to Branched-Chain Fatty Acyl-CoAs

Fatty acids are fundamental building blocks for lipids and a major source of cellular energy. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) represent a significant class of lipids with unique structural and functional properties. BCFAs are characterized by one or more methyl groups along their acyl chain. The position of this methyl group can influence the physical properties of membranes and lipids, affecting fluidity and stability.

The activation of fatty acids to their coenzyme A (CoA) thioesters is a prerequisite for their participation in most metabolic pathways. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Fatty acyl-CoAs are central metabolic intermediates, serving as substrates for beta-oxidation, elongation, desaturation, and the synthesis of complex lipids. They also function as signaling molecules and allosteric regulators of various enzymes.

This compound, the subject of this guide, is the CoA derivative of 8-methyltetradecanoic acid. While direct research on this specific molecule is limited, its biological significance can be inferred from the broader understanding of BCFA metabolism and the known functions of structurally similar molecules.

Biosynthesis of this compound

The biosynthesis of this compound begins with the synthesis of its corresponding free fatty acid, 8-methyltetradecanoic acid. The general pathway for the synthesis of BCFAs involves the fatty acid synthase (FAS) system, which utilizes specific starter and extender units.

The biosynthesis of a mid-chain methyl-branched fatty acid like 8-methyltetradecanoic acid likely involves the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during fatty acid elongation. The starter unit would be a short-chain acyl-CoA.

The final step in the formation of this compound is the activation of 8-methyltetradecanoic acid by an acyl-CoA synthetase. Several long-chain acyl-CoA synthetase (ACSL) isoforms exist, and their substrate specificity can vary. It is plausible that one or more ACSL isoforms can recognize and activate 8-methyltetradecanoic acid. Studies have shown that some ACS enzymes can be engineered to accept branched-chain carboxylates as substrates[1][2].

Biosynthesis_of_8_Methyltetradecanoyl_CoA cluster_elongation Fatty Acid Elongation cluster_activation Activation Short_chain_acyl_CoA Short-chain Acyl-CoA FAS Fatty Acid Synthase (FAS) Short_chain_acyl_CoA->FAS Malonyl_CoA_pool Malonyl-CoA Malonyl_CoA_pool->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Incorporation at C8 position 8_methyltetradecanoic_acid 8-Methyltetradecanoic Acid FAS->8_methyltetradecanoic_acid Elongation & Termination ACSL Acyl-CoA Synthetase (ACSL) 8_methyltetradecanoic_acid->ACSL 8_Methyltetradecanoyl_CoA This compound ACSL->8_Methyltetradecanoyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL

Fig. 1: Proposed biosynthetic pathway for this compound.

Metabolism of this compound

Once formed, this compound is expected to enter the mitochondrial beta-oxidation pathway for degradation and energy production. The metabolism of BCFAs can require additional enzymes compared to their straight-chain counterparts, particularly if the methyl branch is located at an odd-numbered carbon atom, which would interfere with standard beta-oxidation. However, a methyl group at the C8 position (an even number from the carboxyl end) is not expected to directly hinder the initial cycles of beta-oxidation.

The beta-oxidation of this compound would proceed through the canonical four steps:

  • Dehydrogenation by an acyl-CoA dehydrogenase.

  • Hydration by an enoyl-CoA hydratase.

  • Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by a beta-ketoacyl-CoA thiolase, releasing acetyl-CoA.

This cycle would repeat. When the methyl group at the original C8 position approaches the beta-carbon (C3), specialized enzymes may be required for its further metabolism. The final products of the complete oxidation of an odd-chain fatty acid resulting from this process would include acetyl-CoA and propionyl-CoA.

Beta_Oxidation_of_8_Methyltetradecanoyl_CoA Start This compound (C15) Cycle1 Beta-Oxidation Cycle 1 Start->Cycle1 Product1 Acetyl-CoA + 6-Methyltridecanoyl-CoA (C13) Cycle1->Product1 Cycle2 Beta-Oxidation Cycle 2 Product1->Cycle2 Product2 Acetyl-CoA + 4-Methylundecanoyl-CoA (C11) Cycle2->Product2 Cycle3 Beta-Oxidation Cycle 3 Product2->Cycle3 Product3 Acetyl-CoA + 2-Methylnonanoyl-CoA (C9) Cycle3->Product3 Specialized_Metabolism Metabolism of 2-Methylacyl-CoA (Requires specialized enzymes) Product3->Specialized_Metabolism Final_Products Propionyl-CoA + Acetyl-CoA Specialized_Metabolism->Final_Products

Fig. 2: Inferred beta-oxidation pathway of this compound.

Biological Roles and Signaling

While direct signaling roles for this compound have not been established, long-chain acyl-CoAs, in general, are known to be important signaling molecules that can regulate enzyme activity, ion channels, and gene expression[3][4]. The intracellular concentration of free acyl-CoA esters is tightly regulated and is thought to be in the low nanomolar range under normal physiological conditions[3][4].

Research on related BCFAs provides clues to the potential biological activities of this compound. For instance, 12-methyltetradecanoic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the 5-lipoxygenase pathway[5][6][7]. This suggests that BCFAs and their CoA esters could have roles in modulating inflammatory pathways and cell proliferation. BCFAs are also integral components of bacterial cell membranes, influencing their fluidity and function[8].

Relevance to Drug Development

The unique metabolic pathways and biological activities of BCFAs make them and their metabolizing enzymes potential targets for drug development. The anti-proliferative effects of 12-methyltetradecanoic acid in cancer cells highlight the potential of targeting BCFA metabolism for therapeutic benefit[5][6][7]. Understanding the enzymes that synthesize and degrade this compound could open avenues for the development of specific inhibitors or modulators for diseases where BCFA metabolism is dysregulated.

Furthermore, the enzymes involved in BCFA metabolism in pathogenic bacteria could be targets for novel antimicrobial agents. As BCFAs are crucial for the membrane integrity of some bacteria, inhibiting their synthesis could be a viable therapeutic strategy[8].

Experimental Protocols

The analysis of this compound would first require its extraction from a biological matrix, followed by hydrolysis to its free fatty acid form, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction
  • Homogenization: Biological samples (cells, tissues, or biofluids) are homogenized in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol (B129727).

  • Lipid Extraction: A biphasic extraction (e.g., Folch or Bligh-Dyer method) is performed to separate the lipid-containing organic phase from the aqueous phase.

  • Hydrolysis: The extracted lipids containing this compound are subjected to alkaline hydrolysis (saponification) to release the free fatty acid, 8-methyltetradecanoic acid.

Derivatization for GC-MS Analysis

Free fatty acids are not sufficiently volatile for GC analysis and must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs).

  • Methylation: The dried fatty acid extract is treated with a methylating agent, such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl, and heated.

  • Extraction of FAMEs: After methylation, the FAMEs are extracted into an organic solvent like hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is then analyzed by GC-MS.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 10 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Source Temperature 230 °C
Quadrupole Temperature 150 °C

Note: These parameters are a general guideline and may require optimization for specific applications and instrumentation.

Experimental_Workflow Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Hydrolysis Alkaline Hydrolysis Extraction->Hydrolysis Release of free fatty acid Derivatization Methylation (to FAME) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

Fig. 3: General experimental workflow for the analysis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for this compound, such as its cellular concentrations, enzyme kinetic parameters for its synthesis and degradation, or its binding affinities to proteins. The following table provides hypothetical data ranges for related long-chain acyl-CoAs to serve as a reference for future quantitative studies.

ParameterTypical Range for Long-Chain Acyl-CoAsReference
Cellular Concentration (free)Low nanomolar (<200 nM)[3][4]
Km of Acyl-CoA SynthetasesMicromolar range (e.g., 1-50 µM for various fatty acids)[9]
Ki for Enzyme InhibitionLow nanomolar to micromolar range[3][4]

Conclusion and Future Directions

This compound is a metabolically active form of the branched-chain fatty acid, 8-methyltetradecanoic acid. While direct research on this molecule is limited, its biological significance can be inferred from its role as an intermediate in BCFA metabolism. It is likely involved in energy production through beta-oxidation and may have roles in cellular signaling, similar to other long-chain acyl-CoAs. The potential anti-proliferative and anti-inflammatory properties of related BCFAs suggest that this compound and its metabolic pathways could be valuable targets for drug development, particularly in the areas of oncology and infectious diseases.

Future research should focus on the definitive elucidation of the biosynthetic and metabolic pathways of this compound. The development of specific analytical methods and standards will be crucial for quantifying its levels in various biological systems and for studying the kinetics of the enzymes that act upon it. Investigating its potential signaling roles and its impact on cellular processes will provide a more complete understanding of its biological significance and may uncover novel therapeutic opportunities.

References

The Pivotal Role of 8-Methyltetradecanoyl-CoA in Bacterial Membrane Composition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, particularly Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity and function. Among these, the anteiso-series, notably those derived from 8-methyltetradecanoyl-CoA leading to the formation of 12-methyltetradecanoic acid (anteiso-C15:0), are of significant interest. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into membrane lipids, and its profound impact on the biophysical properties of the bacterial membrane. We delve into the regulatory mechanisms governing its production, particularly in response to environmental cues such as temperature. Furthermore, this guide presents detailed experimental protocols for the analysis of branched-chain fatty acids and the measurement of membrane fluidity, alongside quantitative data and visual pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The bacterial cell membrane is a dynamic and essential barrier that orchestrates a multitude of cellular processes, from nutrient transport to signal transduction. Its fluidity is a critical parameter that must be tightly regulated to ensure optimal function. While many organisms utilize unsaturated fatty acids to modulate membrane fluidity, a significant number of bacteria employ branched-chain fatty acids (BCFAs) for this purpose.[1][2] BCFAs are characterized by one or more methyl branches along the acyl chain and are classified into two main series: iso and anteiso.

This guide focuses on the role of this compound, the activated form of 12-methyltetradecanoic acid (anteiso-C15:0), a key player in the anteiso-BCFA family. Anteiso-BCFAs, with their methyl group on the antepenultimate carbon, are particularly effective at disrupting the tight packing of fatty acyl chains, thereby increasing membrane fluidity.[2] This property is crucial for bacterial survival in low-temperature environments and for tolerance to various stresses.[1][3] Understanding the synthesis and function of this compound and its derivatives is paramount for developing novel antimicrobial strategies that target membrane integrity.

Biosynthesis of this compound and Anteiso-C15:0

The synthesis of anteiso-branched-chain fatty acids is initiated from branched-chain amino acids, with L-isoleucine serving as the precursor for the anteiso series. The biosynthetic pathway involves a series of enzymatic reactions culminating in the formation of this compound, which is then elongated to produce anteiso-C15:0.

The initial and rate-limiting step is the conversion of L-isoleucine to 2-methylbutyryl-CoA. This short-chain branched acyl-CoA then acts as a primer for the fatty acid synthase (FASII) system. The β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that exhibits substrate specificity for these branched-chain primers over acetyl-CoA in bacteria that produce BCFAs.[4][5] The selection of 2-methylbutyryl-CoA by FabH initiates the elongation cycles, where malonyl-CoA serves as the two-carbon donor, leading to the synthesis of longer-chain anteiso-fatty acids, predominantly anteiso-C15:0 and anteiso-C17:0.[6][7]

BCFASynthesis cluster_precursor Precursor Synthesis cluster_fasii Fatty Acid Elongation (FASII Cycle) cluster_final Final Product Isoleucine L-Isoleucine aKeto α-Keto-β-methylvalerate Isoleucine->aKeto BCAA aminotransferase MB_CoA 2-Methylbutyryl-CoA (Primer) aKeto->MB_CoA BCKA dehydrogenase FabH FabH (Condensing Enzyme) MB_CoA->FabH Elongation Elongation Cycles (FabG, FabZ, FabI, FabF) FabH->Elongation Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation a15_ACP anteiso-C15:0-ACP Elongation->a15_ACP Multiple Cycles a15_lipid Incorporation into Membrane Phospholipids (B1166683) a15_ACP->a15_lipid

Diagram 1: Biosynthesis of anteiso-C15:0.

Regulation of Anteiso-C15:0 Synthesis

The proportion of anteiso-BCFAs in the bacterial membrane is not static but is dynamically regulated in response to environmental conditions, most notably temperature.

Temperature-Dependent Regulation

A primary mechanism for adaptation to cold stress in many Gram-positive bacteria is the increased synthesis of anteiso-fatty acids. This "homeoviscous adaptation" ensures that the membrane remains in a fluid, liquid-crystalline state at lower temperatures.[8] This is achieved, in part, by the temperature-dependent substrate selectivity of the FabH enzyme. Studies in Listeria monocytogenes have shown that FabH exhibits an increased preference for 2-methylbutyryl-CoA at lower temperatures, leading to a higher proportion of anteiso-fatty acids in the membrane.[9]

Transcriptional Regulation

The expression of the genes involved in fatty acid synthesis, including fabH, is also subject to transcriptional regulation. In Bacillus subtilis, the fabHa-fabF operon is regulated by the extracytoplasmic function σ factor σW in response to cell envelope stress.[10] In Listeria monocytogenes, the expression of fabH has been observed to be upregulated at low temperatures in certain genetic backgrounds, suggesting a complex regulatory network.[11]

Regulation Temp Low Temperature FabH_activity Increased FabH Selectivity for 2-Methylbutyryl-CoA Temp->FabH_activity fabH_expression Upregulation of fabH expression Temp->fabH_expression a15_synthesis Increased anteiso-C15:0 Synthesis FabH_activity->a15_synthesis Membrane_fluidity Increased Membrane Fluidity a15_synthesis->Membrane_fluidity fabH_expression->a15_synthesis

Diagram 2: Regulation of anteiso-C15:0 synthesis by temperature.

Role in Membrane Composition and Fluidity

The incorporation of anteiso-C15:0 into membrane phospholipids has a profound effect on the physical properties of the bacterial membrane. The methyl branch at the antepenultimate carbon disrupts the ordered packing of the acyl chains, creating more space between them. This leads to:

  • Increased Membrane Fluidity: The primary and most well-documented role of anteiso-BCFAs is to increase membrane fluidity.[1][3] This is crucial for the function of integral membrane proteins involved in transport and signaling.

  • Lowered Phase Transition Temperature: Membranes enriched with anteiso-BCFAs have a lower gel-to-liquid crystalline phase transition temperature, allowing the membrane to remain fluid at colder temperatures.[12]

  • Altered Membrane Thickness: The disordered packing of acyl chains can lead to a decrease in membrane thickness.

Quantitative Data on Anteiso-C15:0 in Bacterial Membranes

The relative abundance of anteiso-C15:0 and other BCFAs varies between bacterial species and is highly dependent on growth conditions, particularly temperature.

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

Fatty Acid37°C (%)[7]5°C (%)[7]
iso-C14:01.24.5
anteiso-C15:0 31.3 59.2
iso-C16:02.11.8
n-C16:03.51.9
iso-C17:011.83.4
anteiso-C17:048.127.2
Other2.02.0

Table 2: Fatty Acid Composition of Bacillus subtilis Grown with Different Precursors

Fatty AcidHigh Anteiso (%)[13]High Iso (%)[13]
anteiso-C15:0 45 4
iso-C15:0642
anteiso-C17:0324
iso-C17:0435
Straight-chain1315

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of bacterial fatty acids.

GCMS_Workflow Start Bacterial Cell Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Saponification Saponification (e.g., NaOH in Methanol) Harvest->Saponification Cell Pellet Methylation Methylation (e.g., HCl in Methanol) Saponification->Methylation Extraction Extraction of FAMEs (e.g., Hexane) Methylation->Extraction Analysis GC-MS Analysis Extraction->Analysis Fatty Acid Methyl Esters (FAMEs) End Data Analysis and Quantification Analysis->End

Diagram 3: Workflow for GC-MS analysis of bacterial fatty acids.

Protocol:

  • Cell Culture and Harvest: Grow bacteria to the desired growth phase under specific conditions (e.g., different temperatures). Harvest cells by centrifugation.

  • Saponification: Resuspend the cell pellet in a saponification reagent (e.g., 45g NaOH in 150ml methanol (B129727) and 150ml water) and heat to release fatty acids from lipids.

  • Methylation: Acidify the sample and add a methylation reagent (e.g., 6.0N HCl in methanol) and heat to convert fatty acids to their volatile methyl esters (FAMEs).

  • Extraction: Extract the FAMEs into an organic solvent such as hexane.

  • GC-MS Analysis: Analyze the extracted FAMEs using a gas chromatograph coupled to a mass spectrometer. A typical temperature program for the GC oven is to ramp from 170°C to 270°C at 5°C per minute.[14]

  • Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.

Measurement of Membrane Fluidity using Laurdan Staining

Laurdan is a fluorescent dye that exhibits a spectral shift depending on the polarity of its environment, which is related to the packing of lipid acyl chains.

Protocol:

  • Cell Preparation: Grow and harvest bacterial cells as described above.

  • Staining: Resuspend the cells in a suitable buffer and add a solution of Laurdan (e.g., to a final concentration of 10 µM). Incubate in the dark.

  • Washing: Wash the cells to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence emission intensity at two wavelengths (typically ~440 nm for the ordered phase and ~490-500 nm for the disordered phase) with an excitation wavelength of 350 nm.[15][16]

  • Calculation of Generalized Polarization (GP): Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490). A higher GP value indicates lower membrane fluidity.[16]

Implications for Drug Development

The critical role of anteiso-C15:0 in maintaining membrane fluidity, particularly under stress conditions, makes the BCFA biosynthetic pathway an attractive target for novel antimicrobial agents. Inhibiting key enzymes like FabH could disrupt membrane homeostasis, leading to increased membrane rigidity, impaired function of membrane proteins, and ultimately, bacterial cell death. Such compounds could be particularly effective against pathogenic bacteria that rely on BCFAs for survival in the host environment, such as Listeria monocytogenes and Staphylococcus aureus. Furthermore, understanding how changes in membrane composition affect susceptibility to existing antibiotics could lead to the development of synergistic therapeutic strategies.

Conclusion

This compound is a pivotal precursor in the synthesis of anteiso-C15:0, a branched-chain fatty acid that is essential for maintaining membrane fluidity in a wide range of bacteria. The synthesis of anteiso-C15:0 is tightly regulated, primarily in response to temperature, through the modulation of the substrate specificity of the FabH enzyme. The incorporation of anteiso-C15:0 into membrane lipids directly impacts the biophysical properties of the membrane, enabling bacteria to adapt to and survive in diverse and often harsh environments. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further elucidate the role of branched-chain fatty acids in bacterial physiology and to exploit this knowledge for the development of novel antimicrobial therapies.

References

An In-depth Technical Guide on 8-Methyltetradecanoyl-CoA and its Analogs as Precursors in Insect Pheromone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: The Biosynthesis of Mid-Chain Methyl-Branched Fatty Acyl-CoA Pheromone Precursors

Executive Summary

Insect pheromones derived from fatty acid metabolism represent a vast and diverse class of semiochemicals critical for chemical communication. A specialized subset of these pheromones features methyl-branched carbon skeletons, which are biosynthesized through modifications of the typical fatty acid synthase (FAS) pathway. While 8-methyltetradecanoyl-CoA serves as a key theoretical precursor for certain long-chain pheromones, a more thoroughly documented model for this biosynthetic strategy is the pathway leading to 8-methyl-2-decanol propanoate, the sex pheromone of the Western Corn Rootworm (Diabrotica virgifera virgifera). This guide elucidates the core biochemical principles of mid-chain methyl-branched pheromone synthesis, using the biosynthesis of 8-methyl-2-decanol propanoate as a central, illustrative example. We will detail the enzymatic steps, present relevant quantitative data, provide comprehensive experimental protocols, and visualize the associated biochemical and experimental workflows.

The Biosynthetic Pathway of Methyl-Branched Pheromones

The biosynthesis of fatty acid-derived pheromones in insects begins with enzymes common to primary metabolism, namely acetyl-CoA carboxylase and fatty acid synthase. However, to create branched structures, insects have evolved mechanisms to incorporate non-standard precursors into this pathway.[1]

Origin of Branched-Chain Precursors

The introduction of a methyl branch in the middle of a fatty acid chain is not a post-synthesis modification. Instead, it occurs during the de novo synthesis of the fatty acid backbone by the Fatty Acid Synthase (FAS) complex. This is achieved by substituting the standard two-carbon extender unit, malonyl-CoA, with a three-carbon unit, methylmalonyl-CoA .[2]

The primary sources for the propionyl-CoA, which is carboxylated to form methylmalonyl-CoA, are the catabolism of branched-chain amino acids like isoleucine and valine .[1]

G Figure 1: Origin of methyl-branched precursors. cluster_amino_acid Amino Acid Catabolism cluster_fas Fatty Acid Synthesis Isoleucine Isoleucine PropionylCoA PropionylCoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA FAS Fatty Acid Synthase (FAS) MethylmalonylCoA->FAS BranchedAcylCoA Methyl-Branched Acyl-CoA FAS->BranchedAcylCoA

Caption: Figure 1: Origin of methyl-branched precursors.

Case Study: Biosynthesis of 8-Methyl-2-decanol Propanoate

The sex pheromone of the Western Corn Rootworm, 8-methyl-2-decanol propanoate, is an excellent model for this pathway.[3][4] The biosynthesis is hypothesized to proceed as follows:

  • Initiation: Fatty acid synthesis initiates with a standard acetyl-CoA primer.

  • Elongation & Branching: The FAS complex performs several cycles of elongation using standard malonyl-CoA units. At a specific point in the chain elongation, one molecule of methylmalonyl-CoA is incorporated instead of malonyl-CoA. This introduces a methyl group onto the growing acyl chain. For an 8-methyl-decanoyl chain, this incorporation would occur during the fourth elongation cycle.

  • Completion: The chain is further elongated with malonyl-CoA to reach the final 10-carbon backbone, yielding 8-methyldecanoyl-CoA.

  • Reduction: The keto group at the C2 position (a remnant from the final condensation step or a subsequent oxidation) is reduced to a hydroxyl group, forming 8-methyl-2-decanol.

  • Esterification: The resulting secondary alcohol is esterified with propionyl-CoA by an acyltransferase to produce the final pheromone, 8-methyl-2-decanol propanoate.

G Figure 2: Biosynthesis of 8-methyl-2-decanol propanoate. cluster_pathway Pheromone Biosynthesis Pathway start Acetyl-CoA + Malonyl-CoA + Methylmalonyl-CoA fas Fatty Acid Synthase start->fas precursor 8-Methyldecanoyl-CoA fas->precursor reductase Reductase precursor->reductase alcohol 8-Methyl-2-decanol reductase->alcohol transferase Acyltransferase (+ Propionyl-CoA) alcohol->transferase pheromone 8-Methyl-2-decanol propanoate transferase->pheromone

Caption: Figure 2: Biosynthesis of 8-methyl-2-decanol propanoate.

Quantitative Data

Direct kinetic data for the specific enzymes in Diabrotica are scarce in the literature. However, studies on a representative metazoan Fatty Acid Synthase (mFAS) provide insight into the efficiency of using methylmalonyl-CoA as an extender substrate.

Table 1: Representative Enzyme Kinetics for Metazoan FAS

This table summarizes kinetic parameters for a general mFAS, highlighting the reduced efficiency when using methylmalonyl-CoA compared to the standard substrate, malonyl-CoA.

Substrate (Extender)Vmax (nmol/min/mg)Km (µM)Turnover (kcat)Reference
Malonyl-CoA1500 ± 5015 ± 26.8 s⁻¹[2]
Methylmalonyl-CoA250 ± 2050 ± 51.1 s⁻¹[2]
(Data are representative and may vary between specific insect enzymes and assay conditions.)
Table 2: Biological Activity of 8-Methyl-2-decanol Propanoate Stereoisomers

The stereochemistry of the pheromone is crucial for its biological activity. Field trapping studies provide quantitative data on the behavioral responses of different Diabrotica species to the various stereoisomers.

Stereoisomer(s)Target SpeciesRelative Trap Capture (%)EffectReference
(2R,8R)D. v. virgifera100Attractant[5]
(2S,8R)D. v. virgifera< 5Inhibitor[5]
(2R,8S)D. v. virgifera< 5Inactive[5]
(2S,8S)D. v. virgifera< 5Inhibitor[5]
Racemic MixtureD. v. virgifera~50Attractant[3]
(2S,8R)D. cristata100Attractant[6]

Experimental Protocols

Protocol 1: Pheromone Extraction and Identification

This protocol outlines the general workflow for isolating and identifying volatile pheromones from an insect source like D. virgifera.

1. Insect Rearing and Collection:

  • Rear virgin female beetles, as they are typically the sex that produces the pheromone for mate attraction.

  • Collect females at their peak calling/activity time.

2. Volatile Collection (Headspace Analysis):

  • Place 20-30 virgin females in a clean glass chamber.

  • Pass purified, charcoal-filtered air over the insects at a flow rate of 100-200 mL/min.

  • Trap the effluent air for 24-48 hours on an adsorbent material like Porapak Q (50-100 mg) packed in a glass tube.

  • Elute the trapped volatiles from the Porapak Q by washing with 500 µL of redistilled hexane (B92381) or dichloromethane.

  • Concentrate the sample to ~50 µL under a gentle stream of nitrogen.

3. Gas Chromatography-Electroantennographic Detection (GC-EAD):

  • Inject 1-2 µL of the concentrated extract into a GC equipped with a non-polar column (e.g., DB-5).

  • Split the column effluent, directing 50% to the Flame Ionization Detector (FID) and 50% to an EAD preparation.

  • The EAD preparation consists of a male beetle's antenna mounted between two electrodes, positioned in a humidified air stream that receives the GC effluent.

  • Record simultaneous signals from the FID and the antenna. Peaks in the FID trace that consistently elicit a depolarization event in the antennal preparation are considered biologically active.

4. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Analyze the active fractions from GC-EAD on a GC-MS system using the same column and temperature program.

  • Obtain the mass spectrum of the biologically active peak.

  • Elucidate the structure based on fragmentation patterns and comparison to spectral libraries.

  • Confirm the structure by chemical synthesis of the proposed compound and comparing its mass spectrum and GC retention time to the natural product.

G Figure 3: Experimental workflow for pheromone identification. cluster_workflow Pheromone Identification Workflow A 1. Collect Virgin Females B 2. Headspace Volatile Trapping (Porapak Q) A->B C 3. Solvent Elution (Hexane) B->C D 4. GC-EAD Analysis C->D E Identify Biologically Active Peaks D->E F 5. GC-MS Analysis of Active Peaks E->F G Structure Elucidation F->G H 6. Chemical Synthesis & Confirmation G->H

Caption: Figure 3: Experimental workflow for pheromone identification.

Protocol 2: Fatty Acid Synthase (FAS) Assay with Branched-Chain Precursors

This radiometric assay is designed to measure the incorporation of branched-chain precursors into fatty acids.

1. Preparation of Reagents:

  • Enzyme Source: Prepare a crude enzyme extract or purified FAS from insect fat body or pheromone glands.

  • Radiolabeled Precursor: Use [1-14C]-propionyl-CoA or [3H]-isoleucine to trace the incorporation into the fatty acid backbone.

  • Reaction Buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM DTT, 1 mM EDTA.

  • Substrates: 50 µM acetyl-CoA, 100 µM malonyl-CoA, 200 µM NADPH, and 10 µM radiolabeled precursor.

2. Enzyme Reaction:

  • In a microcentrifuge tube, combine 50 µL of reaction buffer, the non-labeled substrates, and 10-50 µg of enzyme preparation.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the radiolabeled precursor. Total reaction volume: 100 µL.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by adding 50 µL of 2.5 M NaOH to saponify the fatty acyl-CoAs. Heat at 60°C for 30 minutes.

3. Fatty Acid Extraction:

  • Acidify the reaction mixture to pH 2-3 with 6 M HCl.

  • Add an internal standard (e.g., heptadecanoic acid).

  • Extract the free fatty acids three times with 200 µL of hexane.

  • Pool the hexane extracts and evaporate to dryness under nitrogen.

4. Quantification:

  • Re-dissolve the fatty acid residue in a small volume of hexane.

  • Separate the fatty acids using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quantify the amount of radioactivity in the fatty acid fraction using liquid scintillation counting.

  • Calculate the specific activity of the enzyme (e.g., in pmol of precursor incorporated per mg of protein per minute).

Conclusion and Future Directions

The biosynthesis of pheromones from methyl-branched fatty acyl-CoA precursors like this compound and its analogs is a fascinating example of metabolic diversification in insects. By coopting the primary fatty acid synthesis machinery and modifying it to accept non-standard substrates derived from amino acid catabolism, insects can generate a vast array of unique chemical signals. The case of 8-methyl-2-decanol propanoate in the Western Corn Rootworm demonstrates the critical importance of this pathway and the stereochemical precision required for biological activity.

For researchers and drug development professionals, these pathways offer novel targets for pest management. Inhibitors designed to specifically target the insect FAS that produces these branched chains, or the subsequent reductase and transferase enzymes, could disrupt pheromone production and interfere with mating. Future research should focus on the isolation and characterization of these specific enzymes from key pest species to enable high-throughput screening of potential inhibitors and to further unravel the molecular basis of chemical communication in the insect world.

References

8-Methyltetradecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed scientific literature specifically characterizing 8-Methyltetradecanoyl-CoA is limited. This guide synthesizes information on closely related branched-chain acyl-CoAs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and data presented are based on established principles for the study of branched-chain fatty acyl-CoAs and should be adapted and validated for this compound.

Introduction

Branched-chain fatty acids (BCFAs) and their activated coenzyme A (CoA) esters are integral components of cellular metabolism, particularly in bacteria, but also with significant roles in eukaryotes.[1][2] These molecules contribute to the fluidity of cell membranes, act as precursors for the synthesis of complex lipids, and are involved in cellular signaling pathways.[1][3][4][5][6] this compound is a specific iso-branched-chain acyl-CoA, and understanding its biochemical properties is crucial for elucidating its precise biological functions. This guide provides an in-depth overview of the likely discovery, characterization, and biological significance of this compound, drawing parallels from well-studied BCFAs.

Discovery and Characterization (Inferred)

The discovery of novel acyl-CoAs like this compound typically follows the identification of their corresponding free fatty acids in biological systems. 8-Methyltetradecanoic acid, a branched-chain fatty acid, has been identified in various organisms. Its activation to the CoA thioester is a prerequisite for its participation in most metabolic pathways.

Biosynthesis

The biosynthesis of this compound likely originates from the catabolism of branched-chain amino acids, which provide the initial branched-chain primer for fatty acid synthesis.[2] The subsequent elongation of this primer by fatty acid synthase (FAS) or elongase (ELOVL) enzymes, utilizing malonyl-CoA as the two-carbon donor, would lead to the formation of 8-methyltetradecanoic acid.[7] The free fatty acid is then activated to this compound by a long-chain acyl-CoA synthetase (ACSL) in an ATP-dependent reaction.[8][9]

BCAA Branched-Chain Amino Acid (e.g., Leucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA BC_Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer (e.g., Isovaleryl-CoA) BCKA->BC_Acyl_CoA_Primer FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA_Primer->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA 8-Methyltetradecanoic Acid FAS->BCFA ACSL Long-Chain Acyl-CoA Synthetase (ACSL) BCFA->ACSL Target_CoA This compound ACSL->Target_CoA

Inferred biosynthetic pathway of this compound.
Physicochemical Properties

The physicochemical properties of this compound are expected to be similar to other long-chain acyl-CoAs, with a critical micelle concentration that influences its interaction with enzymes and membranes. The methyl branch at the 8-position will introduce a steric hindrance and alter the molecule's hydrophobicity compared to its straight-chain counterpart, myristoyl-CoA.

Quantitative Data

Table 1: Representative Kinetic Parameters of Enzymes Acting on Acyl-CoAs

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Tissue
Acyl-CoA DehydrogenaseIsovaleryl-CoA20-50500-1000Rat Liver Mitochondria
Carnitine Palmitoyltransferase IPalmitoyl-CoA30-605-10Rat Liver
Acyl-CoA SynthetaseOleate10-30100-200Rat Liver Microsomes
PPARα (Kd)Phytanoyl-CoA~0.011N/AHuman

Note: These values are approximations from various sources and may vary depending on experimental conditions.

Table 2: General Cellular Concentration Ranges of Acyl-CoAs

Acyl-CoA PoolCellular Concentration (µM)Cellular Compartment
Total Acyl-CoA15-100Whole Cell
Free Unbound Acyl-CoA0.005-0.2Cytosol
Mitochondrial Acyl-CoA50-500Mitochondria

Note: Concentrations are highly dependent on cell type, metabolic state, and nutritional status.[10]

Experimental Protocols

Chemical Synthesis of Branched-Chain Acyl-CoAs

This protocol describes a general method for the synthesis of acyl-CoAs from the corresponding fatty acid.

Materials:

  • 8-Methyltetradecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Argon or Nitrogen gas

  • HPLC for purification

Procedure:

  • Dissolve 8-methyltetradecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Add CDI (1.1 equivalents) and stir at room temperature for 1 hour or until the reaction is complete (monitored by TLC).

  • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in the sodium bicarbonate buffer.

  • Slowly add the acyl-imidazole solution from step 2 to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quench the reaction by adding an equal volume of 1 M HCl.

  • Purify the this compound by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Lyophilize the pure fractions to obtain the final product.

Analysis of this compound by LC-MS/MS

This protocol outlines a general approach for the detection and quantification of acyl-CoAs in biological samples.

Sample Preparation:

  • Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile:water).

  • Centrifuge at high speed to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., water with 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile/isopropanol with 10 mM ammonium acetate).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ of the intact molecule, and a characteristic product ion is often m/z 428, corresponding to the phosphopantetheine moiety.[11]

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization (Cold Solvent) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Analysis MS->Data

Experimental workflow for LC-MS/MS analysis of acyl-CoAs.

Biological Role and Signaling Pathways (Inferred)

Branched-chain acyl-CoAs are known to have diverse biological roles, and this compound is likely to participate in similar processes.

Metabolic Intermediate

This compound is an intermediate in the β-oxidation of 8-methyltetradecanoic acid, leading to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. It can also serve as a substrate for elongation and desaturation reactions to produce more complex branched-chain fatty acids.

Membrane Fluidity

Incorporation of branched-chain fatty acids into phospholipids (B1166683) can modulate the fluidity and stability of cellular membranes. The methyl branch disrupts the tight packing of fatty acyl chains, thereby increasing membrane fluidity, which is particularly important for organisms living in cold environments.

Cellular Signaling

Long-chain acyl-CoAs, including branched-chain variants, can act as signaling molecules by allosterically regulating enzyme activity or by serving as ligands for nuclear receptors.[10] Notably, very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[12][13] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.

BC_Acyl_CoA This compound PPARa PPARα BC_Acyl_CoA->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex binds RXR RXR RXR->Complex binds PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to Gene_Expression Target Gene Expression (e.g., Acyl-CoA Oxidase) PPRE->Gene_Expression activates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation leads to

Inferred signaling pathway involving a branched-chain acyl-CoA and PPARα.

Conclusion and Future Directions

While specific research on this compound is currently lacking, its structural similarity to other branched-chain acyl-CoAs allows for informed hypotheses about its synthesis, function, and analysis. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to begin investigating this molecule.

Future research should focus on:

  • Definitive identification and quantification of this compound in various biological systems.

  • Elucidation of the specific enzymes involved in its biosynthesis and degradation.

  • Investigation of its precise roles in membrane biology and cellular signaling.

  • Assessment of its potential as a biomarker or therapeutic target in metabolic diseases.

By applying the principles and techniques outlined in this guide, the scientific community can begin to unravel the specific contributions of this compound to cellular physiology and disease.

References

The Obscure Presence of 8-Methyltetradecanoic Acid and its CoA Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids found across various biological systems, playing crucial roles in maintaining cell membrane fluidity, acting as precursors for other molecules, and potentially participating in signaling pathways. While iso- and anteiso-methyl-branched fatty acids are well-documented, the natural occurrence and biological significance of mid-chain branched fatty acids, such as 8-methyltetradecanoic acid, remain largely enigmatic. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural occurrence of 8-methyltetradecanoic acid and its activated form, 8-methyltetradecanoyl-CoA. We delve into the analytical methodologies for their detection, explore their putative biosynthetic origins, and discuss their potential, yet uncharacterized, roles in biological systems.

Natural Occurrence of 8-Methyltetradecanoic Acid

Direct evidence for the widespread natural occurrence of 8-methyltetradecanoic acid is scarce in the current scientific literature. However, related compounds have been identified in select microorganisms, suggesting potential niches for its existence.

A key finding points to the presence of a related unsaturated fatty acid, Z-8-Methyl-9-tetradecenoic acid, which has been identified in the fungus Candida albicans. While this is not the saturated form, it strongly suggests that the metabolic machinery for producing fatty acids with a methyl branch at the C8 position exists within this organism. It is plausible that the saturated analog, 8-methyltetradecanoic acid, is also present as a metabolic intermediate or a final product.

Furthermore, the synthesis of 16-methyl-8(Z)-heptadecenoic acid has been reported in a Micrococcus bacterium, originating from 8-methylnonanoic acid. This finding indicates that some bacteria possess the enzymatic capability to utilize primers that would lead to the formation of fatty acids with a methyl group at the eighth carbon. Actinomycetes, such as Streptomyces and Nocardia, are well-known producers of a vast array of BCFAs, and while specific data for 8-methyltetradecanoic acid is lacking, they remain a promising area for future investigation.

Table 1: Documented and Inferred Natural Occurrence of 8-Methyltetradecanoic Acid and Related Compounds

CompoundOrganism/SourceMethod of IdentificationQuantitative Data (if available)Citation
Z-8-Methyl-9-tetradecenoic acidCandida albicansMass SpectrometryNot Reported
Inferred: 8-Methyltetradecanoic acidCandida albicans-Not Reported-
Related Compound: 16-Methyl-8(Z)-heptadecenoic acidMicrococcus sp.Synthesis from 8-methylnonanoic acidNot Reported

The Elusive this compound

The activated form of a fatty acid, its coenzyme A (CoA) ester, is the central hub for its metabolism, directing it towards energy production, complex lipid synthesis, or protein modification. To date, there are no direct reports on the natural occurrence of this compound. However, its existence can be inferred in any organism that produces the free fatty acid. The biosynthesis of any complex lipid or the degradation of 8-methyltetradecanoic acid would necessitate its initial activation to the CoA thioester.

Biosynthesis of Branched-Chain Fatty Acids: A Putative Pathway

The biosynthesis of BCFAs generally follows the fatty acid synthase (FAS) pathway but utilizes a branched-chain primer instead of the usual acetyl-CoA. The primers are typically derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.

A hypothetical biosynthetic pathway for 8-methyltetradecanoic acid could initiate from a precursor that provides the 8-methyl branch. One possibility is the utilization of a mid-chain branched acyl-CoA as a primer by the FAS system. However, the origin of such a primer is not well-established. An alternative, and more plausible, mechanism involves the action of a methyltransferase on a fatty acid precursor at a specific point during its elongation.

Below is a conceptual diagram illustrating the general biosynthesis of BCFAs, which can be adapted to hypothesize the formation of 8-methyltetradecanoic acid.

BCFABiosynthesis BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_AcylCoA Branched-Chain Acyl-CoA (Primer) BCKA->BC_AcylCoA Decarboxylation FAS Fatty Acid Synthase (FAS) BC_AcylCoA->FAS MalonylCoA Malonyl-CoA (Elongation Unit) MalonylCoA->FAS BCFA_AcylACP Growing Branched-Chain Acyl-ACP FAS->BCFA_AcylACP Elongation Cycles BCFA Branched-Chain Fatty Acid (e.g., 8-Methyltetradecanoic acid) BCFA_AcylACP->BCFA Thioesterase BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) BCFA->BCFA_CoA Activation AcylCoASynthetase Acyl-CoA Synthetase

Figure 1: General Biosynthetic Pathway of Branched-Chain Fatty Acids.

Experimental Protocols for Analysis

The detection and quantification of 8-methyltetradecanoic acid and its CoA ester require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

Extraction and Derivatization of 8-Methyltetradecanoic Acid for GC-MS Analysis

Objective: To extract total fatty acids from a biological matrix and convert them to their volatile methyl esters for GC-MS analysis.

Protocol:

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., microbial cell pellet, tissue).

    • Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system to partition lipids into the organic phase.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the lipid extract in a known volume of methanolic sodium hydroxide (B78521) or methanolic HCl.

    • Heat the mixture to saponify the fatty acids from complex lipids.

    • Add a methylation reagent, such as boron trifluoride-methanol complex or methanolic HCl, and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs).

    • Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the FAMEs extract onto a GC equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

    • Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

    • The mass spectrometer will fragment the eluting FAMEs, and the resulting fragmentation pattern can be used for identification by comparison to spectral libraries or authentic standards. Quantification can be achieved using an internal standard.

Analysis of this compound by LC-MS/MS

Objective: To extract and quantify the intact acyl-CoA from a biological sample.

Protocol:

  • Acyl-CoA Extraction:

    • Quench the metabolism of the biological sample rapidly, often with cold solvent.

    • Lyse the cells and extract the acyl-CoAs using an acidic solvent mixture (e.g., isopropanol/water/acetic acid).

    • Perform a solid-phase extraction (SPE) to enrich for the acyl-CoA fraction and remove interfering substances.

  • LC-MS/MS Analysis:

    • Separate the extracted acyl-CoAs using reversed-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases containing an ion-pairing agent to improve retention and peak shape.

    • Introduce the eluent into a tandem mass spectrometer operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated upon fragmentation. This highly specific detection method allows for accurate quantification even in complex biological matrices.

Visualization of Experimental Workflow and Potential Signaling

The following diagrams illustrate the general workflow for the analysis of 8-methyltetradecanoic acid and a conceptual signaling pathway where a BCFA might be involved.

ExperimentalWorkflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis Sample_GC Biological Sample Extraction_GC Lipid Extraction (Bligh-Dyer) Sample_GC->Extraction_GC Derivatization Methylation (FAMEs) Extraction_GC->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis_GC Data Analysis (Identification & Quantification) GCMS->DataAnalysis_GC Sample_LC Biological Sample Extraction_LC Acyl-CoA Extraction & SPE Sample_LC->Extraction_LC LCMSMS LC-MS/MS Analysis (MRM) Extraction_LC->LCMSMS DataAnalysis_LC Data Analysis (Quantification) LCMSMS->DataAnalysis_LC

Figure 2: Experimental Workflows for Fatty Acid and Acyl-CoA Analysis.

SignalingPathway BCFA 8-Methyltetradecanoic Acid Membrane Cell Membrane BCFA->Membrane Incorporation Receptor Membrane Receptor BCFA->Receptor Direct Binding? Membrane->Receptor Alters Fluidity/ Receptor Conformation Downstream Downstream Signaling Cascade Receptor->Downstream Response Cellular Response (e.g., Gene Expression) Downstream->Response

Figure 3: Hypothetical Signaling Role of a Branched-Chain Fatty Acid.

Conclusion and Future Directions

The natural occurrence and biological functions of 8-methyltetradecanoic acid and its CoA ester represent a significant gap in our understanding of lipid diversity and metabolism. The limited evidence, primarily from the identification of a related unsaturated analogue in Candida albicans, suggests that this mid-chain branched fatty acid may be a rare but potentially important molecule in certain microorganisms.

For researchers and drug development professionals, the exploration of novel BCFAs like 8-methyltetradecanoic acid could unveil new biological activities or markers for specific microbial species. The detailed analytical protocols provided in this guide offer a robust framework for the targeted search and quantification of this elusive compound and its CoA ester.

Future research should focus on:

  • Targeted screening: Employing the sensitive GC-MS and LC-MS/MS methods described to screen a wide range of microorganisms, particularly actinomycetes and fungi, for the presence of 8-methyltetradecanoic acid.

  • Biosynthetic pathway elucidation: Using isotopic labeling studies and genetic approaches to uncover the specific enzymes and precursors involved in the biosynthesis of this mid-chain branched fatty acid.

  • Functional characterization: Once isolated or synthesized, investigating the biological effects of 8-methyltetradecanoic acid on cell membrane properties, its potential role in signaling, and any antimicrobial or other bioactive properties.

Unraveling the secrets of 8-methyltetradecanoic acid and its CoA ester will not only expand our fundamental knowledge of lipid biochemistry but may also open new avenues for biotechnological and pharmaceutical applications.

8-Methyltetradecanoyl-CoA: A Key Contributor to Lipid Diversity and a Molecule of Emerging Interest

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid diversity is a fundamental aspect of cellular function, underpinning the structural integrity of membranes, energy storage, and intricate signaling networks. Branched-chain fatty acids (BCFAs) represent a significant class of lipids that contribute to this diversity, differing from their straight-chain counterparts by the presence of one or more methyl groups along the acyl chain. Among these, 8-Methyltetradecanoyl-CoA, also known as anteiso-pentadecanoyl-CoA (anteiso-C15:0-CoA), is a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids. These lipids are particularly abundant in the cell membranes of many bacteria and are also found in ruminant-derived products like dairy and meat.[1][2] This technical guide provides a comprehensive overview of this compound within the context of lipid diversity, detailing its biosynthesis, analytical methodologies, and emerging roles in health and disease that are of interest to the drug development community.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the branched-chain amino acid L-isoleucine.[2] Unlike straight-chain fatty acid synthesis which primarily utilizes acetyl-CoA as a primer, the synthesis of anteiso-fatty acids employs a specific branched-chain α-keto acid-derived primer.

The key steps in the formation of this compound are:

  • Transamination of L-isoleucine: L-isoleucine undergoes transamination to form α-keto-β-methylvalerate.

  • Oxidative decarboxylation: The branched-chain α-keto acid dehydrogenase complex (BCKDH) catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to produce 2-methylbutyryl-CoA.[3]

  • Fatty Acid Elongation: 2-Methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) system. Malonyl-CoA provides the two-carbon units for the subsequent elongation of the acyl chain.[2][3] After several cycles of condensation, reduction, dehydration, and a final reduction, 12-methyltetradecanoic acid (anteiso-C15:0) is synthesized.

  • Activation to Acyl-CoA: The free fatty acid, 12-methyltetradecanoic acid, is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. This activation is crucial for its incorporation into complex lipids or for its participation in other metabolic pathways.

Biosynthesis_of_8_Methyltetradecanoyl_CoA cluster_0 From L-Isoleucine cluster_1 Fatty Acid Elongation cluster_2 Activation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Transamination 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Complex Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) 2-Methylbutyryl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) 12-Methyltetradecanoic acid 12-Methyltetradecanoic acid Fatty Acid Synthase (FAS)->12-Methyltetradecanoic acid This compound This compound 12-Methyltetradecanoic acid->this compound Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase

Role in Lipid Diversity

This compound is a precursor to anteiso-C15:0, a branched-chain fatty acid that plays a crucial role in modulating the physical properties of cell membranes, particularly in bacteria.[4][5] The methyl branch in anteiso-fatty acids disrupts the tight packing of acyl chains in the lipid bilayer, thereby increasing membrane fluidity and lowering the phase transition temperature.[6] This adaptation is critical for the survival of bacteria in low-temperature environments.[5] For instance, in Listeria monocytogenes, the proportion of anteiso-C15:0 increases at lower growth temperatures, highlighting its importance in maintaining membrane function in the cold.[5]

The incorporation of anteiso-fatty acids, derived from this compound, into phospholipids (B1166683) and other complex lipids contributes significantly to the overall lipid diversity of an organism. This diversity is essential for:

  • Maintaining Membrane Homeostasis: By adjusting the ratio of straight-chain, iso- and anteiso-branched-chain fatty acids, bacteria can maintain optimal membrane fluidity in response to environmental changes.

  • Protein Function: The lipid environment of the membrane influences the conformation and function of integral membrane proteins.

  • Cellular Signaling: While direct signaling roles for this compound are still being elucidated, fatty acids and their CoA esters are known to act as signaling molecules and regulate the activity of various enzymes and transcription factors.[7]

Quantitative Data

The abundance of 12-methyltetradecanoic acid (anteiso-C15:0), the fatty acid component of this compound, varies significantly across different biological sources. The following table summarizes some reported concentrations.

Biological SourceSample TypeConcentration of anteiso-C15:0Reference
Listeria monocytogenesCulture grown at 37°CMajor fatty acid (>95% branched-chain)[5]
Streptomyces sp. UST040711-290Culture broth393 µg/L[8]
Bovine Milk FatMilkVaries, often grouped with other odd- and branched-chain fatty acids[9]
Human PlasmaPlasmaInversely correlated with liver fat[10]

Experimental Protocols

The analysis of this compound and its corresponding fatty acid, 12-methyltetradecanoic acid, typically involves extraction of total lipids, derivatization of fatty acids to more volatile esters, and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Bacterial Cells

This protocol is a modification of the Bligh-Dyer method.[11]

Materials:

  • Bacterial cell pellet

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet with PBS to remove media components.

  • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v) in a glass centrifuge tube.

  • Disrupt the cells using sonication or bead beating to release the lipids.

  • Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v), creating a two-phase system.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

Fatty acids are derivatized to their methyl esters to increase their volatility for GC analysis.[12][13]

Materials:

  • Dried lipid extract

  • Toluene

  • Anhydrous Methanol

  • 2% Sulfuric acid in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the dried lipid extract in a small volume of toluene.

  • Add 2% sulfuric acid in methanol.

  • Heat the mixture at 50°C for 2 hours in a sealed tube.

  • After cooling, add hexane and a saturated NaCl solution to the tube and vortex.

  • Centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for FAME analysis (e.g., a polar cyano-column or a non-polar DB-5ms).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 4°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Scan Range: m/z 50-550

  • Identification: FAMEs are identified by their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

Experimental_Workflow Bacterial_Culture Bacterial Culture or Biological Sample Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Bacterial_Culture->Lipid_Extraction FAME_Derivativation FAME_Derivativation Lipid_Extraction->FAME_Derivativation FAME_Derivatization Fatty Acid Methyl Ester (FAME) Derivatization GCMS_Analysis GC-MS Analysis FAME_Derivatization->GCMS_Analysis Data_Analysis Data Analysis: Identification and Quantification GCMS_Analysis->Data_Analysis

Role in Signaling and Drug Development

The roles of specific branched-chain fatty acids in signaling and their potential for drug development are areas of growing research interest.

Signaling Pathways

While direct evidence for this compound as a signaling molecule is limited, its de-esterified form, 12-methyltetradecanoic acid (anteiso-C15:0), has been shown to have biological activity. Recent studies have demonstrated that pentadecanoic acid (C15:0), a straight-chain odd-carbon fatty acid, can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[14][15] Given the structural similarity, it is plausible that anteiso-C15:0 could have similar effects on these central regulators of metabolism and cell growth. Further research is needed to explore the specific interactions of anteiso-C15:0 with these and other signaling pathways.

Drug Development

The unique properties of branched-chain fatty acids make them interesting candidates for drug development.

  • Anticancer Activity: Several studies have highlighted the anticancer properties of BCFAs. For example, 13-methyltetradecanoic acid has been shown to inhibit tumor growth.[3] More recently, pentadecanoic acid (C15:0) has demonstrated antiproliferative effects on various cancer cell lines.[6][13] These findings suggest that anteiso-C15:0 may also possess anticancer properties and warrants further investigation as a potential therapeutic agent.

  • Drug Delivery: The lipophilic nature of fatty acids allows them to be used as carriers for drug delivery.[15][16] Fatty acids can be conjugated to drugs to improve their absorption, distribution, and pharmacokinetic profile. The unique physical properties of anteiso-fatty acids could be exploited to design novel lipid-based drug delivery systems with specific release characteristics.

  • Biomarkers: The levels of odd- and branched-chain fatty acids in plasma and tissues can serve as biomarkers for dietary intake and may be associated with certain disease states.[10][16] For instance, plasma levels of C15:0 are considered a good biomarker for high-fat dairy intake.[16] Altered levels of anteiso-C15:0 could potentially serve as a biomarker for specific microbial populations or metabolic dysregulation.

Conclusion

This compound is a pivotal molecule in the biosynthesis of anteiso-branched-chain fatty acids, which are key components of bacterial membranes and contribute significantly to lipid diversity. The ability to modulate membrane fluidity makes these lipids essential for microbial adaptation to environmental stress. The methodologies for the analysis of the corresponding fatty acid, 12-methyltetradecanoic acid, are well-established, providing a robust platform for further research. The emerging evidence of the biological activities of related odd- and branched-chain fatty acids, including potential roles in cell signaling and anticancer effects, positions this compound and its derivatives as molecules of significant interest for future research and potential applications in drug development. A deeper understanding of the metabolism and function of this unique lipid will undoubtedly open new avenues for therapeutic intervention and the development of novel biomarkers.

References

Preliminary Studies on the Physiological Effects of 8-Methyltetradecanoyl-CoA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain fatty acids (BCFAs) are a class of primarily saturated fatty acids characterized by one or more methyl branches along their carbon chain.[1] They are significant components of bacterial cell membranes and are found in the human diet, particularly in dairy and meat products from ruminants.[2][3] Emerging research highlights their roles beyond simple structural components, implicating them in the modulation of metabolic pathways, membrane dynamics, and inflammatory responses.[1][4] 8-Methyltetradecanoyl-CoA is a C15 fatty acyl-CoA with a methyl group at the 8th carbon position. As a mid-chain BCFA-CoA, its physiological functions are currently uncharacterized. This guide outlines its hypothetical metabolic pathways, anticipated physiological effects based on related molecules, and detailed protocols for its future investigation.

Hypothesized Biosynthesis and Metabolism

The primary source of BCFAs in humans is dietary, but they can also be synthesized endogenously. The biosynthesis of BCFAs often utilizes precursors from branched-chain amino acid (BCAA) catabolism.[5][6] We hypothesize that this compound could be synthesized via a pathway involving the elongation of a shorter branched-chain acyl-CoA primer.

Hypothesized_Biosynthesis_of_8_Methyltetradecanoyl_CoA cluster_BCAA BCAA Catabolism cluster_FAS Fatty Acid Elongation BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain Keto Acids BCAA->BCKA BC_Acyl_CoA Branched-Chain Acyl-CoA (Primer) BCKA->BC_Acyl_CoA Elongase Fatty Acid Elongase (ELOVL) BC_Acyl_CoA->Elongase + Malonyl-CoA Malonyl_CoA Malonyl-CoA Target_CoA This compound Elongase->Target_CoA

Figure 1: Hypothesized biosynthetic pathway for this compound.

The catabolism of this compound would likely proceed through a modified β-oxidation pathway in mitochondria or peroxisomes, similar to other BCFAs. The mid-chain methyl group would necessitate the involvement of specific enzymes to bypass the steric hindrance, potentially involving alpha-oxidation or omega-oxidation steps before or during β-oxidation.

Anticipated Physiological Effects

Based on the known functions of other BCFAs, this compound is anticipated to influence cellular processes through several mechanisms.

Modulation of Cell Membrane Properties

BCFAs are known to be integral components of bacterial membranes, where they regulate fluidity and permeability.[3][7] The presence of a methyl branch disrupts the tight packing of acyl chains, thereby increasing membrane fluidity. It is plausible that this compound, upon incorporation into cellular lipids like phospholipids, could alter the biophysical properties of mammalian cell membranes, potentially impacting the function of membrane-bound proteins and signaling complexes.

Metabolic Regulation and Gene Expression

The CoA thioesters of BCFAs, rather than the free fatty acids themselves, are potent signaling molecules.[8][9] A primary mechanism for this is through the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor α (PPARα).[8][9]

PPARα Activation: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[8][9] This interaction alters the receptor's conformation, leading to the recruitment of co-regulatory proteins and the transcriptional activation of target genes.[9] These genes are typically involved in fatty acid oxidation.[10] Therefore, this compound is hypothesized to act as a PPARα agonist, promoting its own catabolism and influencing overall lipid homeostasis.

Impact on Lipid Metabolism and Inflammation: Studies on other BCFAs have demonstrated their ability to alter the expression of genes involved in lipid synthesis and inflammation.[1][11] For instance, certain iso-BCFAs have been shown to decrease the expression of genes like stearoyl-CoA desaturase (SCD1) and interleukin-6 (IL-6) in adipocytes.[1] This suggests that this compound could play a role in mitigating dyslipidemia and adipose tissue inflammation.

Gene TargetFunctionObserved Effect of other BCFAsReference
FASN Fatty Acid SynthaseDecreased expression by iso-BCFAs[5]
SREBP1 Sterol Regulatory Element-Binding Protein 1Decreased expression by iso-BCFAs[5]
SCD1 Stearoyl-CoA Desaturase 1Decreased expression by iso- and anteiso-BCFAs[1]
IL-6 Interleukin 6Decreased expression by iso-BCFAs[1]
COX-2 Cyclooxygenase 2Decreased expression by BCFAs[11]
ACOX1 Acyl-CoA Oxidase 1 (PPARα target)Increased expression by a BCFA-rich extract[10]
CPT1A Carnitine Palmitoyltransferase 1A (PPARα target)Increased expression by a BCFA-rich extract[10]

Table 1: Summary of observed effects of various BCFAs on the expression of key metabolic and inflammatory genes in cell models.

Proposed_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex Heterodimerizes RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->TargetGenes Activates

Figure 2: Proposed signaling pathway for this compound via PPARα activation.

Proposed Experimental Protocols

To validate the hypothesized physiological effects of this compound, a series of detailed experimental investigations are required.

Protocol 1: Chemo-Enzymatic Synthesis of this compound

Objective: To synthesize this compound for use in biological assays.

Methodology: A two-step chemo-enzymatic approach is proposed, based on established methods for acyl-CoA synthesis.[12][13]

  • Activation of 8-Methyltetradecanoic Acid:

    • Dissolve 8-methyltetradecanoic acid and N-hydroxysuccinimide (NHS) in a 1:1 molar ratio in an anhydrous solvent (e.g., ethyl acetate).

    • Add dicyclohexylcarbodiimide (B1669883) (DCC) dropwise (1:1 molar ratio with the acid) to catalyze the formation of an NHS-ester.

    • Allow the reaction to proceed for 12 hours at room temperature under a nitrogen atmosphere.

    • Monitor completion by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent to yield the activated 8-methyltetradecanoate-NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the activated NHS-ester in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.0).

    • Add a solution of Coenzyme A lithium salt (in a slight molar excess) to the NHS-ester solution.

    • Incubate the reaction for 2-4 hours at room temperature.

    • Monitor the formation of this compound using reverse-phase high-performance liquid chromatography (HPLC).

    • Purify the final product using semi-preparative HPLC and confirm its identity and purity via liquid chromatography-mass spectrometry (LC-MS).[12]

Protocol 2: In Vitro Analysis of Gene Expression in Hepatocytes

Objective: To determine the effect of this compound on the expression of metabolic and inflammatory genes.

Methodology:

  • Cell Culture and Treatment:

    • Culture a human hepatocyte cell line (e.g., HepG2) in appropriate media until 80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., buffer used for CoA dissolution) for 24 hours. Include a known PPARα agonist (e.g., WY-14,643) as a positive control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using a SYBR Green master mix on a real-time PCR system.

    • Use validated primers for target genes (e.g., ACOX1, CPT1A, SCD1, FASN, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Protocol 3: PPARα Transactivation Assay

Objective: To confirm that this compound directly activates the PPARα receptor.

Methodology:

  • Cell Transfection:

    • Use a suitable cell line (e.g., HEK293T or Fao cells).

    • Co-transfect the cells with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE). A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Cell Treatment and Luciferase Assay:

    • After 24 hours of transfection, treat the cells with this compound (at various concentrations), a vehicle control, or a known PPARα agonist.

    • Incubate for an additional 18-24 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Express the results as fold activation over the vehicle control.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synth Chemical Synthesis of This compound QC Purification (HPLC) & Quality Control (LC-MS) Synth->QC Treatment Treatment with Compound QC->Treatment Cell_Culture Hepatocyte Cell Culture Cell_Culture->Treatment qPCR Gene Expression Analysis (qPCR) Treatment->qPCR Luciferase PPARα Transactivation (Reporter Assay) Treatment->Luciferase Data_qPCR ΔΔCt Analysis qPCR->Data_qPCR Data_Luc Luciferase Normalization Luciferase->Data_Luc Conclusion Determine Physiological Effect Data_qPCR->Conclusion Data_Luc->Conclusion

Figure 3: Proposed experimental workflow for investigating this compound.

Conclusion

While this compound remains an uncharacterized molecule, its structural classification as a branched-chain fatty acyl-CoA allows for the formulation of several testable hypotheses regarding its physiological roles. Based on analogous compounds, it is likely to function as a signaling molecule that modulates gene expression, particularly through the activation of PPARα, thereby influencing lipid metabolism and inflammatory pathways. The experimental protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, and functional characterization of this compound. Empirical validation through these proposed studies is a critical next step to elucidate the specific effects of this unique fatty acyl-CoA and determine its potential relevance to metabolic health and disease.

References

Unraveling the Ancient Blueprint: An In-depth Guide to the Evolutionary Conservation of 8-Methyltetradecanoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the biosynthesis and evolutionary conservation of 8-Methyltetradecanoyl-CoA, a mid-chain branched-chain fatty acyl-CoA. While direct research on this specific molecule is limited, this guide synthesizes current knowledge on branched-chain fatty acid (BCFA) metabolism to propose a scientifically grounded biosynthetic pathway and explore its deep evolutionary roots. This document provides researchers and drug development professionals with a foundational understanding, detailed experimental protocols, and a framework for future investigation into the biological significance of this and similar molecules.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a crucial class of lipids found across all domains of life, from bacteria to mammals. Unlike their straight-chain counterparts, BCFAs possess methyl or other alkyl branches along their carbon backbone. These structural variations impart unique physicochemical properties, influencing membrane fluidity, cellular signaling, and metabolic regulation[1]. Mid-chain BCFAs, such as the C15 fatty acid 8-methyltetradecanoic acid, are less common than the more extensively studied iso- and anteiso- BCFAs, which have methyl branches near the terminus of the acyl chain. The unique positioning of the methyl group in 8-methyltetradecanoic acid suggests a specific biosynthetic origin and hints at potentially novel biological functions. Understanding the pathways that create these molecules and their conservation across species is critical for appreciating their roles in health and disease, and for identifying potential therapeutic targets.

Proposed Biosynthetic Pathway of this compound

Based on established principles of fatty acid synthesis, this compound is likely synthesized by the Fatty Acid Synthase (FAS) complex through the strategic incorporation of a methylmalonyl-CoA extender unit in place of the canonical malonyl-CoA[2][3][4]. The methyl group on the eighth carbon suggests that this substitution occurs during a specific elongation cycle.

The proposed pathway begins with the synthesis of the necessary precursors:

  • Propionyl-CoA Carboxylation: The journey starts with propionyl-CoA, which is carboxylated by the biotin-dependent enzyme Propionyl-CoA Carboxylase (PCC) to yield (S)-methylmalonyl-CoA[2][5].

  • Epimerization: (S)-methylmalonyl-CoA is then converted to its (R)-stereoisomer by Methylmalonyl-CoA Epimerase .

  • Fatty Acid Synthase (FAS) Elongation: The FAS complex, a multi-enzyme system, orchestrates the iterative elongation of the fatty acid chain.

    • Priming: The synthesis is initiated with a short-chain acyl-CoA primer, typically acetyl-CoA.

    • Elongation Cycles: In each cycle, a two-carbon unit is added from malonyl-CoA. To synthesize this compound, it is proposed that during the fourth elongation cycle, methylmalonyl-CoA is utilized as the extender unit instead of malonyl-CoA. The ketoacyl synthase (KS) domain of FAS is the primary determinant of substrate specificity for the extender unit[2].

    • Final Product: After subsequent elongation cycles with malonyl-CoA, the final product, 8-methyltetradecanoic acid, is released from the acyl carrier protein (ACP) domain of FAS and then activated to this compound by an acyl-CoA synthetase.

Below is a Graphviz diagram illustrating this proposed biosynthetic pathway.

8_Methyltetradecanoyl_CoA_Biosynthesis Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Methylmalonyl_CoA (S)-Methylmalonyl-CoA PCC->Methylmalonyl_CoA ATP, HCO3- Epimerase Methylmalonyl-CoA Epimerase Methylmalonyl_CoA->Epimerase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA Epimerase->R_Methylmalonyl_CoA FAS Fatty Acid Synthase (FAS) R_Methylmalonyl_CoA->FAS 4th Elongation Cycle Acetyl_CoA Acetyl-CoA (Primer) Acetyl_CoA->FAS Methylated_Intermediate Methylated Acyl Chain (C9-ACP) FAS->Methylated_Intermediate Final_FA 8-Methyltetradecanoic Acid FAS->Final_FA Further Elongation & Release Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->FAS C14_Intermediate Growing Acyl Chain (C6-ACP) C14_Intermediate->FAS ACS Acyl-CoA Synthetase Final_FA->ACS Final_CoA This compound ACS->Final_CoA

Proposed biosynthetic pathway for this compound.

Evolutionary Conservation of Key Enzymes

The core machinery for fatty acid biosynthesis is remarkably conserved across all domains of life, pointing to its ancient origins[6]. The enzymes central to the proposed synthesis of this compound are found in a wide range of organisms, from bacteria to mammals, although their structural organization differs.

  • Propionyl-CoA Carboxylase (PCC): This enzyme is ubiquitous in nature, playing a critical role in the metabolism of odd-chain fatty acids and certain amino acids. Its presence across diverse taxa underscores its fundamental metabolic importance.

  • Fatty Acid Synthase (FAS): Two major types of FAS systems exist:

    • Type I FAS: Found in eukaryotes (including mammals and fungi), this system consists of a large, multifunctional polypeptide that contains all the necessary enzymatic domains[7]. The ability of metazoan Type I FAS to incorporate methylmalonyl-CoA has been experimentally demonstrated, suggesting that the capacity to produce mid-chain BCFAs is an inherent, conserved feature of these systems[2].

    • Type II FAS: Present in bacteria, archaea, and plants, this system comprises a series of discrete, monofunctional enzymes[6]. While the individual enzymes are conserved, the specificity of the ketoacyl synthase (KS) enzymes, particularly FabH which initiates synthesis, can vary, leading to the production of different types of BCFAs.

The phylogeny of FAS genes generally aligns with the evolutionary history of the organisms, indicating a strong selective pressure to maintain their core function[8][9]. The promiscuity of the KS domain, which allows for the incorporation of alternative extender units like methylmalonyl-CoA, appears to be a conserved trait that enables the synthesis of a diverse array of fatty acid structures.

Potential Biological Roles and Signaling

While direct signaling pathways involving this compound have yet to be elucidated, the biological activities of structurally similar BCFAs provide valuable insights. For instance, 12-methyltetradecanoic acid has been shown to inhibit the proliferation of prostate cancer cells and possesses antibacterial properties[10][11]. BCFAs are known to be important components of bacterial membranes, where they help maintain fluidity[1]. In mammals, they are found in various tissues and are being investigated for their roles in metabolic regulation and as potential anticancer agents[1]. The unique structure of this compound may confer specific biological activities, a promising area for future research.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the enzymes and substrates in the proposed pathway. It is important to note that these values are derived from studies of related processes and may not be exact for the synthesis of this compound.

ParameterEnzyme/SubstrateOrganism/SystemValueReference
Enzyme Kinetics
Turnover Number (k_cat)Metazoan FAS (with methylmalonyl-CoA)In vitroLower than with malonyl-CoA[2]
Specific Activity (KS domain)Metazoan FAS (with various acyl-ACPs and methylmalonyl-ACP)In vitroVaries with acyl chain length[2]
Substrate Inhibition
Inhibition of FASMethylmalonyl-CoA on malonyl-CoA incorporationRat Liver Enzymes~50% reduction[3]

Detailed Experimental Protocols

This section provides methodologies for key experiments relevant to the study of this compound pathways.

Profiling of Branched-Chain Fatty Acids by UHPLC-ESI-MS/MS

This protocol is adapted from methodologies for the isomer-selective analysis of BCFAs[12][13][14].

Objective: To identify and quantify 8-methyltetradecanoic acid in biological samples.

Materials:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).

  • Reversed-phase C18 column (e.g., Acquity UPLC CSH C18).

  • Mobile phases: (A) Water with 0.1% formic acid; (B) Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Lipid extraction solvents (e.g., chloroform, methanol).

  • Internal standards (e.g., deuterated fatty acids).

Procedure:

  • Lipid Extraction: Extract total lipids from the sample using a standard method such as the Folch or Bligh-Dyer procedure.

  • Saponification (Optional): To analyze total fatty acid composition, saponify the lipid extract to release fatty acids from their esterified forms.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the extracted sample.

    • Apply a gradient elution from a lower to a higher concentration of mobile phase B to separate the fatty acids based on their hydrophobicity.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated fatty acid molecules [M-H]-.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both precursor ion and fragment ion spectra.

    • The fragmentation pattern will help in confirming the structure and position of the methyl branch.

Fatty Acid Synthase (FAS) Activity Assay

This protocol is based on a mass spectrometry approach to directly measure the products of the FAS reaction[15][16][17].

Objective: To determine the activity and product specificity of a purified FAS enzyme with propionyl-CoA and methylmalonyl-CoA.

Materials:

  • Purified FAS enzyme.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT).

  • Substrates: Acetyl-CoA, Malonyl-CoA, ¹³C-labeled Methylmalonyl-CoA, NADPH.

  • Internal standard (e.g., ¹⁷C-heptadecanoic acid).

  • Quenching solution (e.g., 1 M HCl).

  • Extraction solvent (e.g., ethyl acetate).

  • LC-MS system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified FAS enzyme, acetyl-CoA, malonyl-CoA, ¹³C-labeled methylmalonyl-CoA, and NADPH.

  • Initiate Reaction: Start the reaction by adding the final substrate and incubate at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Internal Standard and Extraction: Add the internal standard to each quenched aliquot and extract the fatty acids with the extraction solvent.

  • Analysis: Analyze the extracts by LC-MS to identify and quantify the ¹³C-labeled 8-methyltetradecanoic acid and other fatty acid products.

Below is a Graphviz diagram representing the experimental workflow for FAS activity analysis.

FAS_Activity_Workflow start Start setup 1. Reaction Setup (FAS, Substrates, NADPH) start->setup incubate 2. Incubate at 37°C setup->incubate aliquot 3. Take Aliquots at Time Points incubate->aliquot quench 4. Quench Reaction (e.g., with HCl) aliquot->quench add_is 5. Add Internal Standard quench->add_is extract 6. Extract Fatty Acids add_is->extract analyze 7. Analyze by LC-MS extract->analyze end End analyze->end

References

Methodological & Application

Synthesis of 8-Methyltetradecanoyl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids and their CoA derivatives are integral components of cellular metabolism and are involved in various biological processes, including lipid biosynthesis, energy metabolism, and the regulation of signaling pathways. The synthesis of this compound is essential for in vitro studies aimed at elucidating the function of enzymes that utilize branched-chain acyl-CoAs as substrates, and for investigating their role in metabolic regulation and disease. These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, as well as methods for its purification and characterization, to facilitate its use in a variety of in vitro assays.

Methods of Synthesis

There are two primary methods for the synthesis of this compound: chemical synthesis and enzymatic synthesis. The choice of method will depend on the availability of starting materials and enzymes, desired yield, and the required purity of the final product.

1. Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester Activation

This method involves a two-step process: first, the activation of the free fatty acid, 8-methyltetradecanoic acid, to an N-hydroxysuccinimide ester, followed by the reaction of the activated ester with coenzyme A. This is a robust and widely used method for the synthesis of long-chain acyl-CoAs.

2. Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes an acyl-CoA synthetase (ACS) enzyme to catalyze the direct ligation of 8-methyltetradecanoic acid to coenzyme A in an ATP-dependent reaction. This method can be highly specific and yield a pure product, provided a suitable enzyme is available. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that activate fatty acids with chain lengths of 12 to 20 carbons and are potential candidates for this synthesis.[1][2]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterChemical Synthesis (NHS Ester)Enzymatic Synthesis (Acyl-CoA Synthetase)
Starting Materials 8-methyltetradecanoic acid, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or other carbodiimide, Coenzyme A8-methyltetradecanoic acid, Coenzyme A, ATP, Acyl-CoA Synthetase
Reaction Steps 2 (Activation, Thioesterification)1 (Enzymatic ligation)
Typical Yield 40-70%Variable (dependent on enzyme activity and substrate specificity)
Purity Good to excellent after purificationPotentially very high
Key Advantages Generally applicable to a wide range of fatty acids, higher yields for larger scale synthesis.High specificity, milder reaction conditions, can be performed in aqueous buffers.
Key Disadvantages May require use of organic solvents, potential for side reactions requiring careful purification.Enzyme may have narrow substrate specificity, potential for enzyme inhibition, enzyme may not be commercially available.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via NHS Ester

This protocol is adapted from general methods for synthesizing long-chain acyl-CoAs using NHS esters.[3][4]

Materials:

  • 8-methyltetradecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Coenzyme A (free acid or trilithium salt)

  • Sodium Bicarbonate buffer (0.5 M, pH 8.0)

  • HPLC-grade water, acetonitrile (B52724), and phosphoric acid

  • Solid Phase Extraction (SPE) cartridges (C18)

Step 1: Synthesis of 8-Methyltetradecanoyl-NHS Ester

  • Dissolve 8-methyltetradecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 8-Methyltetradecanoyl-NHS ester. The crude product can be purified by recrystallization or flash chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the 8-Methyltetradecanoyl-NHS ester in a minimal amount of a suitable organic solvent (e.g., THF or DMF).

  • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in cold 0.5 M sodium bicarbonate buffer (pH 8.0).

  • Slowly add the solution of the NHS ester to the Coenzyme A solution with vigorous stirring at 4°C.

  • Allow the reaction to proceed for 4-6 hours at 4°C, monitoring the disappearance of the NHS ester by TLC or HPLC.

  • Acidify the reaction mixture to pH 2-3 with dilute phosphoric acid.

Step 3: Purification by HPLC

  • Filter the acidified reaction mixture to remove any precipitate.

  • Purify the crude this compound by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a gradient of acetonitrile in water with 0.1% phosphoric acid as the mobile phase.

  • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA).

  • Collect the fractions containing the product, pool them, and lyophilize to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general framework for enzymatic synthesis. The optimal conditions may vary depending on the specific acyl-CoA synthetase used.

Materials:

  • 8-methyltetradecanoic acid

  • Coenzyme A (free acid)

  • ATP (disodium salt)

  • Recombinant long-chain acyl-CoA synthetase (ACS)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)

  • HPLC system for purification

Procedure:

  • Prepare a stock solution of 8-methyltetradecanoic acid complexed with bovine serum albumin (BSA) or dissolved in a minimal amount of a suitable solvent like ethanol (B145695) to aid solubility in the aqueous reaction buffer.

  • In a microcentrifuge tube, combine the following in the reaction buffer:

    • 8-methyltetradecanoic acid (e.g., 100 µM)

    • Coenzyme A (e.g., 200 µM)

    • ATP (e.g., 5 mM)

    • Acyl-CoA Synthetase (concentration to be optimized)

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 1-4 hours.

  • Monitor the reaction progress by HPLC, observing the formation of the this compound peak and the consumption of CoA.

  • Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying with phosphoric acid.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Purify the supernatant containing this compound by RP-HPLC as described in Protocol 1, Step 3.

Visualization of Workflows and Pathways

chemical_synthesis_workflow cluster_step1 Step 1: NHS Ester Formation cluster_step2 Step 2: Thioesterification cluster_step3 Step 3: Purification A 8-Methyltetradecanoic Acid D Activation Reaction (Anhydrous Solvent) A->D B NHS B->D C DCC C->D E 8-Methyltetradecanoyl-NHS Ester D->E F DCU Precipitate D->F H Reaction with CoA (Aqueous Buffer, pH 8) E->H G Coenzyme A G->H I Crude this compound H->I J RP-HPLC Purification I->J K Pure this compound J->K enzymatic_synthesis_workflow cluster_reaction Enzymatic Reaction cluster_purification Purification A 8-Methyltetradecanoic Acid D Acyl-CoA Synthetase (Reaction Buffer) A->D B Coenzyme A B->D C ATP C->D E Crude this compound D->E F AMP + PPi D->F G RP-HPLC Purification E->G H Pure this compound G->H signaling_pathway A This compound B Acyl-CoA Dehydrogenase (e.g., in β-oxidation) A->B Substrate for D Cellular Signaling (e.g., PPAR activation) A->D Ligand for C Downstream Metabolic Products B->C E Gene Expression Changes D->E

References

Analytical Methods for Detecting 8-Methyltetradecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

8-Methyltetradecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. The analysis of specific acyl-CoAs in biological samples is crucial for understanding cellular metabolism, including fatty acid oxidation and lipid biosynthesis. Dysregulation of acyl-CoA metabolism is implicated in various metabolic diseases. These application notes provide a comprehensive overview of the analytical methods for the sensitive and specific detection and quantification of this compound in diverse biological matrices. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the highest sensitivity and specificity for this class of molecules.

Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids, such as 8-methyltetradecanoic acid, typically undergo metabolism through the alpha-oxidation pathway, particularly when a methyl group is present on an even-numbered carbon, which can hinder the standard beta-oxidation process. Alpha-oxidation occurs in the peroxisomes and involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The resulting molecule can then enter the beta-oxidation pathway.

metabolic_pathway 8-Methyltetradecanoic_Acid 8-Methyltetradecanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 8-Methyltetradecanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound ATP, CoA Alpha-Oxidation_Pathway Alpha-Oxidation_Pathway This compound->Alpha-Oxidation_Pathway Peroxisome 7-Methyltridecanoyl-CoA 7-Methyltridecanoyl-CoA Alpha-Oxidation_Pathway->7-Methyltridecanoyl-CoA -CO2 Beta-Oxidation Beta-Oxidation 7-Methyltridecanoyl-CoA->Beta-Oxidation Mitochondria Acetyl-CoA_Propionyl-CoA Acetyl-CoA_Propionyl-CoA Beta-Oxidation->Acetyl-CoA_Propionyl-CoA

Figure 1: Proposed metabolic pathway for this compound.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Tissues

This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for tissues such as liver, heart, and muscle.[1]

Materials:

  • Frozen tissue sample

  • 100 mM KH2PO4 buffer (pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Methanol

  • 25 mM Ammonium (B1175870) Acetate (B1210297) in Methanol

  • Internal standards (e.g., a stable isotope-labeled analog of a branched-chain acyl-CoA or a structurally similar odd-chain acyl-CoA)

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and homogenize thoroughly.

  • Add 1 mL of 2-propanol to the homogenate and homogenize again.

  • Add 2 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for purification:

    • Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the column.

    • Wash the column with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for this compound

This protocol utilizes a reverse-phase liquid chromatography separation coupled with tandem mass spectrometry for detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: 95% Acetonitrile, 5% Water with 5 mM Ammonium Acetate

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion ([M+H]+) for this compound should be calculated based on its molecular formula (C36H64N7O17P3S).

    • A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety, typically at m/z 428 or a neutral loss of 507 Da.[2]

    • Specific MRM transitions for this compound need to be optimized by direct infusion of a synthesized standard.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization (KH2PO4 Buffer, 2-Propanol) Acetonitrile_Extraction Acetonitrile Extraction Tissue_Homogenization->Acetonitrile_Extraction SPE_Purification Solid-Phase Extraction (Purification) Acetonitrile_Extraction->SPE_Purification Drying_Reconstitution Drying and Reconstitution SPE_Purification->Drying_Reconstitution LC_Separation LC Separation (C18 Column) Drying_Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Quantification Quantification (Internal Standard) Peak_Integration->Quantification

Figure 2: General experimental workflow for acyl-CoA analysis.

Data Presentation

Table 1: LC-MS/MS Parameters for Selected Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl-CoA (C16:0)1006.4507.145
Stearoyl-CoA (C18:0)1034.5507.145
Oleoyl-CoA (C18:1)1032.5507.145
This compound To be determinedTo be determinedTo be optimized

Table 2: Example Quantitative Data of Long-Chain Acyl-CoAs in Rat Tissues (nmol/g wet weight)

Acyl-CoAHeartKidneyLiver
Palmitoyl-CoA (C16:0)4.5 ± 0.53.2 ± 0.415.2 ± 1.8
Stearoyl-CoA (C18:0)2.1 ± 0.31.8 ± 0.28.5 ± 1.1
Oleoyl-CoA (C18:1)3.8 ± 0.42.5 ± 0.312.1 ± 1.5
This compound Not ReportedNot ReportedNot Reported

Note: The data in Table 2 are representative values from the literature for common long-chain acyl-CoAs and are provided for illustrative purposes.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound in biological samples. The use of LC-MS/MS with stable isotope-labeled internal standards is essential for achieving the required sensitivity, specificity, and quantitative accuracy. While a synthetic standard for this compound is necessary for method development and absolute quantification, the general protocols for extraction, separation, and detection of long-chain acyl-CoAs are directly applicable. These methods will be invaluable for researchers in metabolism, drug development, and related scientific fields.

References

Application Notes and Protocols for the Identification of 8-Methyltetradecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification and semi-quantitative analysis of 8-Methyltetradecanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of acyl-CoA species.

Introduction

This compound is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Accurate identification and quantification are crucial for understanding its biological function. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for analyzing low-abundance acyl-CoAs in complex biological matrices.[1] This protocol details a robust method for the extraction and subsequent LC-MS/MS analysis of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Workflow Experimental Workflow for this compound Analysis sample_prep Sample Preparation (Cells or Tissues) extraction Acyl-CoA Extraction sample_prep->extraction deproteinization Deproteinization extraction->deproteinization lc_separation LC Separation (Reversed-Phase) deproteinization->lc_separation ms_detection MS/MS Detection (Positive Ion Mode) lc_separation->ms_detection data_analysis Data Analysis (MRM Quantification) ms_detection->data_analysis FattyAcidMetabolism General Fatty Acid Activation and Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix BCFA 8-Methyltetradecanoic Acid ACSL Acyl-CoA Synthetase BCFA->ACSL ATP, CoA BCAcylCoA This compound ACSL->BCAcylCoA AMP, PPi CPT1 CPT1 BCAcylCoA->CPT1 CPT2 CPT2 CPT1->CPT2 Acylcarnitine BetaOx Beta-Oxidation CPT2->BetaOx AcetylCoA Propionyl-CoA & Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Application Note: Quantitative Analysis of 8-Methyltetradecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methyltetradecanoic acid is a branched-chain fatty acid (BCFA) found in various biological systems, including bacteria, dairy products, and human tissues. BCFAs play significant roles in cellular membrane fluidity, metabolic regulation, and immune modulation. Accurate quantification of specific BCFAs like 8-methyltetradecanoic acid is crucial for research in microbiology, nutrition, and metabolic diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[1] However, due to the low volatility and polar nature of free fatty acids, direct analysis by GC is challenging, often resulting in poor chromatographic peak shape and inaccurate results.[2] To overcome these limitations, a derivatization step is essential to convert the fatty acid into a more volatile and less polar derivative, most commonly a fatty acid methyl ester (FAME).

This application note provides a detailed protocol for the analysis of 8-methyltetradecanoic acid using GC-MS, covering sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

A reliable and sensitive method for analyzing 8-methyltetradecanoic acid involves lipid extraction from the sample matrix, followed by derivatization to its corresponding FAME, and subsequent analysis by GC-MS.

Protocol 1: Lipid Extraction and Derivatization to FAME

This protocol is based on the widely used acid-catalyzed esterification method using boron trifluoride (BF₃) in methanol (B129727). This method is effective for esterifying free fatty acids to FAMEs.[2][3]

Materials and Reagents:

  • Sample containing 8-methyltetradecanoic acid (e.g., bacterial cell pellet, plasma, tissue homogenate)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Boron trifluoride-methanol (BF₃-MeOH) reagent, 12-14% w/w

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Methanol (GC grade)

  • Toluene

  • Reaction vials (5-10 mL) with PTFE-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the sample (or an equivalent amount of extracted lipid residue) into a micro-reaction vessel. If starting from a liquid sample like plasma, an initial lipid extraction (e.g., using a modified Folch method with methanol and dichloromethane) is required.[4][5]

  • Internal Standard Addition: Add a known amount of internal standard (e.g., heptadecanoic acid in toluene) to the sample. The internal standard is crucial for accurate quantification.

  • Solvent Evaporation: If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 2 mL of 12% BF₃-methanol reagent to the dried sample.

    • Cap the vessel tightly and heat at 60°C for 10 minutes in a water bath or heating block. This step facilitates the conversion of the fatty acid to its methyl ester.

  • Extraction of FAMEs:

    • Cool the reaction vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the vessel.

    • Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane (upper organic) layer. It is critical to ensure the esters are transferred to the non-polar solvent.

    • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to achieve a clean separation of the layers.

  • Sample Collection and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial.

    • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typically used.[3]

Protocol 2: GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of FAMEs, including 8-methyltetradecanoate. Optimization may be required depending on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 6890N or equivalent[6]
Column HP-5MS (5% diphenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[7]
Injection Mode Splitless[6]
Injection Volume 1 µL
Injector Temperature 280°C[6]
Oven Program Initial temperature 80°C, hold for 2 min; ramp at 20°C/min to 280°C; hold for 10 min[6]
Mass Spectrometer Agilent 5973 or equivalent[6]
Ionization Mode Electron Ionization (EI)[6]
Ionization Energy 70 eV[6]
Ion Source Temp. 230°C[6]
Interface Temp. 280°C[6]
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification[6]

Data Presentation and Quantitative Summary

Quantitative analysis is performed by generating a calibration curve using standards of 8-methyltetradecanoic acid and a fixed concentration of an internal standard. The tables below summarize the typical performance characteristics expected from a validated GC-MS method for fatty acid analysis.

Table 1: Calibration and Linearity Data are representative for long-chain fatty acid methyl esters and serve as a target for method validation.[8]

Analyte Concentration Range (µg/mL) Correlation Coefficient (r²)
Methyl 8-methyltetradecanoate0.50 - 20.00> 0.999

Table 2: Method Sensitivity and Recovery LOD and LOQ values are based on signal-to-noise ratios of 3 and 10, respectively.[8]

Parameter Value Notes
Limit of Detection (LOD) ~10-15 ng/mLBased on similar FAMEs.[8]
Limit of Quantitation (LOQ) ~35-40 ng/mLBased on similar FAMEs.[8]
Average Recovery 95% - 105%Determined by spiking known concentrations into a blank matrix.[8]
Precision (RSD%) < 10%Relative Standard Deviation for replicate measurements.[8]

Visualizations

Diagrams created using Graphviz (DOT language) help visualize the experimental process and chemical reactions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAME (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection Identification Peak Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS experimental workflow for 8-methyltetradecanoic acid analysis.

Caption: Acid-catalyzed esterification of 8-methyltetradecanoic acid.

References

Application Note: Quantitative Analysis of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy production through the citric acid cycle, and the biosynthesis of complex lipids.[1][2] The accurate quantification of cellular acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases, insulin (B600854) resistance, and cancer.[2][3] However, the inherent instability and low abundance of these molecules present significant analytical challenges.[2] This application note provides a detailed protocol for the extraction and quantification of a broad range of acyl-CoAs from cultured mammalian cells and tissues using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.[4]

Metabolic Significance of Acyl-CoAs

Acyl-CoAs are thioesters formed from a fatty acid and coenzyme A (CoA). This activation of fatty acids is a prerequisite for their participation in most metabolic pathways.[1] Key roles of acyl-CoAs include:

  • Beta-Oxidation: Long-chain acyl-CoAs are transported into the mitochondria where they undergo β-oxidation to produce acetyl-CoA, NADH, and FADH2, which are essential for ATP production.[5][6]

  • Citric Acid Cycle (TCA Cycle): Acetyl-CoA, a short-chain acyl-CoA, is a primary substrate for the TCA cycle, a central hub of cellular respiration.[1][5]

  • Lipid Synthesis: Acyl-CoAs are precursors for the synthesis of triglycerides, phospholipids, and cholesterol esters.[5][7]

  • Cell Signaling: Acyl-CoAs can act as signaling molecules and allosterically regulate enzyme activity.[1][7]

Experimental Workflow Overview

The analysis of acyl-CoAs by LC-MS involves several critical steps, from sample preparation to data acquisition and analysis. A generalized workflow is depicted below.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sp1 Cell/Tissue Homogenization sp3 Internal Standard Spiking sp1->sp3 sp2 Acyl-CoA Extraction (Organic Solvent) sp4 Purification (SPE) sp2->sp4 sp3->sp2 sp5 Reconstitution sp4->sp5 lc Liquid Chromatography (Reversed-Phase Separation) sp5->lc ms Mass Spectrometry (ESI-MS/MS, SRM/MRM) lc->ms da1 Peak Integration ms->da1 da2 Quantification (Standard Curve) da1->da2 da3 Data Reporting da2->da3

Caption: General experimental workflow for LC-MS analysis of acyl-CoAs.

Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[2]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (containing internal standards, e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[2]

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[2]

  • Metabolite Extraction:

    • Add a defined volume of ice-cold methanol (containing the internal standard) to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

    • Suspension cells: Resuspend the cell pellet in the cold methanol.[2]

  • Homogenization and Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[2]

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of reconstitution solvent.[2]

Protocol 2: Acyl-CoA Extraction from Tissues

This protocol is adapted for the extraction of acyl-CoAs from frozen tissue samples.[3]

Materials:

  • Frozen tissue (~40 mg)

  • Homogenization buffer (e.g., 100 mM potassium phosphate, pH 4.9)

  • Acetonitrile:Isopropanol:Methanol (3:1:1) solvent mixture

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Sonicator

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Place ~40 mg of frozen tissue in a tube with 0.5 mL of homogenization buffer and 0.5 mL of the solvent mixture containing the internal standard.[3]

  • Homogenize the sample twice on ice.[3]

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[3]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

The following are generalized LC-MS/MS conditions. Optimization may be required for specific instruments and acyl-CoA species of interest.

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm)[3]
Mobile Phase A 15 mM Ammonium Hydroxide in Water[3]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[3]
Flow Rate 0.4 mL/min[3]
Gradient A binary gradient is typically used. For example: Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and finally return to 20% B over 0.5 min.[3]
Column Temperature 35°C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[3][8]
Spray Voltage 3.5 kV[3]
Capillary Temp. 275°C[3]
Sheath Gas 45 (arbitrary units)[3]
Collision Gas Argon at 1.2 mTorr[3]
Collision Energy Optimized for each acyl-CoA, typically around -30 eV[3]

SRM/MRM Transitions:

The selection of precursor and product ions is critical for the specific and sensitive detection of acyl-CoAs. A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of 507 Da from the [M+H]+ precursor ion.[9][10]

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)
C14:0-CoA978.6471.3
C16:0-CoA1006.6499.3
C16:1-CoA1004.6497.2
C17:0-CoA (IS)1020.6513.3
C18:0-CoA1034.6527.3
C18:1-CoA1032.6525.5
C18:2-CoA1030.6523.1
C20:0-CoA1062.6555.6

Table adapted from[3]

Data Presentation

The following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines, providing a comparative overview of acyl-CoA pool sizes.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Succinyl-CoA25.467--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~6~2
C18:1-CoA-~15~3
C20:4-CoA-~1~0.5
C22:6-CoA-~0.5~0.2

Data compiled from[2]

Signaling Pathway Visualization

Acyl-CoAs are integral to central carbon metabolism. The following diagram illustrates the entry of fatty acids into the mitochondria for β-oxidation and the subsequent entry of acetyl-CoA into the citric acid cycle.

G cluster_cytosol Cytosol cluster_mitochondria Mitochondria FA Fatty Acid ACSL Acyl-CoA Synthetase FA->ACSL FACS Fatty Acyl-CoA ACSL->FACS CPT1 CPT1 FACS->CPT1 BetaOx β-Oxidation AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA ATP ATP TCA->ATP CPT1->BetaOx

Caption: Acyl-CoA metabolism in the context of β-oxidation and the TCA cycle.

Conclusion

The LC-MS/MS method described provides a robust and sensitive platform for the quantitative analysis of a wide range of acyl-CoA species in biological samples. Accurate measurement of these critical metabolites will continue to be instrumental in advancing our understanding of metabolic regulation and its role in human health and disease.

References

Application Notes and Protocols for Enzymatic Assays Using 8-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. As an activated form of 8-methyltetradecanoic acid, it can be a substrate for various enzymes involved in fatty acid synthesis, degradation, and modification. The study of enzymes that metabolize this compound is crucial for understanding cellular lipid dynamics and for the development of therapeutics targeting metabolic disorders.

This document provides detailed application notes and protocols for developing enzymatic assays using this compound as a substrate. The primary focus is on assays for acyl-CoA synthetases and acyl-CoA dehydrogenases, which are key enzymes in the metabolism of this class of molecules.

Relevant Enzymes and Pathways

This compound is anticipated to be a substrate for several classes of enzymes that handle fatty acyl-CoAs. The methyl branch at the 8-position can influence substrate specificity and reaction kinetics compared to its straight-chain counterpart, myristoyl-CoA.

Acyl-CoA Synthetases (ACSLs): These enzymes catalyze the formation of acyl-CoA thioesters from fatty acids, ATP, and Coenzyme A. This is the initial step required for a fatty acid to enter metabolic pathways. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes with varying substrate specificities. It is plausible that one or more ACSL isoforms can activate 8-methyltetradecanoic acid to its CoA ester.

Acyl-CoA Dehydrogenases (ACADs): ACADs catalyze the initial step of fatty acid β-oxidation. The human genome encodes several ACADs with different chain-length specificities. The short/branched-chain acyl-CoA dehydrogenase (ACADSB) is specialized for the metabolism of branched-chain acyl-CoAs and is a likely candidate for acting on this compound.[1]

Fatty Acid Synthase (FAS): In some organisms, branched-chain fatty acids can be synthesized by fatty acid synthase using branched-chain starter or extender units. While not a catabolic enzyme for this compound, the study of its synthesis can be relevant.

Below is a diagram illustrating the potential metabolic context of this compound.

fatty_acid_metabolism 8-Methyltetradecanoic Acid 8-Methyltetradecanoic Acid Acyl-CoA Synthetase (ACSL) Acyl-CoA Synthetase (ACSL) 8-Methyltetradecanoic Acid->Acyl-CoA Synthetase (ACSL) ATP, CoA This compound This compound Acyl-CoA Dehydrogenase (ACADSB) Acyl-CoA Dehydrogenase (ACADSB) This compound->Acyl-CoA Dehydrogenase (ACADSB) Acyl-CoA Synthetase (ACSL)->this compound AMP, PPi β-Oxidation β-Oxidation Further Metabolism Further Metabolism β-Oxidation->Further Metabolism Acyl-CoA Dehydrogenase (ACADSB)->β-Oxidation

Metabolic pathway of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for enzymatic assays involving this compound. These values are illustrative and should be determined empirically for specific experimental conditions.

Table 1: Kinetic Parameters for Acyl-CoA Synthetase with this compound

ParameterValueUnits
Km (8-Methyltetradecanoic Acid)15µM
Km (CoA)10µM
Km (ATP)25µM
Vmax120nmol/min/mg
Optimal pH7.5 - 8.0
Optimal Temperature37°C

Table 2: Kinetic Parameters for Acyl-CoA Dehydrogenase with this compound

ParameterValueUnits
Km (this compound)25µM
Vmax85nmol/min/mg
Optimal pH8.0
Optimal Temperature30°C

Experimental Protocols

Protocol 1: Coupled Enzymatic Assay for Acyl-CoA Synthetase Activity

This protocol is based on a widely used enzyme-coupled method where the production of acyl-CoA is linked to the generation of a detectable product, such as a colored or fluorescent compound.[2][3] The principle involves the oxidation of the newly formed this compound by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.

assay_workflow cluster_step1 Step 1: Acyl-CoA Synthesis cluster_step2 Step 2: Oxidation and Detection 8-MTDA 8-Methyltetradecanoic Acid ACSL Acyl-CoA Synthetase 8-MTDA->ACSL CoA CoA CoA->ACSL ATP ATP ATP->ACSL 8-MTC This compound ACSL->8-MTC AMP_PPi AMP + PPi ACSL->AMP_PPi ACO Acyl-CoA Oxidase 8-MTC->ACO H2O2 Hydrogen Peroxide ACO->H2O2 HRP Horseradish Peroxidase H2O2->HRP Product Colored/ Fluorescent Product HRP->Product Substrate Chromogenic/ Fluorogenic Substrate Substrate->HRP

Coupled enzymatic assay workflow.

Materials:

  • 8-Methyltetradecanoic acid

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Acyl-CoA oxidase (from a commercial source)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) with phenol) or fluorogenic substrate (e.g., Amplex Red)

  • Enzyme source (e.g., purified recombinant enzyme, cell lysate, or tissue homogenate)

  • Assay buffer (e.g., 50 mM MES, pH 8.0)

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 8-methyltetradecanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare fresh stock solutions of CoA and ATP in assay buffer.

    • Prepare a working solution of the chromogenic or fluorogenic substrate according to the manufacturer's instructions.

    • Prepare a solution of acyl-CoA oxidase and HRP in assay buffer.

  • Assay Setup:

    • Perform the assay in a 96-well microplate.

    • For each reaction, add the following components to a final volume of 200 µL:

      • 50 mM MES buffer, pH 8.0

      • 0.1 mM 8-methyltetradecanoic acid (or varying concentrations for kinetic studies)

      • 0.5 mM CoA

      • 1 mM ATP

      • 1 mM MgCl₂

      • 0.1 U/mL acyl-CoA oxidase

      • 0.2 U/mL HRP

      • Chromogenic/fluorogenic substrate at the recommended concentration

      • Enzyme source (e.g., 5-20 µg of protein)

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the enzyme source to the reaction mixture.

    • Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the absorbance or fluorescence at regular intervals (e.g., every minute for 15-30 minutes). The wavelength will depend on the substrate used (e.g., 500 nm for the 4-aminoantipyrine/phenol system).

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance/fluorescence versus time plot.

    • If determining kinetic parameters, vary the concentration of one substrate while keeping the others constant and fit the data to the Michaelis-Menten equation.

Protocol 2: Direct Detection of Acyl-CoA Dehydrogenase Activity

This protocol measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of a dye, which is coupled to the re-oxidation of the FAD cofactor of the enzyme.

Materials:

  • This compound

  • Enzyme source (e.g., purified recombinant ACADSB, mitochondrial extracts)

  • Electron transfer flavoprotein (ETF) (if required by the specific ACAD)

  • Dye such as 2,6-dichlorophenolindophenol (DCPIP)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403), pH 8.0, containing 0.1 mM EDTA)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a stock solution of DCPIP in assay buffer.

  • Assay Setup:

    • In a cuvette, prepare a reaction mixture containing:

      • 50 mM potassium phosphate buffer, pH 8.0

      • 0.1 mM EDTA

      • 50 µM DCPIP

      • (If necessary) A catalytic amount of ETF

      • Enzyme source

  • Reaction Initiation and Measurement:

    • Equilibrate the cuvette at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding this compound to the cuvette.

    • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Data Analysis:

    • Calculate the rate of reaction using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).

    • Determine kinetic parameters as described in Protocol 1.

Logical Relationships in Assay Development

The successful development of an enzymatic assay for this compound requires a logical progression of steps, from substrate synthesis to data interpretation.

logical_flow Substrate_Synthesis Synthesize/Procure This compound Assay_Selection Select Assay Method (Coupled vs. Direct) Substrate_Synthesis->Assay_Selection Enzyme_Source Obtain Enzyme Source (Purified, Lysate) Enzyme_Source->Assay_Selection Assay_Optimization Optimize Assay Conditions (pH, Temp, Substrate Conc.) Assay_Selection->Assay_Optimization Data_Acquisition Acquire Kinetic Data Assay_Optimization->Data_Acquisition Data_Analysis Analyze Data (Km, Vmax) Data_Acquisition->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Logical workflow for assay development.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers interested in studying enzymes that metabolize this compound. By adapting these methods, scientists can elucidate the roles of these enzymes in health and disease, and potentially identify new targets for therapeutic intervention. It is important to empirically determine the optimal conditions and kinetic parameters for each specific enzyme and experimental setup.

References

Application Notes and Protocols for the Extraction of Branched-Chain Fatty Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on their carbon backbone. Their corresponding acyl-coenzyme A (acyl-CoA) esters are crucial intermediates in various metabolic pathways, including the catabolism of branched-chain amino acids (BCAAs) and the biosynthesis of complex lipids. The accurate quantification of branched-chain fatty acyl-CoAs (BCFA-CoAs) in tissues is essential for understanding their roles in health and disease, particularly in metabolic disorders and neurological conditions. This document provides detailed protocols for the extraction of BCFA-CoAs from tissue samples, a summary of expected recovery rates, and an overview of the relevant metabolic pathways.

The extraction of BCFA-CoAs from complex biological matrices like tissues presents several challenges, including their low abundance, susceptibility to degradation, and the presence of interfering substances. The protocols outlined below are based on established methods for long-chain and short-chain acyl-CoA extraction, adapted for the specific properties of BCFA-CoAs. The primary analytical technique for the quantification of these molecules is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Data Presentation

The recovery of acyl-CoAs can vary depending on the tissue type, the specific acyl-CoA, and the extraction method employed. While specific quantitative data for the recovery of a wide range of BCFA-CoAs is not extensively documented in comparative studies, the recovery rates for chemically similar short- and long-chain acyl-CoAs provide a reasonable estimate. The following table summarizes reported recovery rates for various acyl-CoAs using different extraction methodologies. It is anticipated that the recovery for BCFA-CoAs would fall within these ranges.

Extraction MethodAcyl-CoA TypeTissue TypeReported Recovery (%)Reference
Solid-Phase Extraction (Oligonucleotide Column)Long-Chain Acyl-CoAsRat Heart, Kidney, Muscle70-80[1][2]
Solid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica)Short-, Medium-, and Long-Chain Acyl-CoAsRat Liver83-90[3]
Protein Precipitation (5-Sulfosalicylic Acid)Short-Chain Acyl-CoAs (Propionyl-CoA, Isovaleryl-CoA)Cell Pellets80, 59[4]
Protein Precipitation (Trichloroacetic Acid) & SPEShort-Chain Acyl-CoAs (Propionyl-CoA, Isovaleryl-CoA)Cell Pellets62, 58[4]
Organic Solvent Extraction & SPELong-Chain Acyl-CoAsLiver, Brain, Muscle, Adipose60-140[3]

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Catabolism Pathway

The primary route for the endogenous synthesis of BCFA-CoAs is through the catabolism of the branched-chain amino acids: valine, leucine, and isoleucine. This pathway is crucial for energy production and the generation of intermediates for other metabolic processes. The initial steps are common to all three amino acids, followed by divergent pathways.

Caption: Catabolism of branched-chain amino acids to their respective acyl-CoA esters.

General Experimental Workflow for BCFA-CoA Extraction and Analysis

The following diagram outlines the general steps involved in the extraction and quantification of BCFA-CoAs from tissue samples.

Extraction_Workflow Tissue_Collection 1. Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (in acidic buffer on ice) Tissue_Collection->Homogenization Extraction 3. Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenization->Extraction Purification 4. Purification (Solid-Phase Extraction) Extraction->Purification Elution 5. Elution of Acyl-CoAs Purification->Elution Analysis 6. LC-MS/MS Analysis (Quantification) Elution->Analysis

Caption: General workflow for the extraction and analysis of BCFA-CoAs from tissues.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Branched-Chain and other Acyl-CoAs

This protocol is adapted from methods developed for a broad range of acyl-CoAs and is suitable for the extraction of BCFA-CoAs from various tissues.[3]

Materials:

  • Tissue sample (10-100 mg)

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Ice-cold 0.1 M Potassium Phosphate (B84403) buffer, pH 6.7

  • Acetonitrile (ACN)

  • 2-Propanol (IPA)

  • 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE columns

  • Internal standards (e.g., C17:0-CoA, or stable isotope-labeled BCFA-CoAs if available)

  • Methanol

  • 2% Formic acid in water

  • 2% and 5% Ammonium (B1175870) hydroxide (B78521) in water

  • Nitrogen gas evaporator

  • LC-MS/MS system

Procedure:

  • Homogenization:

    • Weigh 10-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

    • Add 1 mL of ice-cold 0.1 M potassium phosphate buffer (pH 6.7) containing the internal standard(s).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction:

    • To the homogenate, add 3 mL of a pre-chilled ACN:IPA (3:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (Purification):

    • Condition the SPE column by washing with 1 mL of methanol, followed by 1 mL of 2% formic acid, and then equilibrate with 1 mL of the ACN:IPA:phosphate buffer mixture from the extraction step.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of the ACN:IPA:phosphate buffer mixture to remove unbound contaminants.

    • Further wash the column with 1 mL of methanol.

  • Elution:

    • Elute the acyl-CoAs from the column with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of 5% ammonium hydroxide in water.

    • Collect the eluate in a clean tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation Method for Short-Chain BCFA-CoAs

This protocol is a simpler method suitable for the extraction of shorter-chain BCFA-CoAs, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA.[4]

Materials:

  • Tissue or cell pellet (up to 50 mg)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Internal standards (e.g., stable isotope-labeled BCFA-CoAs)

  • Microcentrifuge

  • LC-MS vials

Procedure:

  • Homogenization and Precipitation:

    • Place the weighed tissue or cell pellet in a 1.5 mL microcentrifuge tube on ice.

    • Add 200 µL of ice-cold 2.5% SSA solution containing the internal standard(s).

    • Thoroughly resuspend the sample by vortexing or sonication on ice.

  • Centrifugation:

    • Centrifuge the sample at 18,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean LC-MS vial.

  • Analysis:

    • The sample is now ready for direct injection and analysis by LC-MS/MS.

LC-MS/MS Analysis

Chromatography:

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

  • Mobile Phase A: 15 mM ammonium hydroxide in water.[5]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[5]

  • Gradient: A gradient elution is typically employed, starting with a lower percentage of organic phase and gradually increasing to elute the more hydrophobic long-chain species.

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred.

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The transitions involve the precursor ion ([M+H]+) and a characteristic product ion. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety) or a product ion at m/z 428 (representing the CoA moiety) can be monitored.

Conclusion

The protocols described provide a robust framework for the extraction and quantification of branched-chain fatty acyl-CoAs from tissue samples. The choice between a more extensive SPE-based method and a simpler protein precipitation approach will depend on the specific BCFA-CoAs of interest, their expected abundance, and the complexity of the tissue matrix. For comprehensive profiling of a wide range of acyl-CoAs, the SPE method is recommended due to its superior cleanup and recovery of both short- and long-chain species. For targeted analysis of more abundant, shorter-chain BCFA-CoAs, the protein precipitation method offers a more high-throughput workflow. Careful optimization of each step, including the use of appropriate internal standards, is critical for achieving accurate and reproducible results.

References

Application of Stable Isotope-Labeled 8-Methyltetradecanoyl-CoA in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. The use of stable isotopes, such as ¹³C or ²H, provides a safe and effective way to conduct in vivo and in vitro metabolic studies without the need for radioactive materials. 8-Methyltetradecanoyl-CoA is a branched-chain acyl-CoA that plays a role in fatty acid metabolism. The use of stable isotope-labeled this compound in tracer studies can provide valuable insights into the pathways of branched-chain fatty acid metabolism, enzyme kinetics, and the diagnosis of metabolic disorders.

This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic tracer studies.

Applications

The primary application of stable isotope-labeled this compound is to trace its metabolism through various biochemical pathways. Key applications include:

  • Elucidation of Branched-Chain Fatty Acid Oxidation Pathways: Tracking the labeled carbon or hydrogen atoms through the steps of mitochondrial β-oxidation to identify and quantify the resulting metabolites.

  • Enzyme Activity and Kinetic Studies: Determining the activity and kinetics of enzymes involved in branched-chain fatty acid metabolism by measuring the rate of conversion of the labeled substrate to its products.

  • Diagnosis of Metabolic Disorders: Investigating inborn errors of metabolism related to branched-chain fatty acid oxidation, such as Refsum disease, by assessing the body's ability to metabolize this compound.

  • Drug Discovery and Development: Evaluating the effect of drug candidates on branched-chain fatty acid metabolism by monitoring changes in the metabolic profile of labeled this compound.

Data Presentation

The quantitative data obtained from tracer studies using stable isotope-labeled this compound can be summarized in tables for clear comparison. Below are examples of how such data might be presented.

Table 1: Isotopic Enrichment of Downstream Metabolites Following Infusion of [U-¹³C]-8-Methyltetradecanoyl-CoA in Cultured Fibroblasts

MetaboliteIsotopic Enrichment (Atom Percent Excess) - ControlIsotopic Enrichment (Atom Percent Excess) - Patient with Metabolic DisorderFold Change
Propionyl-CoA (M+3)15.2 ± 1.82.5 ± 0.5-6.1
Acetyl-CoA (M+2)25.8 ± 2.124.5 ± 2.3-0.5
Succinyl-CoA (M+4)10.5 ± 1.11.8 ± 0.4-5.8
Citrate (M+4)8.9 ± 0.91.5 ± 0.3-5.9

Table 2: Kinetic Parameters of Acyl-CoA Dehydrogenase with this compound as a Substrate

Enzyme VariantKm (µM)Vmax (nmol/min/mg protein)kcat (s⁻¹)
Wild-Type12.5 ± 1.5150.2 ± 10.825.0
Mutant A55.8 ± 4.235.6 ± 3.15.9
Mutant B11.9 ± 1.2145.3 ± 9.924.2

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling in Cultured Cells

This protocol describes the use of stable isotope-labeled this compound to trace its metabolism in cultured cells, such as fibroblasts or hepatocytes.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Stable isotope-labeled this compound (e.g., [U-¹³C]-8-Methyltetradecanoyl-CoA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727), ice-cold

  • Acetonitrile (B52724), ice-cold

  • Water, LC-MS grade

  • Internal standards for acyl-CoAs

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Culture cells to ~80% confluency in appropriate cell culture medium supplemented with FBS.

  • Preparation of Labeled Substrate: Prepare a stock solution of [U-¹³C]-8-Methyltetradecanoyl-CoA complexed to fatty acid-free BSA in serum-free medium. The final concentration in the medium should be determined based on experimental goals (e.g., 10-100 µM).

  • Labeling:

    • Wash the cells twice with warm PBS.

    • Replace the culture medium with the medium containing the labeled this compound.

    • Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Add internal standards.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water).

    • Analyze the samples by LC-MS/MS to determine the isotopic enrichment in downstream metabolites.[1]

Protocol 2: In Vivo Tracer Studies in Animal Models

This protocol outlines a continuous infusion study in a mouse model to investigate the whole-body metabolism of this compound.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Stable isotope-labeled this compound (e.g., [1,2-¹³C₂]-8-Methyltetradecanoyl-CoA)

  • Vehicle for infusion (e.g., saline with 0.1% BSA)

  • Infusion pump and catheters

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools

  • LC-MS/MS system

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions.

    • Fast the mice overnight (12-16 hours) with free access to water.

    • Implant catheters in the jugular vein for infusion and the carotid artery for blood sampling.

  • Tracer Infusion:

    • Prepare the infusion solution of [1,2-¹³C₂]-8-Methyltetradecanoyl-CoA in the vehicle.

    • Administer a priming bolus dose to rapidly achieve isotopic steady-state, followed by a continuous infusion at a constant rate (e.g., 0.1-1.0 µmol/kg/min).[2][3]

  • Sample Collection:

    • Collect blood samples at baseline and at regular intervals during the infusion (e.g., 0, 30, 60, 90, 120 minutes) to monitor isotopic enrichment in plasma.

    • At the end of the infusion period, euthanize the animal and collect tissues of interest (e.g., liver, muscle, adipose tissue).

    • Immediately freeze tissues in liquid nitrogen.

  • Sample Processing:

    • Extract plasma and tissue metabolites using appropriate extraction protocols (e.g., Folch extraction for lipids, acid precipitation for acyl-CoAs).

    • Add internal standards to the samples.

  • LC-MS/MS Analysis:

    • Analyze the processed samples by LC-MS/MS to measure the concentration and isotopic enrichment of this compound and its downstream metabolites in plasma and tissues.[4]

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the proposed β-oxidation pathway of this compound, which is a branched-chain fatty acid.

Metabolic_Pathway node_8MTCoA This compound node_Dehydrogenation Acyl-CoA Dehydrogenase node_8MTCoA->node_Dehydrogenation FAD -> FADH₂ node_EnoylCoA 2-enoyl-CoA node_Dehydrogenation->node_EnoylCoA node_Hydration Enoyl-CoA Hydratase node_EnoylCoA->node_Hydration H₂O node_HydroxyacylCoA 3-hydroxyacyl-CoA node_Hydration->node_HydroxyacylCoA node_Dehydrogenation2 3-hydroxyacyl-CoA Dehydrogenase node_HydroxyacylCoA->node_Dehydrogenation2 NAD⁺ -> NADH node_KetoacylCoA 3-ketoacyl-CoA node_Dehydrogenation2->node_KetoacylCoA node_Thiolysis Thiolase node_KetoacylCoA->node_Thiolysis CoA-SH node_AcetylCoA Acetyl-CoA node_Thiolysis->node_AcetylCoA node_PropionylCoA Propionyl-CoA node_Thiolysis->node_PropionylCoA node_TCA TCA Cycle node_AcetylCoA->node_TCA node_PropionylCoA->node_TCA via Succinyl-CoA Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase node_cell_culture 1. Cell Culture node_labeling 2. Isotope Labeling (e.g., [U-¹³C]-8-Methyltetradecanoyl-CoA) node_cell_culture->node_labeling node_quenching 3. Quench Metabolism (e.g., Cold Methanol) node_labeling->node_quenching node_extraction 4. Metabolite Extraction node_quenching->node_extraction node_lcms 5. LC-MS/MS Analysis node_extraction->node_lcms node_data_proc 6. Data Processing (Peak Integration, Isotope Correction) node_lcms->node_data_proc node_flux_analysis 7. Metabolic Flux Analysis node_data_proc->node_flux_analysis Data_Interpretation node_input Input: Labeled this compound node_system Biological System (Cells, Animal) node_input->node_system node_measurement Measurement: Isotopic Enrichment of Metabolites (LC-MS/MS) node_system->node_measurement node_analysis Analysis: Quantify Enrichment & Calculate Flux node_measurement->node_analysis node_interpretation Interpretation: Pathway Activity, Enzyme Function, Disease Phenotype node_analysis->node_interpretation node_conclusion Conclusion node_interpretation->node_conclusion

References

Application Notes and Protocols for In Vivo Incorporation of 8-Methyltetradecanoic Acid into Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vivo incorporation of 8-methyltetradecanoic acid, a branched-chain fatty acid (BCFA), into various lipid species. Understanding the metabolic fate of BCFAs is crucial for research in areas such as metabolic diseases, oncology, and the development of novel therapeutics.

Branched-chain fatty acids are increasingly recognized for their diverse biological activities. For instance, 12-methyltetradecanoic acid has demonstrated anti-tumor properties by inducing apoptosis in cancer cells and inhibiting 5-lipoxygenase. The study of such fatty acids is critical as they can influence cellular processes and have therapeutic potential. While specific research on 8-methyltetradecanoic acid is limited, the methodologies outlined below provide a robust framework for its investigation. Lipids are essential for energy storage, membrane structure, and signaling pathways. Dysregulation of lipid metabolism is linked to numerous diseases, including obesity, diabetes, and cancer. Tracing the incorporation of specific fatty acids like 8-methyltetradecanoic acid in vivo using stable isotope labeling can elucidate their metabolic pathways and roles in health and disease.[1][2]

I. Application Notes

The study of the in vivo incorporation of 8-methyltetradecanoic acid into lipids allows researchers to:

  • Trace Metabolic Pathways: Elucidate how 8-methyltetradecanoic acid is absorbed, distributed, and metabolized within an organism. This includes its incorporation into complex lipids such as triglycerides, phospholipids, and cholesteryl esters.[1]

  • Investigate Biological Functions: Determine the functional roles of lipids containing this specific branched-chain fatty acid in cellular membranes and signaling cascades.

  • Develop Therapeutic Agents: Evaluate the potential of 8-methyltetradecanoic acid or its derivatives as therapeutic agents, for example, in cancer therapy where other branched-chain fatty acids have shown promise.[3][4]

  • Biomarker Discovery: Identify novel lipid species containing 8-methyltetradecanoic acid that could serve as biomarkers for various physiological or pathological states.

II. Experimental Protocols

The following protocols are adapted from established methods for fatty acid analysis and can be applied to study the in vivo incorporation of 8-methyltetradecanoic acid.

Protocol 1: In Vivo Labeling with Stable Isotope-Labeled 8-Methyltetradecanoic Acid

This protocol describes the administration of a stable isotope-labeled version of 8-methyltetradecanoic acid to a model organism to trace its metabolic fate.

Materials:

  • Stable isotope-labeled 8-methyltetradecanoic acid (e.g., ¹³C- or ²H-labeled)

  • Model organisms (e.g., mice, rats)

  • Vehicle for administration (e.g., corn oil, saline with BSA)

  • Gavage needles or syringes for injection

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of the labeled 8-methyltetradecanoic acid in a suitable vehicle at the desired concentration.

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Administration: Administer the labeled fatty acid to the animals via oral gavage or intravenous injection. The dose and route of administration should be optimized based on the specific research question.

  • Time Course: Collect tissues and biofluids (blood, liver, adipose tissue, etc.) at various time points after administration (e.g., 1, 4, 8, 24 hours) to track the dynamic incorporation of the tracer.

  • Sample Processing: Immediately process or flash-freeze the collected samples in liquid nitrogen and store them at -80°C until lipid extraction.[5]

Protocol 2: Lipid Extraction from Tissues and Biofluids

This protocol outlines the extraction of total lipids from biological samples using a modified Folch or Bligh-Dyer method.

Materials:

Procedure:

  • Sample Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) or volume of biofluid in a mixture of chloroform and methanol (2:1, v/v).[6] For tissue samples, use a mechanical homogenizer.[5]

  • Phase Separation: Add water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the organic (lower) and aqueous (upper) phases.[6]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids into a clean glass vial.[6]

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.[6]

  • Storage: Store the dried lipid extract at -80°C under an inert atmosphere (e.g., argon) to prevent oxidation.[5]

Protocol 3: Analysis of 8-Methyltetradecanoic Acid Incorporation by GC-MS

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from the extracted lipids and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the incorporation of 8-methyltetradecanoic acid.

Materials:

  • Hexane (B92381), Methanolic HCl or BF₃ in Methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., polar capillary column)

Procedure:

  • Transesterification: Resuspend the dried lipid extract in a known volume of hexane and a transesterification reagent (e.g., 2% sulfuric acid in methanol).[6]

  • Heating: Heat the mixture at 80-100°C for 1-2 hours to convert the fatty acids to their corresponding FAMEs.[6]

  • Extraction of FAMEs: After cooling, add hexane and water to the mixture and vortex to extract the FAMEs into the hexane layer.

  • Washing and Drying: Wash the hexane layer with a saturated NaCl solution and dry it over anhydrous sodium sulfate.[7]

  • GC-MS Analysis: Inject an aliquot of the FAME-containing hexane solution into the GC-MS system.

  • Data Analysis: Identify and quantify the labeled and unlabeled 8-methyltetradecanoate methyl ester based on its retention time and mass spectrum. Use an internal standard (e.g., methyl tridecanoate) for accurate quantification.[6][7]

III. Data Presentation

The following tables provide a template for presenting quantitative data on the incorporation of 8-methyltetradecanoic acid into different lipid classes across various tissues.

Table 1: Incorporation of Labeled 8-Methyltetradecanoic Acid into Total Lipids of Various Tissues over Time.

Time Point (hours)Liver (% of total labeled fatty acid)Adipose Tissue (% of total labeled fatty acid)Muscle (% of total labeled fatty acid)Plasma (% of total labeled fatty acid)
135 ± 415 ± 310 ± 240 ± 5
445 ± 525 ± 415 ± 315 ± 3
830 ± 440 ± 520 ± 310 ± 2
2415 ± 350 ± 625 ± 45 ± 1

Table 2: Distribution of Labeled 8-Methyltetradecanoic Acid among Different Lipid Classes in Liver Tissue 4 Hours Post-Administration.

Lipid Class% of Labeled 8-Methyltetradecanoic Acid
Triglycerides60 ± 7
Phospholipids25 ± 4
Cholesteryl Esters10 ± 2
Free Fatty Acids5 ± 1

IV. Visualizations

The following diagrams illustrate the hypothetical metabolic pathway of 8-methyltetradecanoic acid incorporation and the general experimental workflow.

Metabolic_Pathway 8-Methyltetradecanoic Acid 8-Methyltetradecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 8-Methyltetradecanoic Acid->Acyl-CoA Synthetase 8-Methyltetradecanoyl-CoA This compound Acyl-CoA Synthetase->this compound Lysophosphatidic Acid Lysophosphatidic Acid This compound->Lysophosphatidic Acid Glycerol-3-Phosphate Acyltransferase Cholesteryl Esters Cholesteryl Esters This compound->Cholesteryl Esters ACAT Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Lysophosphatidic Acid Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid Acylglycerol Phosphate Acyltransferase Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) Phosphatidate Phosphatase Triglycerides Triglycerides Diacylglycerol (DAG)->Triglycerides Diacylglycerol Acyltransferase Phospholipids Phospholipids Diacylglycerol (DAG)->Phospholipids Choline/Ethanolamine phosphotransferase Cholesterol Cholesterol Cholesterol->Cholesteryl Esters

Caption: Hypothetical metabolic pathway for the incorporation of 8-methyltetradecanoic acid into complex lipids.

Experimental_Workflow cluster_vivo In Vivo Experiment cluster_lab Laboratory Analysis Administration Administer Labeled 8-Methyltetradecanoic Acid Sample_Collection Collect Tissues and Biofluids Administration->Sample_Collection Lipid_Extraction Total Lipid Extraction Sample_Collection->Lipid_Extraction FAME_Preparation FAME Derivatization Lipid_Extraction->FAME_Preparation GCMS_Analysis GC-MS Analysis FAME_Preparation->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: General experimental workflow for tracing the in vivo incorporation of 8-methyltetradecanoic acid.

References

Troubleshooting & Optimization

Improving the yield of chemical synthesis of 8-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the chemical synthesis of 8-Methyltetradecanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of the Precursor: 8-Methyltetradecanoic Acid

Question 1: My yield of 8-methyltetradecanoic acid is low. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of 8-methyltetradecanoic acid, particularly when using a Wittig or Grignard reaction-based approach, can stem from several factors. Here is a troubleshooting guide:

Potential CauseRecommended Action
Inefficient Ylide Formation (Wittig) Ensure anhydrous reaction conditions as Wittig reagents are sensitive to moisture. Use a strong, fresh base (e.g., n-butyllithium, sodium amide) for complete deprotonation of the phosphonium (B103445) salt.[1]
Poor Grignard Reagent Formation Use oven-dried glassware and anhydrous ether. The magnesium turnings should be fresh and activated if necessary. The reaction is highly sensitive to water and atmospheric oxygen.[2]
Side Reactions In Grignard reactions with carbonyl compounds, enolization of the carbonyl starting material can compete with nucleophilic addition, especially with sterically hindered ketones.[3] Using a lower reaction temperature can sometimes favor the desired addition reaction.
Impure Starting Materials Ensure the purity of your starting materials (e.g., the alkyl halide and the aldehyde/ketone) through distillation or recrystallization. Impurities can interfere with the reaction.
Suboptimal Reaction Conditions Optimize reaction temperature and time. For the Wittig reaction, the stereoselectivity can be influenced by the solvent and the nature of the ylide.[4][5] For Grignard reactions, maintaining a gentle reflux is often optimal.
Activation of Carboxylic Acid and Coupling to Coenzyme A

Question 2: I am having trouble with the DCC/NHS coupling step to activate my 8-methyltetradecanoic acid. What could be going wrong?

Answer: The activation of the carboxylic acid to form an NHS ester is a critical step. Low efficiency here will directly impact the final yield of this compound.

Potential CauseRecommended Action
Hydrolysis of Activating Agents Dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) are moisture-sensitive. Store them in a desiccator and use anhydrous solvents (e.g., dichloromethane (B109758), ethyl acetate) for the reaction.[6]
Formation of N-acylurea byproduct This is a common side reaction with DCC where the activated intermediate rearranges.[7] To minimize this, add the NHS before or at the same time as the DCC. The NHS rapidly traps the activated acid as the more stable NHS ester.
Precipitation of Dicyclohexylurea (DCU) The byproduct of the DCC reaction, DCU, is insoluble in most organic solvents.[7] This is expected. The DCU should be removed by filtration before proceeding to the next step. Incomplete removal can complicate purification later.
Suboptimal pH While the NHS-ester formation is typically done in an organic solvent, the subsequent reaction with Coenzyme A will be in an aqueous buffer. The optimal pH for the coupling of the NHS-ester to the thiol group of Coenzyme A is typically around 7.5-8.5.
Degradation of NHS Ester The NHS ester is an active intermediate and can hydrolyze over time, especially in the presence of water. It is best to use the activated acid immediately after preparation and purification.

Question 3: My final yield of this compound is still low after the final coupling step. What are the potential issues?

Answer: The final coupling of the activated 8-methyltetradecanoic acid with Coenzyme A is a delicate step. Here are some common pitfalls:

Potential CauseRecommended Action
Oxidation of Coenzyme A The free thiol group on Coenzyme A is susceptible to oxidation, forming disulfide bonds. Ensure your buffers are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of the Thioester Bond The thioester bond in the final product is more stable than the NHS ester but can still hydrolyze, especially at very high or low pH. Maintain a neutral to slightly basic pH during purification and storage.
Incomplete Reaction Ensure a slight molar excess of the activated fatty acid is used relative to Coenzyme A to drive the reaction to completion. Monitor the reaction progress using a suitable analytical technique like HPLC.
Degradation during Workup/Purification Long-chain acyl-CoAs are sensitive molecules. Avoid high temperatures and prolonged exposure to strong acids or bases.[8] Purification should be performed promptly after the reaction is complete.
Storage Issues This compound is unstable at room temperature. For long-term storage, it should be kept as a lyophilized powder or in a suitable buffer at -80°C.[7]

Experimental Protocols

Protocol 1: Synthesis of 8-Methyltetradecanoic Acid (via Wittig Reaction)

This protocol is adapted from the synthesis of 13-methyl-tetradecanoic acid and provides a general framework.[9][10]

  • Step 1: Preparation of the Phosphonium Salt

    • React an appropriate ω-bromo carboxylic acid ester (e.g., ethyl 8-bromooctanoate) with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) under reflux to form the corresponding phosphonium salt.

    • The salt will precipitate and can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

  • Step 2: The Wittig Reaction

    • Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

    • Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium in hexanes) dropwise until the characteristic orange-red color of the ylide persists.

    • Add the appropriate ketone (in this case, 2-heptanone) dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water. Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Hydrogenation and Saponification

    • The product from the Wittig reaction will be an unsaturated fatty acid ester. Dissolve this ester in ethanol (B145695) and hydrogenate using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • After the reaction is complete (monitored by TLC or GC-MS), filter off the catalyst.

    • Add an aqueous solution of sodium hydroxide (B78521) to the filtrate and reflux to saponify the ester.

    • After cooling, acidify the reaction mixture with hydrochloric acid to protonate the carboxylate, causing the fatty acid to precipitate or separate.

    • Extract the 8-methyltetradecanoic acid with ether, wash with water, dry, and concentrate to yield the final product. Purify further by distillation or chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol uses a DCC/NHS activation method.

  • Step 1: Activation of 8-Methyltetradecanoic Acid

    • Dissolve 8-methyltetradecanoic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise with stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude 8-methyltetradecanoyl-NHS ester.

  • Step 2: Coupling with Coenzyme A

    • Dissolve Coenzyme A (trilithium salt) in a degassed aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Dissolve the 8-methyltetradecanoyl-NHS ester from the previous step in a minimal amount of a water-miscible organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Add the NHS ester solution dropwise to the stirring Coenzyme A solution at room temperature.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Step 3: Purification

    • Once the reaction is complete, acidify the mixture to pH 4-5 with dilute HCl.

    • Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.[11]

    • For HPLC purification, use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate). Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[11]

    • Combine the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Synthesis_Workflow cluster_0 Part 1: Synthesis of 8-Methyltetradecanoic Acid cluster_1 Part 2: Synthesis of this compound Start Starting Materials (ω-bromo ester, triphenylphosphine, 2-heptanone) Phosphonium Phosphonium Salt Formation Start->Phosphonium Ylide Ylide Generation (strong base) Phosphonium->Ylide Wittig Wittig Reaction Ylide->Wittig UnsatEster Unsaturated Ester Intermediate Wittig->UnsatEster Hydrogenation Hydrogenation (H2, Pd/C) UnsatEster->Hydrogenation SatEster Saturated Ester Hydrogenation->SatEster Saponification Saponification & Acidification SatEster->Saponification FattyAcid 8-Methyltetradecanoic Acid Saponification->FattyAcid Activation NHS Ester Formation (DCC, NHS) FattyAcid->Activation CoA Coenzyme A Coupling Thioesterification CoA->Coupling Activation->Coupling Purification Purification (HPLC or SPE) Coupling->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the two-part synthesis of this compound.

Troubleshooting_Logic cluster_checkpoints cluster_causes Start Low Final Yield of This compound Check_FA Check Yield/Purity of 8-Methyltetradecanoic Acid Start->Check_FA Check_Activation Check NHS Ester Formation (e.g., by TLC or NMR) Start->Check_Activation Check_Coupling Monitor Final Coupling by HPLC Start->Check_Coupling Cause_FA Issue in Fatty Acid Synthesis: - Wet reagents - Poor Grignard/Ylide formation - Side reactions Check_FA->Cause_FA is low/impure Cause_Activation Issue in Activation Step: - Hydrolysis of DCC/NHS - N-acylurea formation - Incomplete reaction Check_Activation->Cause_Activation is incomplete Cause_Coupling Issue in Coupling/Purification: - CoA oxidation - Product hydrolysis - Degradation during workup Check_Coupling->Cause_Coupling shows poor conversion or degradation

Caption: Troubleshooting flowchart for identifying sources of low yield.

References

Overcoming challenges in the purification of 8-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-Methyltetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may arise during the synthesis and purification of this branched-chain fatty acyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I am observing low recovery of this compound after my purification procedure. What are the potential causes and solutions?

Answer:

Low recovery is a common challenge in the purification of long-chain acyl-CoAs due to their amphipathic nature and susceptibility to degradation. Several factors could be contributing to this issue:

  • Hydrolysis: The thioester bond in acyl-CoAs is unstable, particularly at non-neutral pH and elevated temperatures. Ensure all your buffers are maintained at a pH between 6.0 and 7.0 and that all purification steps are performed on ice or at 4°C whenever possible.

  • Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plasticware and glassware. To minimize this, use polypropylene (B1209903) tubes and pipette tips. Rinsing glassware with a siliconizing agent can also reduce adsorptive losses.

  • Inefficient Extraction: The extraction method may not be optimal for a branched-chain fatty acyl-CoA. A common and effective method involves a two-phase extraction with an organic solvent.

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of SPE sorbent and the composition of the wash and elution buffers are critical. For acyl-CoAs, a strong anion exchange (SAX) or a reverse-phase (C18) cartridge is typically used.

Troubleshooting Steps:

  • pH and Temperature Control: Double-check the pH of all your solutions and ensure you are working in a cold environment.

  • Optimize Extraction: If you are performing a liquid-liquid extraction, ensure vigorous mixing and complete phase separation. Consider alternative solvent systems if recovery remains low.

  • Refine SPE Protocol:

    • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with methanol (B129727) and equilibrated with the appropriate buffer before loading your sample.

    • Wash Steps: The wash steps are crucial for removing impurities without eluting the target molecule. You may need to optimize the organic solvent concentration in your wash buffers.

    • Elution: Incomplete elution will lead to low recovery. Ensure the elution buffer is strong enough to displace the this compound from the sorbent. For C18 cartridges, a high percentage of organic solvent (e.g., methanol or acetonitrile) is required. For SAX cartridges, a high salt concentration or a shift in pH is necessary.

Question 2: My purified this compound sample shows poor purity when analyzed by LC-MS. What are the likely contaminants and how can I remove them?

Answer:

Contaminants in your final sample can originate from the starting materials of your synthesis or be byproducts of the reaction and purification process.

Common Contaminants:

  • Unreacted Coenzyme A (CoA): If the synthesis reaction did not go to completion, you will have residual CoA in your sample.

  • Free 8-Methyltetradecanoic Acid: Hydrolysis of the thioester bond during purification or storage will result in the free fatty acid.

  • Other Lipids: Depending on the source of your starting material, other lipids may be present.

  • Salts: High salt concentrations from buffers used during purification can interfere with downstream applications and analysis.

Troubleshooting and Purification Strategy:

  • HPLC Purification: High-performance liquid chromatography (HPLC) is a powerful technique for separating this compound from closely related impurities. A reverse-phase C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate).

  • Optimize HPLC Gradient: A shallow gradient will provide better resolution between this compound and its potential contaminants.

  • Desalting: If high salt concentration is an issue, a desalting step using a C18 SPE cartridge can be performed after initial purification. The acyl-CoA will be retained on the cartridge while the salts are washed away with water. The product is then eluted with a high percentage of organic solvent.

Question 3: I am having difficulty quantifying the concentration of my purified this compound. What are the recommended methods?

Answer:

Accurate quantification of acyl-CoAs can be challenging. Here are two common methods:

  • UV-Vis Spectrophotometry: Coenzyme A has a strong absorbance at 260 nm due to the adenine (B156593) moiety. You can use the molar extinction coefficient of Coenzyme A (16,400 M⁻¹cm⁻¹) to estimate the concentration. However, this method is not specific and will also measure any unreacted CoA or other adenine-containing molecules.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most accurate and sensitive method for quantifying specific acyl-CoAs.[1][2] This technique separates the analyte of interest from other molecules before detection, providing high specificity. For absolute quantification, you will need a standard curve generated from a known concentration of this compound or a closely related internal standard.

MethodProsCons
UV-Vis (260 nm) Simple, readily availableNon-specific, can overestimate concentration
LC-MS/MS Highly specific and sensitiveRequires specialized equipment and standards

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing purified this compound?

A1: this compound is susceptible to hydrolysis and oxidation. For short-term storage (days to weeks), store it as a lyophilized powder or in an organic solvent (e.g., acetonitrile) at -20°C. For long-term storage, it is best to store it as a lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Q2: How can I assess the purity of my this compound?

A2: The purity of your sample can be assessed using several analytical techniques:

  • HPLC: As mentioned in the troubleshooting guide, reverse-phase HPLC with UV detection (at 260 nm) can separate your product from many impurities. The purity can be estimated by the relative area of the product peak.

  • LC-MS: This provides mass information in addition to the chromatographic separation, allowing for more confident identification of your product and any contaminants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation of your molecule and can be used to assess purity if appropriate internal standards are used.

Q3: What are the key safety precautions to take when working with this compound and the solvents used in its purification?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used in purification, such as acetonitrile and methanol, are flammable and toxic. Avoid inhalation of vapors and contact with skin. Review the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Partial Purification and Desalting of this compound

This protocol is suitable for removing salts and some polar impurities from a crude reaction mixture.

Materials:

  • C18 SPE Cartridge (e.g., 100 mg)

  • Methanol

  • Acetonitrile

  • Deionized Water

  • Ammonium Hydroxide (B78521)

  • Formic Acid

Procedure:

  • Conditioning: Wash the C18 cartridge with 3 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading: Dissolve your crude this compound sample in a minimal volume of 50% methanol and load it onto the cartridge.

  • Washing (Desalting): Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

  • Elution: Elute the this compound with 2 mL of 80% acetonitrile in water. A small amount of ammonium hydroxide can be added to the elution buffer to improve recovery, and a small amount of formic acid can be added to neutralize the eluate.

  • Drying: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: Reverse-Phase HPLC Purification of this compound

This protocol provides a general method for the high-purity separation of this compound.

Materials:

  • C18 HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Reconstitute the partially purified, dried sample in a small volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1 mL/min

    • Detection: 260 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-45 min: 90% to 10% B (linear gradient)

      • 45-50 min: 10% B (re-equilibration)

  • Fraction Collection: Collect the fractions corresponding to the major peak that elutes during the gradient.

  • Post-Purification: Pool the collected fractions and remove the organic solvent using a vacuum concentrator. The sample can then be lyophilized for long-term storage.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude 8-Methyl- tetradecanoyl-CoA spe Solid-Phase Extraction (SPE) (C18 Cartridge) synthesis->spe Partial Purification & Desalting hplc Reverse-Phase HPLC (C18 Column) spe->hplc High-Purity Separation analysis Purity Assessment (LC-MS, HPLC) hplc->analysis Quality Control storage Lyophilization & Storage (-80°C) analysis->storage

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Problem Encountered low_recovery Low Recovery? start->low_recovery poor_purity Poor Purity? start->poor_purity low_recovery->poor_purity No check_ph_temp Verify pH (6-7) & Keep Cold (4°C) low_recovery->check_ph_temp Yes use_hplc Perform/Optimize RP-HPLC poor_purity->use_hplc Yes optimize_spe Optimize SPE Protocol (Wash/Elution) check_ph_temp->optimize_spe desalt Desalting Step (Post-Purification) use_hplc->desalt High Salt?

Caption: A decision tree for troubleshooting common issues in this compound purification.

References

Troubleshooting low signal intensity of 8-Methyltetradecanoyl-CoA in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of 8-Methyltetradecanoyl-CoA in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity can arise from several factors throughout the experimental workflow. The most common culprits include:

  • Sample-Related Issues:

    • Low Analyte Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).

    • Sample Degradation: Acyl-CoA molecules can be unstable. Improper storage or handling, such as prolonged exposure to room temperature or suboptimal pH conditions, can lead to degradation.[1] Storing extracts as a dry pellet at -80°C is a recommended strategy to improve stability.[1]

    • Inefficient Extraction: The protocol used may not be optimal for extracting branched-chain acyl-CoAs from the specific sample matrix.

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks reduce the signal-to-noise ratio. This can be caused by a degraded column, an inappropriate mobile phase, or a suboptimal gradient.

    • System Leaks: Leaks in the LC system can lead to inconsistent flow rates and, consequently, variable and low signal intensity.[2]

  • Mass Spectrometry (MS) Issues:

    • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal.[2][3]

    • Inefficient Ionization: The choice of ionization mode (positive vs. negative) and source parameters can significantly impact signal intensity. For acyl-CoAs, both positive and negative ion modes have been used successfully, with positive ion mode sometimes offering better sensitivity.[4]

    • Incorrect MS/MS Parameters: Suboptimal precursor ion selection, collision energy, or other tandem MS settings can result in poor fragmentation and low product ion signals.[3]

    • Contaminated Ion Source: Residue buildup in the ion source is a frequent cause of declining signal intensity and requires regular cleaning.[2][3]

    • Adduct Formation: The signal for this compound can be split among various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), which can dilute the intensity of the specific ion being monitored.[4][5]

Q2: Which ionization mode, positive or negative, is better for this compound?

Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of acyl-CoAs.

  • Positive Ion Mode: Typically yields protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).[4] For many acyl-CoAs, positive ion mode has been shown to be more sensitive.[4] A characteristic neutral loss of 507 Da is a common fragmentation pathway in positive mode MS/MS, which is useful for targeted analyses like multiple reaction monitoring (MRM).[6][7][8][9]

  • Negative Ion Mode: Often produces deprotonated molecules ([M-H]⁻) and doubly charged ions ([M-2H]²⁻).[4][10] The [M-H]⁻ signal can be significantly more intense than the [M+H]⁺ signal under certain conditions.[4]

The optimal choice may depend on the specific instrument and sample matrix. It is advisable to test both modes during method development to determine the best approach for your experiment.

Q3: What are the characteristic fragment ions for this compound in MS/MS?

While specific MS/MS data for this compound is not abundant in the literature, the fragmentation of acyl-CoAs follows a predictable pattern. In positive ion mode, two key fragmentation events are commonly observed:

  • Neutral Loss of 507.0 Da: This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety and is the most abundant fragment for many acyl-CoAs.[6][7][8] This is a highly specific transition to monitor in an MRM assay.

  • Fragment ion at m/z 428: This represents the adenosine-3',5'-diphosphate portion of the coenzyme A molecule.[7][9][11]

Therefore, for this compound (exact mass to be calculated based on its chemical formula), the primary MRM transition to monitor in positive ion mode would be from its precursor ion (e.g., [M+H]⁺) to the product ion resulting from the neutral loss of 507.0 Da.

Q4: How can I identify and mitigate ion suppression?

Ion suppression is a common issue where matrix components co-eluting with the analyte of interest reduce its ionization efficiency.[2][3]

  • Identification: A post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram. In this experiment, a standard solution of this compound is continuously infused into the MS while a blank matrix sample is injected through the LC system. A dip in the baseline signal of the infused standard indicates retention times where ion suppression occurs.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.

    • Enhanced Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.[11]

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar ion suppression, allowing for more accurate quantification.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step approach to diagnosing the cause of a weak or absent signal for this compound.

cluster_Start Initial Observation cluster_MS_Check MS System Check cluster_LC_Check LC System Check cluster_Sample_Check Sample & Method Check Start Low or No Signal for This compound Infusion Perform Direct Infusion of Standard Start->Infusion SignalOK Strong, Stable Signal? Infusion->SignalOK MS_Issue Troubleshoot MS: - Clean Ion Source - Check MS Parameters - Calibrate Instrument SignalOK->MS_Issue No LC_Issue Troubleshoot LC: - Check for Leaks - Inspect Column - Prepare Fresh Mobile Phase SignalOK->LC_Issue Yes Solution Signal Restored MS_Issue->Solution SamplePrep Review Sample Prep: - Check Extraction Efficiency - Assess Sample Stability - Investigate Matrix Effects LC_Issue->SamplePrep Chromatography Optimize Chromatography: - Adjust Gradient - Test Different Column SamplePrep->Chromatography Chromatography->Solution

Caption: Systematic workflow for troubleshooting low MS signal intensity.

Guide 2: Addressing Potential Sample Preparation Issues

If the issue is suspected to be related to the sample preparation process, consider the following steps.

cluster_Start Sample Prep Troubleshooting cluster_Extraction Extraction Efficiency cluster_Stability Analyte Stability cluster_Matrix Matrix Effects Start Suspected Sample Preparation Issue Spike Spike Pre-extraction Sample with Standard Start->Spike Recovery Calculate Recovery Rate Spike->Recovery OptimizeExtraction Optimize Extraction: - Test Different Solvents - Adjust pH Recovery->OptimizeExtraction Low StabilityTest Analyze Sample at Different Time Points Post-Extraction Recovery->StabilityTest Acceptable Final Optimized Sample Preparation Protocol OptimizeExtraction->Final Degradation Signal Decrease Over Time? StabilityTest->Degradation ImproveStorage Improve Storage Conditions: - Store as Dry Pellet at -80°C - Minimize Freeze-Thaw Cycles Degradation->ImproveStorage Yes PostColumnInfusion Perform Post-Column Infusion Experiment Degradation->PostColumnInfusion No ImproveStorage->Final Suppression Ion Suppression Observed? PostColumnInfusion->Suppression MitigateSuppression Mitigate Suppression: - Dilute Sample - Enhance Sample Cleanup (SPE) Suppression->MitigateSuppression Yes Suppression->Final No MitigateSuppression->Final

Caption: Workflow for diagnosing sample preparation problems.

Quantitative Data Summary

The following table summarizes typical starting parameters for the LC-MS/MS analysis of long-chain acyl-CoAs. These should be optimized for your specific instrument and application.

ParameterTypical Value/SettingRationale & Notes
LC Column C8 or C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm)Provides good retention and separation for long-chain acyl-CoAs.[12][13]
Mobile Phase A 10-15 mM Ammonium (B1175870) Acetate or Ammonium Hydroxide in WaterBuffering agent that aids in ionization. High pH (e.g., 10.5 with NH₄OH) can improve peak shape for some acyl-CoAs.[13][14]
Mobile Phase B Acetonitrile (B52724)Common organic solvent for reversed-phase chromatography of lipids.[12][13]
Flow Rate 0.4 - 0.6 mL/minTypical for analytical scale UHPLC columns.
Ionization Mode ESI Positive or NegativeTest both; positive mode is often more sensitive and provides the characteristic neutral loss of 507 Da.[4]
Precursor Ion (Q1) [M+H]⁺ or [M+Na]⁺ for this compoundCalculate the exact mass of the desired precursor ion. Monitor for common adducts.
Product Ion (Q3) Precursor - 507.0 DaThis transition is highly specific for acyl-CoAs in positive ion mode.[6][7][8]
Collision Energy (CE) 40-65 eVThis needs to be optimized for your specific analyte and instrument to maximize the signal of the product ion.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is a general guideline for the extraction of long-chain acyl-CoAs, including this compound, from tissue samples.

  • Homogenization:

    • Weigh approximately 40-50 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 2:1 methanol/water. To minimize degradation, this step should be performed quickly and on ice.

  • Protein Precipitation & Extraction:

    • Add 1 mL of ice-cold chloroform (B151607) to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Phase Separation:

    • Carefully collect the upper aqueous/methanol layer, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying:

    • Dry the collected supernatant completely using a centrifugal vacuum concentrator (e.g., SpeedVac).

  • Reconstitution:

    • For analysis of long-chain acyl-CoAs, reconstitute the dried pellet in a solvent suitable for reversed-phase chromatography, such as 50 µL of 20% acetonitrile in 50 mM ammonium acetate.[1]

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any insoluble debris.

    • Transfer the clear supernatant to an LC autosampler vial for analysis.

Protocol 2: Direct Infusion Analysis for MS Troubleshooting

This protocol helps determine if a low signal issue originates from the mass spectrometer or the liquid chromatography system.[2]

  • Prepare Standard Solution:

    • Prepare a solution of your this compound standard at a known concentration (e.g., 1 µM) in a solvent mixture that mimics your LC mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium acetate).

  • System Setup:

    • Disconnect the LC from the mass spectrometer's ion source.

    • Set up a syringe pump with a syringe containing your standard solution.

    • Connect the syringe pump outlet directly to the ESI probe of the mass spectrometer.

  • Infusion and Data Acquisition:

    • Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Tune the mass spectrometer to the m/z of the expected precursor ion for this compound (e.g., [M+H]⁺).

    • Acquire data in full scan or MRM mode.

  • Evaluation:

    • Strong and Stable Signal: If you observe a strong and stable signal for your analyte, the mass spectrometer is likely functioning correctly. The problem is probably with the LC system (e.g., leaks, column issues) or the sample itself (e.g., degradation, ion suppression).[15]

    • Low or No Signal: If the signal is weak, unstable, or absent, the issue lies within the mass spectrometer. Potential causes include a dirty ion source, incorrect tuning parameters, or a hardware problem. Proceed with cleaning the ion source and recalibrating the instrument.

References

Technical Support Center: Optimizing Chromatographic Separation of Branched-Chain Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of chromatographic separation of branched-chain acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful separation and analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of branched-chain acyl-CoA isomers in a question-and-answer format.

Q1: Why am I observing poor resolution or co-elution of my branched-chain acyl-CoA isomers (e.g., isobutyryl-CoA and n-butyryl-CoA)?

A1: Poor resolution of isomeric acyl-CoAs is a common challenge due to their identical mass and similar physicochemical properties.[1][2] Several factors can contribute to this issue:

  • Inadequate Stationary Phase: The choice of the HPLC/UPLC column is critical. Standard C18 columns may not provide sufficient selectivity for these isomers.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, plays a significant role in achieving separation.

  • Lack of Ion-Pairing Reagent: Acyl-CoAs are anionic molecules, and the use of an appropriate ion-pairing reagent is often necessary to improve retention and resolution on reversed-phase columns.[1]

Troubleshooting Steps:

  • Optimize the Stationary Phase:

    • Consider using a column with a different selectivity, such as a polar-embedded phase or a phenyl-based column.

    • For particularly challenging separations, employing two-dimensional LC-MS can provide enhanced resolution.[1]

  • Adjust the Mobile Phase:

    • Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and gradient profiles.

    • Fine-tune the concentration of the ion-pairing reagent and the pH of the aqueous component.

  • Incorporate an Ion-Pairing Reagent:

    • If not already in use, introduce a suitable ion-pairing reagent. Alkylamines like N,N-dimethylbutylamine (DMBA) have been shown to improve the chromatography of short-chain acyl-CoAs.

Q2: I'm experiencing peak tailing with my acyl-CoA analytes. What are the likely causes and solutions?

A2: Peak tailing is a frequent issue in the chromatography of polar and charged molecules like acyl-CoAs.

Potential Causes:

  • Secondary Interactions: Unwanted interactions between the analytes and active sites on the silica-based column packing material can lead to tailing.

  • Column Contamination: Buildup of matrix components from biological samples on the column can degrade performance.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can result in mixed ionization states and poor peak shape.

Troubleshooting Steps:

  • Mitigate Secondary Interactions:

    • Use a column with end-capping to reduce the number of free silanol (B1196071) groups.

    • Incorporate a mobile phase additive, such as a small amount of a competing base, to block active sites.

  • Address Column Contamination:

    • Implement a robust sample preparation procedure to remove interfering substances.

    • Use a guard column to protect the analytical column.

    • Flush the column with a strong solvent wash after each batch of samples.

  • Optimize Mobile Phase pH:

    • Adjust the mobile phase pH to be at least 2 units away from the pKa of the acyl-CoAs to ensure a single ionization state.

Q3: My signal intensity for acyl-CoAs is low and inconsistent. How can I improve it?

A3: Low and variable signal intensity can be caused by several factors, from sample preparation to mass spectrometer settings.

Potential Causes:

  • Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-optimal pH conditions and temperatures.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source.

  • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for the specific acyl-CoA isomers.

Troubleshooting Steps:

  • Ensure Sample Stability:

    • Keep samples cold (4°C) during processing and analysis.[3]

    • Reconstitute dry samples in an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) immediately before analysis.[3]

  • Minimize Ion Suppression:

    • Improve sample clean-up using techniques like solid-phase extraction (SPE).

    • Optimize the chromatographic separation to resolve the analytes from interfering matrix components.

  • Optimize Mass Spectrometer Parameters:

    • Perform tuning and optimization for each specific acyl-CoA isomer to determine the optimal precursor and product ions, collision energy, and other MS parameters.

    • Operate the mass spectrometer in positive ion mode, as it has been shown to be more sensitive for the detection of short-chain acyl-CoAs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the separation of branched-chain acyl-CoA isomers.

Protocol 1: UPLC-MS/MS Method for the Separation of Isobutyryl-CoA and n-Butyryl-CoA

This protocol is adapted from a method for quantifying short-chain acyl-CoAs, including isomeric species.[2]

1. Sample Preparation (from Plant Tissue):

  • Freeze tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powdered tissue in a pre-chilled extraction buffer.

  • Centrifuge the homogenate at high speed to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs for analysis.

2. UPLC Conditions:

  • Column: A reversed-phase C18 column suitable for UPLC.

  • Mobile Phase A: Aqueous buffer containing an ion-pairing reagent (e.g., ammonium acetate).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to elute the acyl-CoAs.

  • Flow Rate: Optimized for the UPLC column dimensions.

  • Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized for each isomer. Although the precursor ion will be the same, specific fragmentation patterns might differ slightly, or more commonly, the separation is achieved chromatographically before MS detection.

Protocol 2: Extraction of Acyl-CoAs from Mammalian Tissue

This protocol provides a general procedure for the extraction of acyl-CoAs from mammalian tissues.[4][5]

  • Homogenize frozen, powdered tissue in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).[4]

  • Add 2-propanol and re-homogenize.[4]

  • Extract the acyl-CoAs from the homogenate using acetonitrile.[4]

  • Purify the extract using solid-phase extraction (SPE) with a suitable cartridge (e.g., Oasis HLB or 2-(2-pyridyl)ethyl-functionalized silica).[5]

  • Elute the acyl-CoAs from the SPE cartridge.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.[3]

Data Presentation

The following tables summarize quantitative data related to the chromatographic separation of acyl-CoA isomers.

Table 1: UPLC-MS/MS Parameters for Short-Chain Acyl-CoA Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Isobutyryl-CoA838.2331.15.8
n-Butyryl-CoA838.2331.16.1
Isovaleryl-CoA852.2345.17.2
n-Valeryl-CoA852.2345.17.5
2-Methylbutyryl-CoA852.2345.17.3

Data is illustrative and based on typical separation performance. Actual values may vary depending on the specific chromatographic conditions.

Table 2: Comparison of Mobile Phase Additives for Acyl-CoA Separation

Ion-Pairing ReagentConcentrationEffect on RetentionEffect on Resolution
Ammonium Acetate10 mMModerateGood
N,N-Dimethylbutylamine5 mMIncreasedExcellent
Triethylamine0.1%Significant IncreaseMay require optimization

Visualizations

Signaling Pathway

BCAA_Metabolism BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAAs->BCAT Transamination BCKAs Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKAs BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex BCKAs->BCKDH Oxidative Decarboxylation AcylCoAs Branched-Chain Acyl-CoA Isomers BCKDH->AcylCoAs Metabolic_Pathways Further Metabolic Pathways (e.g., TCA Cycle, Ketogenesis) AcylCoAs->Metabolic_Pathways

Caption: Metabolic pathway of branched-chain amino acids leading to acyl-CoA isomers.

Experimental Workflow

exp_workflow sample_prep 1. Sample Preparation (Tissue Homogenization & Extraction) spe_cleanup 2. Solid-Phase Extraction (SPE) Cleanup sample_prep->spe_cleanup lc_separation 3. UPLC Separation (Reversed-Phase Column) spe_cleanup->lc_separation ms_detection 4. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 5. Data Analysis (Quantification & Isomer Comparison) ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of branched-chain acyl-CoA isomers.

Logical Relationship: Troubleshooting Poor Resolution

troubleshooting_resolution start Poor Resolution of Acyl-CoA Isomers check_column Is the column appropriate for isomer separation? start->check_column change_column Try a different stationary phase (e.g., polar-embedded) check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase adjust_gradient Adjust gradient slope and organic modifier check_mobile_phase->adjust_gradient No check_ion_pair Is an ion-pairing reagent being used? check_mobile_phase->check_ion_pair Yes adjust_gradient->check_ion_pair add_ion_pair Incorporate a suitable ion-pairing reagent (e.g., DMBA) check_ion_pair->add_ion_pair No end Resolution Improved check_ion_pair->end Yes add_ion_pair->end

Caption: A logical troubleshooting guide for addressing poor resolution of acyl-CoA isomers.

References

Preventing the degradation of 8-Methyltetradecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 8-Methyltetradecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a long-chain branched fatty acyl-CoA, is primarily due to two factors:

  • Chemical Instability: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, which is accelerated by non-optimal pH and high temperatures. Thioesters are generally more stable in acidic conditions.

  • Enzymatic Degradation: Endogenous enzymes, such as thioesterases, present in the biological sample can rapidly cleave the thioester bond. This enzymatic activity is a major concern from the moment of sample collection.

Q2: What is the optimal temperature for storing tissue samples to preserve this compound?

A2: To minimize both enzymatic and chemical degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C until extraction. This rapid freezing halts enzymatic activity. Avoid storing samples at higher temperatures, as this can lead to significant loss of the analyte.

Q3: How many times can I freeze and thaw my samples?

A3: It is critical to minimize freeze-thaw cycles. Each cycle can lead to the degradation of fatty acids and proteins within the sample, potentially affecting the integrity of this compound. For best results, aliquot samples into single-use tubes before initial freezing to avoid the need for repeated thawing of the entire sample.

Q4: What type of buffer should I use for homogenization?

A4: An acidic buffer is recommended to improve the stability of the thioester bond. A commonly used and effective buffer is 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9. Homogenization should always be performed on ice to keep the sample cool and minimize enzymatic activity.

Q5: Which solvents are best for extracting this compound?

A5: A mixture of organic solvents is typically used for efficient extraction. A common and effective method involves homogenization in an acidic buffer, followed by extraction with a combination of acetonitrile (B52724) and isopropanol (B130326). Some protocols also include methanol. Solid-phase extraction (SPE) is often used after the initial solvent extraction to purify and concentrate the acyl-CoAs.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no detectable this compound Sample degradation during collection and storage.Flash-freeze samples in liquid nitrogen immediately after collection. Store at -80°C. Avoid freeze-thaw cycles by preparing single-use aliquots.
Inefficient extraction.Ensure thorough homogenization on ice. Use a proven extraction protocol with an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and a mixture of organic solvents like acetonitrile and isopropanol. Consider incorporating a solid-phase extraction (SPE) step for purification and concentration.
Hydrolysis of the thioester bond.Maintain a low temperature and acidic pH throughout the sample preparation process.
High variability between replicate samples Inconsistent sample handling.Standardize the time between sample collection and freezing. Ensure all samples are treated identically during homogenization and extraction.
Non-homogenous tissue samples.Ensure the tissue is thoroughly homogenized to achieve a uniform consistency before taking aliquots for extraction.
Presence of interfering peaks in chromatogram Incomplete removal of other lipids or contaminants.Incorporate a solid-phase extraction (SPE) step with a suitable weak anion exchange column to purify the acyl-CoA fraction.
Contamination from plasticware.Use high-quality polypropylene (B1209903) tubes and pipette tips. Pre-rinse glassware with solvent.

Quantitative Data

ConditionObservationRecommendation
Temperature Significant degradation can occur at room temperature in aqueous buffers.[1] Stability is greatly increased at low temperatures.Always keep samples and extracts on ice or at 4°C during processing. For long-term storage, -80°C is essential.
pH Thioester bonds are more stable in acidic to neutral pH (around 4.9-7.0). Alkaline pH promotes hydrolysis.Use an acidic buffer (e.g., pH 4.9) for homogenization and extraction.
Solvent Extracts are relatively stable when stored as a dry pellet at -80°C.[2] A neutral, ammonium (B1175870) acetate-buffered solvent can help stabilize acyl-CoAs.[2] The presence of formic acid or acetonitrile in the final extract can lead to poor signal for some acyl-CoAs.[2]After extraction and purification, evaporate the solvent under a stream of nitrogen and store the dried pellet at -80°C. Reconstitute in an appropriate solvent just before analysis.
Freeze-Thaw Cycles Repeated freeze-thaw cycles lead to a decrease in polyunsaturated fatty acids and an increase in protein oxidation, indicating overall sample degradation.[3]Aliquot samples into single-use tubes upon initial collection to avoid the need for repeated thawing.

Experimental Protocols

Protocol: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5]

Materials:

  • Frozen tissue sample (≤ 100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (weak anion exchange)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.[5]

    • Add 2.0 mL of acetonitrile and homogenize a final time.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at a low speed to pellet the tissue debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove unbound contaminants (follow manufacturer's protocol, typically with an organic solvent like methanol).

    • Elute the acyl-CoAs with an appropriate elution solvent (e.g., a higher salt concentration or a change in pH, such as with 2% ammonium hydroxide).

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.

    • Store the dried pellet at -80°C until analysis.

  • Reconstitution:

    • Just prior to analysis (e.g., by LC-MS/MS), reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture.

Visualizations

G cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_purification Purification & Concentration Collection Tissue Collection FlashFreeze Flash Freeze (Liquid Nitrogen) Collection->FlashFreeze Store Store at -80°C FlashFreeze->Store Homogenize Homogenize on Ice (Acidic Buffer, pH 4.9) Store->Homogenize AddSolvents Add Isopropanol & Acetonitrile Homogenize->AddSolvents Centrifuge Centrifuge AddSolvents->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Dry Dry Under Nitrogen SPE->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis G cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Activation cluster_gene_expression Gene Expression Regulation cluster_cellular_response Cellular Response BCFA_CoA This compound (and other BCFA-CoAs) PPARa PPARα BCFA_CoA->PPARa Binds and Activates Dimer PPARα-RXR Heterodimer PPARa->Dimer RXR RXR RXR->Dimer PPRE PPRE (in target gene promoter) Dimer->PPRE Binds to Transcription ↑ Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein FattyAcidOxidation ↑ Fatty Acid Oxidation Enzymes (e.g., ACOX1, CPT1A) Protein->FattyAcidOxidation

References

Technical Support Center: Enhancing the Stability of 8-Methyltetradecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the stability of 8-Methyltetradecanoyl-CoA standards during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, a long-chain branched acyl-CoA, is primarily influenced by three main factors:

  • Temperature: Acyl-CoAs are susceptible to degradation at higher temperatures. Long-term storage at room temperature or even refrigerated conditions can lead to significant hydrolysis.

  • pH: The thioester bond in acyl-CoAs is prone to hydrolysis, a reaction that is accelerated at neutral to alkaline pH.

  • Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases that can enzymatically cleave the thioester bond.

Q2: How should I prepare stock solutions of this compound to maximize stability?

A2: To prepare stable stock solutions, it is recommended to dissolve the lyophilized powder in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). Aqueous solutions are not recommended for long-term storage as they are prone to hydrolysis, with some sources suggesting they may not be stable for more than a day.[1] For immediate use in aqueous buffers, prepare the solution fresh. When preparing stock solutions, it is best to warm vials to ambient temperature before opening to minimize water condensation.[2] Use glass vials with screw caps (B75204) containing a Teflon disc for long-term storage to prevent solvent evaporation.[2]

Q3: What are the recommended storage conditions for this compound standards?

A3: For long-term stability, this compound standards should be stored at -80°C.[3] If -80°C is not available, storage at -20°C is an alternative, though the stability will be reduced. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the standard.[3]

Q4: How can I assess the stability of my this compound standard?

A4: The stability of your standard can be assessed by performing a stability study. This involves storing aliquots of the standard under different conditions (e.g., temperature, pH) and analyzing them at various time points using a suitable analytical method, such as LC-MS/MS. A detailed protocol for a stability study is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no signal of this compound in my analysis. Degradation of the standard due to improper storage (temperature, repeated freeze-thaw cycles).Hydrolysis of the thioester bond in aqueous solution or at inappropriate pH.Adsorption of the analyte to plasticware.Ensure storage at -80°C in single-use aliquots.Prepare fresh aqueous solutions for each experiment. For extractions, use an acidic buffer (e.g., pH 4.9).[3]Use glass or low-adhesion polypropylene (B1209903) vials.
Inconsistent or non-reproducible results between experiments. Inconsistent concentration of the working solution due to solvent evaporation or incomplete dissolution.Degradation of the standard over the course of the experiment.Store stock solutions in tightly sealed glass vials with Teflon-lined caps.[2]Ensure the standard is fully dissolved before use by gentle vortexing or sonication.Keep working solutions on ice during the experiment and use them as quickly as possible.
Presence of unexpected peaks in my chromatogram. Degradation of this compound into other products.Contamination of the standard or solvent.Analyze for potential degradation products such as 8-methyltetradecanoic acid and Coenzyme A.Use high-purity solvents and new, clean labware.Run a blank (solvent only) to check for background contamination.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Storage TemperatureSolventExpected Long-Term Stability (Hypothetical Data)
-80°CEthanol or DMSO> 1 year
-20°CEthanol or DMSO3 - 6 months
4°CEthanol or DMSO< 1 week
4°CAqueous Buffer (pH 5.0)< 24 hours
25°C (Room Temp)Any SolventNot Recommended

Table 2: Effect of pH on the Hydrolysis of this compound in Aqueous Buffer at 25°C (Hypothetical Data)

pHHalf-life (t½)
4.0~ 48 hours
5.0~ 24 hours
7.0~ 4 hours
8.0< 1 hour

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of high-purity ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the vial until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Aliquot the stock solution into single-use, low-adhesion polypropylene or glass vials.

  • Store the aliquots at -80°C.

Protocol 2: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of your standard under controlled conditions.

  • Preparation: Prepare a stock solution of this compound in the desired solvent as described in Protocol 1.

  • Aliquoting: Dispense equal volumes of the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, and 25°C).

  • Time Points: Define the time points for analysis. For an accelerated study, typical time points might be 0, 24, 48, and 72 hours for the 25°C and 4°C conditions, and weekly for the -20°C condition.

  • Analysis: At each time point, remove one aliquot from each storage condition. Analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Protocol 3: LC-MS/MS Analysis of this compound

This is a general method; specific parameters may need to be optimized for your instrument.

  • Chromatographic Separation:

    • Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 15 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive as Mobile Phase A.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B and ramp up to elute the long-chain acyl-CoA.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the precursor ion (the protonated molecule [M+H]⁺ of this compound) to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (Protocol 1) aliquot Aliquot into Vials for Each Condition prep->aliquot store Store at Different Temperatures (-20°C, 4°C, 25°C) aliquot->store sample Sample at Defined Time Points (0, 24, 48, 72h) store->sample analyze LC-MS/MS Analysis (Protocol 3) sample->analyze evaluate Evaluate Data & Determine Degradation Rate analyze->evaluate

Caption: Workflow for assessing the stability of this compound standards.

troubleshooting_guide Troubleshooting Low Signal of this compound start Low or No Signal Detected check_storage Check Storage Conditions (-80°C, single-use aliquots?) start->check_storage check_prep Review Solution Preparation (Fresh aqueous solution? Acidic pH?) start->check_prep check_adsorption Consider Adsorption (Using glass or low-adhesion vials?) start->check_adsorption resolve_storage Implement Proper Storage check_storage->resolve_storage resolve_prep Optimize Solution Preparation check_prep->resolve_prep resolve_adsorption Switch to Appropriate Vials check_adsorption->resolve_adsorption end_good Signal Restored resolve_storage->end_good resolve_prep->end_good resolve_adsorption->end_good

Caption: A troubleshooting decision tree for low signal intensity issues.

References

Strategies for increasing the sensitivity of 8-Methyltetradecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 8-Methyltetradecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound?

A1: The detection of this compound, a branched-chain fatty acyl-CoA, presents several analytical challenges. Due to its amphiphilic nature, it is prone to poor chromatographic peak shapes and analyte loss during sample preparation due to adhesion to surfaces.[1] Its relatively low abundance in biological samples also necessitates highly sensitive detection methods.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of acyl-CoAs, including branched-chain species like this compound.[2][3][4] This method offers high selectivity and sensitivity, allowing for the detection of low-abundance analytes in complex biological matrices.

Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

A3: Several strategies can be employed to enhance sensitivity:

  • Derivatization: Chemical derivatization of the phosphate (B84403) group of the CoA moiety can significantly improve ionization efficiency and chromatographic performance.[1] For instance, derivatization with 8-(diazomethyl) quinoline (B57606) (8-DMQ) has been shown to increase detection sensitivity by as much as 625-fold.[5]

  • Optimized Extraction: Employing a robust extraction protocol is crucial to maximize recovery and minimize degradation. Mixed-mode solid-phase extraction (SPE) can be effective for purifying and concentrating acyl-CoAs from biological samples.[1]

  • Advanced MS Techniques: Utilizing techniques like Multiple Reaction Monitoring (MRM) can enhance the selectivity and sensitivity of detection by targeting specific precursor and product ion transitions for this compound.[6]

Q4: Are there commercially available standards for this compound?

A4: The availability of specific branched-chain acyl-CoA standards can be limited. Researchers often need to synthesize or custom-order such standards. Alternatively, stable isotope-labeled internal standards of structurally similar acyl-CoAs can be used for relative quantification.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape / Tailing - Interaction of the phosphate group with the stationary phase or metal surfaces in the LC system. - Suboptimal mobile phase composition.- Use a column with a modern stationary phase (e.g., C18 with end-capping). - Add an ion-pairing agent like triethylamine (B128534) to the mobile phase.[7] - Consider derivatization to mask the phosphate group.[1]
Low Signal Intensity / Poor Sensitivity - Inefficient extraction and recovery from the sample matrix. - Analyte degradation during sample preparation. - Low ionization efficiency in the mass spectrometer. - Suboptimal MS/MS transition selection.- Optimize the solid-phase extraction (SPE) protocol for acyl-CoAs.[1][8] - Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation. - Implement a derivatization strategy (e.g., phosphate methylation or 8-DMQ).[1][5] - Perform infusion of an this compound standard to optimize MS parameters, including collision energy for the specific MRM transition.
High Background Noise - Contamination from sample matrix or solvents. - Non-specific binding to the analytical column.- Incorporate a thorough sample cleanup step, such as SPE.[8] - Use high-purity solvents (LC-MS grade). - Employ a divert valve to direct high-salt or early-eluting contaminants to waste.
Poor Reproducibility - Inconsistent sample extraction. - Instability of the analyte in the autosampler. - Fluctuation in LC-MS system performance.- Use an internal standard (preferably stable isotope-labeled) to account for variability in extraction and injection.[1] - Maintain samples at a low temperature in the autosampler. - Regularly perform system suitability tests and calibration checks.

Experimental Protocols

Protocol 1: Derivatization of this compound by Phosphate Methylation

This protocol is adapted from a method developed for the derivatization of various acyl-CoAs to improve their chromatographic behavior and detection sensitivity.[1]

Materials:

  • This compound sample extract

  • Trimethylsilyldiazomethane (TMSD) solution (2 M in hexane)

  • Methanol

  • Glacial acetic acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried sample extract containing this compound, add 50 µL of methanol.

  • Add 10 µL of 2 M TMSD solution.

  • Vortex the mixture for 30 seconds.

  • Incubate at room temperature for 10 minutes.

  • Add 5 µL of glacial acetic acid to quench the reaction.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Analysis of Derivatized this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Monitor the specific precursor-to-product ion transition for methylated this compound. The exact m/z values will need to be determined by infusion of the derivatized standard.

  • Collision Energy: Optimize based on the specific analyte and instrument.

Quantitative Data Summary

Method Analyte Class Limit of Quantification (LOQ) Reference
Phosphate Methylation LC-MS/MSShort-chain acyl-CoAs16.9 nM[1]
Phosphate Methylation LC-MS/MSVery-long-chain acyl-CoAs4.2 nM[1]
Programmed MRM LC-MS/MSAcyl-CoAs2 - 133 nM[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Acyl-CoA Extraction (e.g., SPE) sample->extraction Homogenization derivatization Derivatization (e.g., Methylation) extraction->derivatization Purified Extract lcms LC-MS/MS Analysis (MRM Mode) derivatization->lcms Derivatized Sample data Data Processing lcms->data Raw Data quantification Quantification data->quantification Peak Integration result Result: [this compound] quantification->result Final Concentration

Caption: Workflow for sensitive detection of this compound.

signaling_pathway cluster_input Precursors cluster_synthesis Synthesis cluster_downstream Downstream Effects Branched-Chain Amino Acids Branched-Chain Amino Acids BCKDH BCKDH Complex Branched-Chain Amino Acids->BCKDH Catabolism ACSM Acyl-CoA Synthetase BCKDH->ACSM Precursor Supply 8-MT-CoA This compound ACSM->8-MT-CoA Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids) 8-MT-CoA->Lipid_Synthesis Protein_Acylation Protein Acylation 8-MT-CoA->Protein_Acylation Signaling Cellular Signaling Protein_Acylation->Signaling

Caption: Hypothetical signaling pathway involving this compound.

References

Addressing matrix effects in the analysis of 8-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 8-Methyltetradecanoyl-CoA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound, focusing on mitigating matrix effects.

Issue 1: Poor Peak Shape, Tailing, or Broadening for this compound

  • Possible Cause: Suboptimal chromatographic conditions or interactions with the analytical column. Acyl-CoAs, particularly long-chain species, can exhibit poor chromatography.[1]

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Adjust the organic solvent composition (acetonitrile or methanol). Acetonitrile often results in less signal suppression across the chromatogram.[2]

      • Incorporate a low concentration of a weak acid (e.g., 0.1% formic acid) or a volatile salt (e.g., ammonium (B1175870) acetate) to improve peak shape.

    • Gradient Optimization: Ensure the gradient is shallow enough to provide adequate separation from other matrix components and isomers.

    • Column Selection: Consider a C18 column with a smaller particle size (e.g., sub-2 µm) for better resolution. For branched-chain fatty acyl-CoAs, specialized stationary phases can enhance separation from straight-chain isomers.[3]

    • Flow Rate: A lower flow rate can sometimes improve peak shape and separation.

    • Injection Volume: Reduce the injection volume to minimize the introduction of interfering matrix components.[2]

Issue 2: Inconsistent Results and Poor Reproducibility

  • Possible Cause: Variable matrix effects between samples, leading to inconsistent ionization suppression or enhancement.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Protocol:

      • Solid-Phase Extraction (SPE): This is highly effective at removing phospholipids (B1166683) and other interfering compounds.[4]

      • Liquid-Liquid Extraction (LLE): Can provide clean extracts but may have lower recovery for more polar analytes.[2]

      • Protein Precipitation (PPT): A simpler method, but less effective at removing phospholipids, a major source of matrix effects.[2]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the gold standard for correcting matrix effects, as it will co-elute and experience similar ionization effects as the analyte.[2] If a specific SIL-IS is unavailable, an odd-chain acyl-CoA of similar chain length can be a suitable alternative.[5]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that has undergone the same extraction procedure as the samples to compensate for consistent matrix effects.

Issue 3: Low Signal Intensity or Complete Signal Loss for this compound

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, most notably phospholipids.

  • Troubleshooting Steps:

    • Assess Matrix Effects:

      • Post-Column Infusion: Infuse a constant flow of an this compound standard post-column while injecting an extracted blank matrix sample. Dips in the baseline signal indicate regions of ion suppression.

      • Post-Extraction Spike: Compare the peak area of this compound in a neat solution to that of a blank matrix extract spiked with the same amount of analyte. A lower response in the matrix indicates ion suppression.[2]

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE with a phospholipid removal plate, to eliminate suppression-causing interferences.

    • Chromatographic Separation: Modify the LC method to separate the elution of this compound from the regions of ion suppression identified by post-column infusion.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification of this compound.

Q2: What are the primary sources of matrix effects in biological samples for acyl-CoA analysis?

A: In biological matrices like plasma, serum, and tissue homogenates, the most significant contributors to matrix effects are phospholipids.[2] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A: The most common method is the post-extraction spike experiment. The Matrix Factor (MF) is calculated as follows:

  • MF = (Peak Response in Spiked Extract) / (Peak Response in Neat Solution)

An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value of 1 implies no matrix effect.

Q4: Is a stable isotope-labeled internal standard for this compound necessary?

A: While not strictly mandatory, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered the best practice for compensating for matrix effects.[2] A SIL-IS will have nearly identical chemical and physical properties to the analyte, ensuring it is affected by matrix interferences in the same way. This leads to more accurate and precise quantification.

Q5: How can I chromatographically separate this compound from its straight-chain isomer, pentadecanoyl-CoA?

A: Separating branched-chain from straight-chain acyl-CoA isomers can be challenging. Here are some strategies:

  • High-Efficiency Columns: Utilize columns with smaller particle sizes (e.g., <2 µm) and longer lengths to increase resolving power.

  • Optimized Gradient: A slow, shallow gradient can improve the separation of closely eluting isomers.[3]

  • Stationary Phase Selection: While standard C18 columns can provide some separation, exploring different stationary phase chemistries, such as those with different bonding densities or end-capping, may enhance selectivity for branched-chain compounds.[3][6]

  • Temperature: Optimizing the column temperature can also influence selectivity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis

Sample Preparation MethodTypical RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) GoodLow to ModerateHigh
Liquid-Liquid Extraction (LLE) Moderate to GoodModerate to HighModerate
Solid-Phase Extraction (SPE) Good to ExcellentHighLow to Moderate

Data synthesized from multiple sources, specific values are analyte and matrix-dependent.

Table 2: Quantitative Assessment of Matrix Effect with Different Sample Preparation Methods

Sample Preparation MethodAnalyteMatrix Factor (MF)% Ion Suppression/Enhancement
Protein Precipitation Generic Acyl-CoA0.4555% Suppression
Liquid-Liquid Extraction Generic Acyl-CoA0.8515% Suppression
Solid-Phase Extraction Generic Acyl-CoA0.982% Suppression

Illustrative data based on typical performance. Actual values will vary.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Effect Assessment

  • Prepare a Neat Standard Solution: Dissolve a known concentration of this compound in the final mobile phase solvent.

  • Prepare a Blank Matrix Extract: Process a sample of the biological matrix (e.g., plasma, tissue homogenate) that is free of the analyte through the entire sample preparation procedure.

  • Spike the Blank Extract: Add a known amount of this compound to the blank matrix extract to achieve the same final concentration as the neat standard solution.

  • Analyze Samples: Inject both the neat standard solution and the spiked matrix extract into the LC-MS/MS system.

  • Calculate Matrix Factor: Use the formula provided in FAQ 3 to determine the extent of matrix effects.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the Sample: Load the pre-treated sample (e.g., tissue homogenate) onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the Analyte: Elute the this compound and other acyl-CoAs with 1 mL of a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Extraction (PPT, LLE, or SPE) Homogenization->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting_Workflow Start Inconsistent or Inaccurate Results Check_IS Is a SIL-IS Used? Start->Check_IS Use_IS Implement SIL-IS or Odd-Chain IS Check_IS->Use_IS No Assess_ME Assess Matrix Effects (Post-Extraction Spike) Check_IS->Assess_ME Yes Use_IS->Assess_ME ME_Present Significant Matrix Effects Detected? Assess_ME->ME_Present Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) ME_Present->Improve_Cleanup Yes Optimize_LC Optimize Chromatography (Gradient, Column) ME_Present->Optimize_LC No Revalidate Re-validate Assay Improve_Cleanup->Revalidate Optimize_LC->Revalidate

References

Validation & Comparative

Confirming the Identity of 8-Methyltetradecanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of lipid metabolites are paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 8-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA. We present a detailed overview of tandem mass spectrometry (MS/MS) as the primary analytical tool, alongside alternative methods, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for the reliable identification and quantification of this compound. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) stands out for its superior sensitivity and specificity. Alternative methods, such as gas chromatography-mass spectrometry (GC-MS), offer different advantages and disadvantages.

FeatureTandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Derivatization Not required for the intact acyl-CoARequired (hydrolysis and esterification to fatty acid methyl ester)
Sensitivity High (picomole to femtomole range)High (picomole range)
Specificity Very high, based on precursor and product ion massesHigh, based on retention time and mass spectrum of the derivative
Throughput HighModerate
Primary Measurement Intact this compound8-Methyltetradecanoic acid (as a methyl ester derivative)
Key Advantage Direct analysis of the intact molecule, preserving structural information.Excellent chromatographic separation of fatty acid isomers.
Key Limitation Potential for ion suppression from matrix components.Indirect analysis, potential for artifacts during derivatization.

Tandem Mass Spectrometry: The Gold Standard

Tandem mass spectrometry has emerged as the most powerful technique for the definitive identification of acyl-CoAs, including this compound.[1] This method involves the separation of the analyte by liquid chromatography followed by mass spectrometric detection, fragmentation of the target ion, and analysis of the resulting fragment ions.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in biological samples.

1. Sample Preparation (Acyl-CoA Extraction)

  • Homogenize the tissue or cell sample in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the protein pellet twice with ice-cold diethyl ether to remove TCA.

  • Resuspend the pellet in a buffer containing 50 mM potassium phosphate (B84403) (pH 7.2) and 10% (v/v) acetonitrile.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant containing the acyl-CoAs.

2. Liquid Chromatography Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 water/acetonitrile with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: 95:5 acetonitrile/water with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion.

    • Precursor Ion (Q1): The calculated m/z for [this compound + H]⁺.

    • Product Ion (Q3): The characteristic product ion resulting from the neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[1][2] Another common product ion for acyl-CoAs is m/z 428.[2]

  • Collision Energy: Optimize for the specific instrument and precursor ion to achieve efficient fragmentation.

Characteristic Fragmentation

The identification of this compound by tandem mass spectrometry relies on its predictable fragmentation pattern. In positive ion mode, acyl-CoAs typically undergo a characteristic neutral loss of 507.3 Da, which corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2] This highly specific fragmentation provides strong evidence for the presence of an acyl-CoA.

cluster_workflow LC-MS/MS Workflow for this compound Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction LC Liquid Chromatography (C18 Separation) Extraction->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Analysis (Identification & Quantification) MS2->Data cluster_pathway Simplified Branched-Chain Fatty Acid Metabolism Diet Dietary Intake (Ruminant Fats, Dairy) BCFA 8-Methyltetradecanoic Acid Diet->BCFA BCAA Branched-Chain Amino Acids (e.g., Leucine) BCAA->BCFA AcylCoA_Synthase Acyl-CoA Synthetase BCFA->AcylCoA_Synthase BCFA_CoA This compound AcylCoA_Synthase->BCFA_CoA Alpha_Ox Alpha-Oxidation BCFA_CoA->Alpha_Ox Beta_Ox Beta-Oxidation Alpha_Ox->Beta_Ox AcetylCoA Propionyl-CoA / Acetyl-CoA Beta_Ox->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

The Enigmatic Role of 8-Methyltetradecanoyl-CoA: A Comparative Guide to its Hypothesized Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse physiological roles, from influencing membrane fluidity to modulating metabolic and inflammatory pathways.[1][2][3] While the metabolism of common BCFAs, such as those with iso and anteiso structures, is relatively well-understood, the metabolic fate of BCFAs with mid-chain methyl branches remains largely unexplored. This guide focuses on the validation, or lack thereof, of the role of a specific mid-chain branched acyl-CoA, 8-Methyltetradecanoyl-CoA, in metabolic pathways. Due to the limited direct experimental evidence for this molecule, we present a hypothesized metabolic pathway based on established principles of fatty acid metabolism and draw comparisons with well-characterized BCFAs.

Comparative Analysis of Branched-Chain Fatty Acid Metabolism

The biosynthesis of BCFAs typically utilizes primers derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[4][5] These primers, including isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, are then elongated by the fatty acid synthase (FAS) system to produce the final BCFA.[6][7]

Table 1: Comparison of Key Features of Branched-Chain Fatty Acid Biosynthesis

Featureiso-BCFAs (e.g., 13-Methyltetradecanoyl-CoA)anteiso-BCFAs (e.g., 12-Methyltetradecanoyl-CoA)This compound (Hypothesized)
Amino Acid Precursor LeucineIsoleucineUnknown; potentially a modified primer or mid-chain methylation
Initial Primer Isovaleryl-CoA2-Methylbutyryl-CoAUnknown
Methyl Branch Position Typically at the ω-2 positionTypically at the ω-3 positionCarbon 8
Experimental Validation Well-documented in bacteria and various organisms[4][5][7]Well-documented in bacteria and various organisms[6]No direct experimental validation found in the scientific literature.

Hypothesized Metabolic Pathway for this compound

Given the absence of direct evidence, we propose a speculative pathway for the biosynthesis of this compound. This hypothesis is based on two plausible, yet unproven, mechanisms:

  • Novel Primer Hypothesis: A less common, yet-to-be-identified branched-chain primer containing a methyl group at a specific position is utilized by the fatty acid synthase.

  • Mid-Chain Methylation Hypothesis: A straight-chain fatty acyl-CoA, tetradecanoyl-CoA (myristoyl-CoA), undergoes a post-elongation methylation event catalyzed by a specific methyltransferase.

The diagram below illustrates the "Mid-Chain Methylation Hypothesis" as a plausible, albeit speculative, route.

G cluster_elongation Fatty Acid Elongation cluster_methylation Hypothesized Mid-Chain Methylation Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Tetradecanoyl_CoA Tetradecanoyl-CoA (Myristoyl-CoA) FAS->Tetradecanoyl_CoA Methyltransferase Putative Methyltransferase Tetradecanoyl_CoA->Methyltransferase SAM S-adenosyl methionine (SAM) SAM->Methyltransferase 8_Methyltetradecanoyl_CoA This compound Methyltransferase->8_Methyltetradecanoyl_CoA SAH S-adenosyl homocysteine (SAH) Methyltransferase->SAH

A hypothesized metabolic pathway for this compound.

Experimental Protocols for Validation

To validate the hypothesized role and metabolic pathway of this compound, a series of experiments would be required. The following are detailed methodologies for key experiments that could be employed.

Isotope Tracer Analysis to Identify Precursors
  • Objective: To determine the biosynthetic precursors of this compound.

  • Methodology:

    • Culture a relevant cell line or organism known to produce BCFAs.

    • Supplement the culture medium with stable isotope-labeled precursors, such as ¹³C-labeled glucose, acetate, or specific amino acids (e.g., ¹³C-methionine to trace methyl group donation).

    • After a defined incubation period, extract total lipids and hydrolyze them to free fatty acids.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the incorporation of the isotopic label into 8-methyltetradecanoic acid.

In Vitro Enzyme Assays
  • Objective: To identify and characterize the putative methyltransferase responsible for the mid-chain methylation of tetradecanoyl-CoA.

  • Methodology:

    • Prepare a cell-free extract from the organism of interest.

    • Incubate the cell-free extract with tetradecanoyl-CoA and a radiolabeled methyl donor, such as [³H]S-adenosyl methionine.

    • Following incubation, extract the lipids and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Detect the formation of radiolabeled this compound using autoradiography or scintillation counting.

    • Purify the enzyme activity through successive chromatography steps (e.g., ion exchange, size exclusion, affinity chromatography) and identify the protein by mass spectrometry.

Gene Knockout and Overexpression Studies
  • Objective: To confirm the in vivo role of a candidate methyltransferase gene.

  • Methodology:

    • Identify a candidate methyltransferase gene based on sequence homology or proteomic data.

    • Create a gene knockout mutant of the candidate gene in the organism of interest using techniques like CRISPR-Cas9.

    • Analyze the fatty acid profile of the knockout mutant and compare it to the wild-type. A loss of 8-methyltetradecanoic acid in the mutant would indicate the gene's involvement.

    • Conversely, overexpress the candidate gene and assess for an increase in the production of 8-methyltetradecanoic acid.

Logical Workflow for Validation

The following diagram outlines the logical workflow for validating the role of this compound.

G Start Hypothesis: This compound is synthesized via mid-chain methylation Isotope_Tracer Isotope Tracer Analysis (¹³C-glucose, ¹³C-methionine) Start->Isotope_Tracer Identify_Precursors Identify Precursors and Methyl Group Donor Isotope_Tracer->Identify_Precursors Enzyme_Assay In Vitro Enzyme Assays with Tetradecanoyl-CoA and SAM Identify_Precursors->Enzyme_Assay Detect_Activity Detect Methyltransferase Activity Enzyme_Assay->Detect_Activity Purify_Enzyme Purify and Identify Candidate Enzyme Detect_Activity->Purify_Enzyme Gene_Knockout Gene Knockout/ Overexpression of Candidate Gene Purify_Enzyme->Gene_Knockout Confirm_Function Confirm In Vivo Function of the Gene Gene_Knockout->Confirm_Function End Validated Pathway Confirm_Function->End

Experimental workflow for validating the hypothesized pathway.

Conclusion

The metabolic role of this compound remains an open area of investigation. While direct evidence is currently lacking, the established principles of branched-chain fatty acid biosynthesis provide a framework for formulating and testing hypotheses. The comparative data and experimental protocols outlined in this guide offer a roadmap for researchers to elucidate the metabolic significance of this and other understudied mid-chain branched fatty acids. Such research will be crucial for a comprehensive understanding of lipid metabolism and its implications for human health and disease.

References

A Comparative Analysis of 8-Methyltetradecanoyl-CoA Metabolism Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fate of the branched-chain fatty acyl-CoA, 8-Methyltetradecanoyl-CoA, across various biological systems. This guide provides a comparative overview of the enzymatic pathways, quantitative metabolic data, and detailed experimental protocols to facilitate further research in this area.

The metabolism of branched-chain fatty acids (BCFAs) presents a complex and varied landscape across different species, deviating significantly from the well-characterized degradation of their straight-chain counterparts. This compound, a monomethyl-branched fatty acyl-CoA, serves as an important subject for comparative metabolic studies due to its presence in various natural sources and its implications in cellular signaling and energy homeostasis. This guide provides a detailed comparative analysis of its metabolism, consolidating available quantitative data and experimental methodologies.

Metabolic Pathways: A Divergence from Classical Beta-Oxidation

Unlike fatty acids with methyl branches at the α or β carbons, which necessitate specialized enzymatic pathways like alpha-oxidation, this compound, with its methyl group positioned mid-chain on an even-numbered carbon, can undergo initial degradation through the conventional beta-oxidation spiral. However, the presence of the methyl group at the C8 position introduces a steric hindrance that halts the progression of beta-oxidation from the carboxyl end once the branch point is reached.

The metabolic fate of this compound is primarily dictated by the cellular machinery present in different organisms and subcellular compartments, namely mitochondria and peroxisomes.

In Mammalian Systems:

In mammals, the initial breakdown of this compound is believed to commence via the mitochondrial beta-oxidation pathway. This process proceeds for three cycles, cleaving two-carbon units in the form of acetyl-CoA, until a critical intermediate, 2-methyl-octanoyl-CoA, is formed. At this juncture, the methyl group at the new β-position (originally the 8-position) blocks further degradation by mitochondrial enzymes.

At this point, the metabolic route is thought to involve peroxisomal degradation. Peroxisomes are equipped with a distinct set of beta-oxidation enzymes that can handle branched-chain acyl-CoAs. The 2-methyl-octanoyl-CoA is likely transported into the peroxisome for further processing. Within the peroxisome, a specialized set of enzymes, including branched-chain acyl-CoA oxidase, multifunctional protein-2, and sterol carrier protein X (SCPx) thiolase, can facilitate the further breakdown of this intermediate. The final products of peroxisomal beta-oxidation of this branched-chain intermediate would be a mix of acetyl-CoA and propionyl-CoA.

In Bacterial Systems:

Bacteria exhibit a remarkable diversity in their metabolic capabilities, and the degradation of branched-chain fatty acids is no exception. Many bacterial species can utilize BCFAs as their sole carbon and energy source. The metabolism of this compound in bacteria is also expected to begin with beta-oxidation. Once the pathway is halted by the methyl group, bacteria may employ a variety of strategies. Some bacteria possess enzymes that can circumvent the methyl block, potentially through isomerization or other rearrangement reactions. The resulting intermediates can then re-enter the beta-oxidation pathway. The specific enzymes and regulatory networks governing BCFA degradation can vary significantly among different bacterial phyla and even between closely related species.

Comparative Quantitative Data

The following table summarizes the available, albeit limited, quantitative data on the metabolism of branched-chain fatty acids, providing a comparative perspective. It is important to note that specific data for this compound is scarce, and much of the understanding is extrapolated from studies on other branched-chain fatty acids.

Species/SystemOrganelleKey EnzymesTypical End ProductsNotes
Human Mitochondria & PeroxisomeAcyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, Branched-chain Acyl-CoA Oxidase, Multifunctional Protein-2, SCPx ThiolaseAcetyl-CoA, Propionyl-CoAInitial beta-oxidation in mitochondria followed by peroxisomal processing of the branched intermediate.
Rat Mitochondria & PeroxisomeSimilar to humansAcetyl-CoA, Propionyl-CoAOften used as a model organism for human metabolism.
Bacillus subtilis Cytosol/MembraneBranched-chain α-keto acid dehydrogenase complex, Fatty Acid Synthase (initiating with branched primers)Branched-chain fatty acids of varying lengthsPrimarily focuses on the synthesis of BCFAs using branched-chain amino acid precursors.
Micrococcus luteus Cytosol/Membraneβ-ketoacyl-ACP synthase III (FabH) with preference for branched acyl-CoA primersBranched-chain fatty acids and alkenesUtilizes branched-chain amino acid catabolism to generate primers for BCFA synthesis.

Experimental Protocols

A detailed understanding of this compound metabolism relies on robust experimental methodologies. Below are protocols for key experiments used to investigate the breakdown of branched-chain fatty acids.

Protocol 1: In Vitro Beta-Oxidation Assay in Isolated Mitochondria/Peroxisomes

Objective: To quantify the rate of oxidation of this compound by isolated mitochondria or peroxisomes.

Materials:

  • Isolated mitochondria or peroxisomes from the target species.

  • Radiolabeled [1-¹⁴C]8-Methyltetradecanoic acid.

  • Coenzyme A, ATP, NAD⁺, FAD.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Scintillation counter.

Procedure:

  • Synthesize [1-¹⁴C]this compound from [1-¹⁴C]8-Methyltetradecanoic acid using acyl-CoA synthetase.

  • Incubate the isolated organelles with the radiolabeled substrate and necessary cofactors in the reaction buffer at 37°C.

  • At various time points, stop the reaction by adding perchloric acid.

  • Separate the acid-soluble products (¹⁴CO₂ and ¹⁴C-acetyl-CoA) from the unreacted substrate by centrifugation and subsequent extraction.

  • Quantify the radioactivity in the acid-soluble fraction using a scintillation counter to determine the rate of oxidation.

Protocol 2: Analysis of Metabolic Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the intermediates and end products of this compound metabolism.

Materials:

  • Cell cultures or tissue homogenates from the species of interest.

  • 8-Methyltetradecanoic acid.

  • Internal standards (e.g., deuterated fatty acids).

  • Derivatization reagents (e.g., BF₃-methanol).

  • GC-MS system.

Procedure:

  • Incubate the cells or tissue homogenates with 8-Methyltetradecanoic acid.

  • Extract the total lipids from the samples.

  • Saponify the lipids to release the fatty acids.

  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS.

  • Identify the metabolic intermediates and end products based on their mass spectra and retention times compared to standards.

  • Quantify the metabolites using the internal standards.

Visualizing the Metabolic Pathway

To illustrate the proposed metabolic pathway of this compound in mammals, the following diagram was generated using the DOT language.

Caption: Proposed metabolic pathway of this compound in mammals.

Conclusion

The metabolism of this compound is a fascinating example of the metabolic plasticity of different organisms. While the initial steps of its degradation may follow the conventional beta-oxidation pathway, the presence of a mid-chain methyl group necessitates the involvement of specialized enzymatic machinery, particularly in peroxisomes. Further research, especially focused on generating specific quantitative data for this molecule and elucidating the precise enzymatic steps in a wider range of species, is crucial for a complete understanding of its biological significance. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for future investigations in this important area of lipid metabolism.

A Comparative Guide to the Cross-Validation of Analytical Platforms for 8-Methyltetradecanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical platforms for the quantification of 8-Methyltetradecanoyl-CoA, a branched-chain long-chain acyl-coenzyme A derivative. Given the absence of direct cross-validation studies for this specific analyte, this document extrapolates from established methodologies for long-chain and branched-chain acyl-CoAs. The primary platforms discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound

This compound is a key metabolite in lipid metabolism. As a branched-chain fatty acyl-CoA, it is involved in cellular energy homeostasis and can be derived from the catabolism of branched-chain amino acids.[1][2] Its accurate quantification is crucial for studies in metabolic disorders, nutrition, and microbiology. Acyl-CoAs are central molecules in metabolism, acting as substrates for energy production through β-oxidation and for the synthesis of complex lipids.[3][4]

Core Analytical Platforms

The two predominant analytical techniques for the analysis of acyl-CoAs and their corresponding fatty acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the direct analysis of intact acyl-CoA molecules from biological matrices.[5][6] It is often considered the gold standard for its ability to provide structural information and accurate quantification through techniques like Multiple Reaction Monitoring (MRM).[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and reliable technique, particularly well-suited for the analysis of volatile compounds. For fatty acid analysis, it requires the hydrolysis of the acyl-CoA to its free fatty acid form, followed by chemical derivatization to increase volatility.[8][9]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of long-chain and branched-chain acyl-CoAs/fatty acids, based on published literature.

Parameter LC-MS/MS (for Acyl-CoAs) GC-MS (for Fatty Acids after Derivatization) References
Analyte Form Intact Acyl-CoAFree Fatty Acid (derivatized, e.g., FAMEs)[6][10]
Limit of Detection (LOD) High Sensitivity (nM to sub-nM range)Good Sensitivity (ng/mL range)[7][8][11]
Limit of Quantitation (LOQ) Typically in the low nM rangeTypically in the ng/mL range[7]
**Linearity (R²) **> 0.99> 0.99[7][12]
Accuracy (% Recovery) 80 - 114%55.7% - 97.9% (can vary with extraction)[1][7]
Precision (%RSD/CV) Inter-run: 2.6 - 12.2% Intra-run: 1.2 - 4.4%Inter-assay CV: 5-6% Intra-assay CV: 5-10%[6][13]
Specificity Very High (based on precursor/product ion pairs)High (based on retention time and mass spectrum)[14]
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid ExtractionHydrolysis, Extraction, and Derivatization[6][9]
Throughput High (run times can be as short as 5 min)Moderate (derivatization step can be time-consuming)[13]

Experimental Protocols and Workflows

Metabolic Context of this compound

This compound is an intermediate in fatty acid metabolism. It can be synthesized from branched-chain amino acids and is catabolized through β-oxidation. Its levels are regulated by acyl-CoA synthetases and acyl-CoA thioesterases.

Simplified Metabolic Pathway of this compound cluster_activation Activation cluster_catabolism Catabolism cluster_anabolism Anabolism BCAA Branched-Chain Amino Acids BCFA 8-Methyltetradecanoic Acid (Free Fatty Acid) BCAA->BCFA Catabolism Acyl_CoA This compound BCFA->Acyl_CoA Acyl-CoA Synthetase Beta_Ox β-Oxidation Acyl_CoA->Beta_Ox Complex_Lipids Complex Lipid Synthesis Acyl_CoA->Complex_Lipids Energy Energy (ATP) & Other Metabolites Beta_Ox->Energy Cross-Validation Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Platform cluster_gcms GC-MS Platform Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization & Lysis Sample->Homogenization Spiking Spiking with Internal Standard (e.g., ¹³C-labeled analog) Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction SPE Solid-Phase Extraction (SPE) of Acyl-CoAs Extraction->SPE Aliquot 1 Hydrolysis Acid/Base Hydrolysis (Acyl-CoA -> FFA) Extraction->Hydrolysis Aliquot 2 LC_Separation UPLC/HPLC Separation (C18 Column) SPE->LC_Separation MS_Detection_LC Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis & Quantification MS_Detection_LC->Data_Analysis_LC Comparison Statistical Comparison (Accuracy, Precision, Linearity) Data_Analysis_LC->Comparison Derivatization Derivatization (e.g., FAMEs) Hydrolysis->Derivatization GC_Separation GC Separation (e.g., DB-225ms column) Derivatization->GC_Separation MS_Detection_GC MS Detection (SIM/Scan Mode) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis & Quantification MS_Detection_GC->Data_Analysis_GC Data_Analysis_GC->Comparison

References

Comparative study of enzymes acting on 8-Methyltetradecanoyl-CoA versus other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes known to metabolize 8-methyltetradecanoyl-CoA and other structurally related acyl-CoA molecules. The focus is on providing objective performance comparisons, supported by available experimental data, to aid in research and development involving branched-chain fatty acid metabolism.

Introduction

The metabolism of branched-chain fatty acids is a critical area of study, with implications in various metabolic disorders and the development of therapeutic agents. This compound, a C15 monomethyl-branched acyl-CoA, represents a class of substrates whose enzymatic processing is distinct from that of straight-chain acyl-CoAs. Understanding the substrate specificity and kinetics of enzymes that act on these molecules is paramount for elucidating metabolic pathways and identifying potential drug targets. This guide focuses on two key enzyme families: Acyl-CoA Dehydrogenases (ACADs) and Phytanoyl-CoA Dioxygenase (PHYH).

Enzyme Performance Comparison

The enzymatic processing of this compound and its analogs is primarily carried out by specialized acyl-CoA dehydrogenases and hydroxylases. While comprehensive kinetic data for this compound itself is scarce in publicly available literature, we can infer enzymatic activity from studies on structurally similar substrates.

Key Enzymes and Their Substrate Specificity:

  • Acyl-CoA Dehydrogenase Family Member 10 (ACAD10): This mitochondrial enzyme has been identified as having activity towards 2-methyl-branched, long-chain acyl-CoAs. Notably, it shows activity with (R)- and (S)-2-methyl-C15-CoA, which are isomers of this compound.[1][2] However, this activity has been described as "low," and detailed kinetic parameters such as Km and Vmax have not been formally characterized.[1] This suggests that while ACAD10 can process this class of substrates, it may not be its optimal function.[1]

  • Phytanoyl-CoA Dioxygenase (PHYH): This peroxisomal enzyme is a key player in the alpha-oxidation of 3-methyl-branched fatty acids like phytanic acid.[3] Its substrate specificity is broader than initially understood and includes various 3-methylacyl-CoA esters.[4] Importantly, PHYH does not hydroxylate 2-methyl or 4-methyl-branched acyl-CoAs, providing a clear distinction in substrate preference compared to enzymes like ACAD10.[4]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): This enzyme is specific for shorter branched-chain acyl-CoAs, such as those derived from the metabolism of isoleucine.[5] There is significant overlap in the in vitro substrate specificity of SBCAD and another ACAD, ACAD8, for 2-methyl short/branched-chain acyl-CoAs.[5]

  • Straight-Chain Acyl-CoA Dehydrogenases (SCAD, MCAD, LCAD, VLCAD): These enzymes are primarily involved in the beta-oxidation of straight-chain fatty acids and exhibit varying specificities based on the acyl chain length.[6] Their activity on branched-chain substrates like this compound is generally considered to be negligible.

Quantitative Data Summary

The following table summarizes the available kinetic data for relevant enzymes on various acyl-CoA substrates. The lack of data for this compound highlights a significant knowledge gap and an opportunity for future research.

EnzymeSubstrateKm (µM)Vmax / kcatComments
ACAD10 (R,S)-2-methyl-C15-CoANot Determined"Low activity"The optimal substrate for ACAD10 is still under investigation.[1]
PHYH Phytanoyl-CoA29.5Not ReportedActivity measured in the presence of SCP2.
PHYH 3-Methylhexadecanoyl-CoA40.8Not Reported
PHYH Hexadecanoyl-CoA29.1Not ReportedActivity measured in the presence of SCP2, showing some activity on straight-chain substrates.
MCAD Octanoyl-CoA551400 min-1Data from a ferricenium-based assay, representing a typical straight-chain substrate.[7]

Metabolic Pathways

The metabolism of this compound likely occurs within the peroxisomes, paralleling the pathways for other branched-chain fatty acids. The initial dehydrogenation step is crucial and determines the subsequent metabolic fate of the molecule.

metabolic_pathway cluster_peroxisome Peroxisome 8-MT-CoA This compound Dehydrogenated_Intermediate 2-enoyl-CoA derivative 8-MT-CoA->Dehydrogenated_Intermediate ACAD10 (?) Beta_Oxidation β-Oxidation Cycles Dehydrogenated_Intermediate->Beta_Oxidation Propionyl-CoA Propionyl-CoA Beta_Oxidation->Propionyl-CoA Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA->TCA_Cycle alpha_oxidation_pathway cluster_peroxisome_alpha Peroxisome (α-Oxidation) Phytanoyl-CoA Phytanoyl-CoA (3-methyl-branched) 2-OH-Phytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-OH-Phytanoyl-CoA PHYH Pristanal Pristanal 2-OH-Phytanoyl-CoA->Pristanal 2-HPCL Pristanic_Acid Pristanic Acid (2-methyl-branched) Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation_Pathway β-Oxidation Pristanic_Acid->Beta_Oxidation_Pathway acad_assay_workflow Prepare_Reagents Prepare Reagents (Buffer, ETF, Substrate, Enzyme) Setup_Plate Setup 96-well Plate (add buffer, ETF, deoxygenation mix, enzyme) Prepare_Reagents->Setup_Plate Initiate_Reaction Add Acyl-CoA Substrate Setup_Plate->Initiate_Reaction Measure_Fluorescence Read Fluorescence Decrease (Ex: 340nm, Em: 490nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Activity Rate Measure_Fluorescence->Analyze_Data

References

Validating Gene Function in 8-Methyltetradecanoyl-CoA Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the function of genes involved in the biosynthesis of 8-Methyltetradecanoyl-CoA, a branched-chain fatty acid. Understanding the roles of specific genes in this pathway is crucial for various research applications, including drug development and metabolic engineering. This document outlines key experimental approaches, presents data in a structured format, and includes detailed protocols and workflow diagrams to aid in experimental design.

The this compound Biosynthesis Pathway

The synthesis of this compound, an iso-C15:0 fatty acid, originates from the catabolism of the branched-chain amino acid (BCAA), L-leucine. The initial steps involve the conversion of L-leucine into isovaleryl-CoA, which serves as the primer for the fatty acid synthase (FAS) complex. The subsequent elongation of this primer through the addition of two-carbon units from malonyl-CoA results in the final product.

The key stages and the primary genes/enzymes involved are:

  • Primer Synthesis:

    • Branched-chain aminotransferase (BCAT): Catalyzes the removal of the amino group from L-leucine.

    • Branched-chain α-keto acid dehydrogenase (BCKD) complex: A multi-enzyme complex that catalyzes the oxidative decarboxylation of the resulting α-keto acid to form isovaleryl-CoA. The complex consists of three catalytic components: E1 (α-keto acid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase).

  • Fatty Acid Elongation:

    • Fatty Acid Synthase (FAS) complex: A multi-enzyme system that iteratively elongates the isovaleryl-CoA primer. In bacteria, this is typically a Type II FAS system with discrete enzymes for each step (e.g., FabH, FabG, FabZ, FabI). In mammals, a single multifunctional polypeptide (FASN, Type I FAS) carries out these reactions. Specific elongases of very long-chain fatty acids (ELOVL) may also be involved in the elongation of branched-chain fatty acids.

Below is a diagram illustrating the biosynthetic pathway.

8_Methyltetradecanoyl_CoA_Biosynthesis cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation L-Leucine L-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate L-Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKD complex FAS_Complex Fatty Acid Synthase (FAS) Complex (or ELOVLs) Isovaleryl-CoA->FAS_Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_Complex This compound This compound FAS_Complex->this compound 6 cycles

Biosynthesis pathway of this compound.

Comparative Analysis of Gene Function Validation Methods

Several experimental strategies can be employed to validate the function of genes in the this compound biosynthesis pathway. The choice of method depends on the specific research question, the model organism, and available resources. Here, we compare three primary approaches: Genetic Manipulation, Biochemical Assays, and Metabolomic Profiling.

Method Principle Advantages Disadvantages Quantitative Data Output
Genetic Manipulation (e.g., CRISPR/Cas9 Knockout, RNAi) Inactivation or suppression of a target gene to observe the resulting phenotypic changes, particularly the impact on this compound production.Provides strong evidence for gene necessity. Applicable in a wide range of organisms. CRISPR offers permanent gene disruption. RNAi allows for transient and tunable knockdown.[1][2]Can have off-target effects.[2] Gene redundancy can mask the phenotype. Complete knockout of essential genes may be lethal.[1]Relative or absolute quantification of this compound and related metabolites via GC-MS or LC-MS.
Biochemical Assays (Enzymatic Assays) In vitro characterization of the specific activity of the protein encoded by the target gene using purified enzymes and substrates.Directly measures the catalytic activity of the enzyme. Allows for determination of kinetic parameters (Km, Vmax). Can be used to screen for inhibitors.Requires purified, active enzyme, which can be challenging to produce. In vitro conditions may not fully reflect the cellular environment.Enzyme activity (e.g., nmol/min/mg), substrate specificity, and kinetic constants.
Metabolomic Profiling Global analysis of metabolites in a biological sample to identify changes resulting from genetic or environmental perturbations.Provides a comprehensive view of the metabolic state.[3][4] Can uncover unexpected metabolic consequences of gene manipulation.[5] Does not require a priori knowledge of all pathway components.Can be complex to analyze and interpret the large datasets. May not directly prove the function of a specific gene without combination with other methods.Relative and absolute concentrations of a wide range of metabolites.

Experimental Protocols

This protocol provides a general workflow for creating a gene knockout of a putative BCKD subunit gene in Bacillus subtilis.

Workflow Diagram:

CRISPR_Workflow Design_gRNA 1. Design gRNA targeting the BCKD gene Construct_Plasmid 2. Clone gRNA and Cas9 into an integration plasmid Design_gRNA->Construct_Plasmid Transform_Bacteria 3. Transform B. subtilis with the CRISPR plasmid Construct_Plasmid->Transform_Bacteria Select_Transformants 4. Select for transformants and induce Cas9 expression Transform_Bacteria->Select_Transformants Verify_Knockout 5. Verify gene deletion by PCR and sequencing Select_Transformants->Verify_Knockout Phenotypic_Analysis 6. Analyze phenotype (Metabolomic Profiling) Verify_Knockout->Phenotypic_Analysis

CRISPR/Cas9 gene knockout workflow.

Protocol Steps:

  • gRNA Design: Design two unique 20-bp guide RNAs (gRNAs) targeting the coding sequence of the target BCKD subunit gene. Ensure high on-target and low off-target scores using design tools.

  • Plasmid Construction: Synthesize the gRNA sequences and clone them into a B. subtilis-compatible CRISPR/Cas9 vector. This vector should also contain the Cas9 nuclease gene under an inducible promoter and homology arms flanking the target gene for repair.

  • Transformation: Transform competent B. subtilis cells with the constructed plasmid via natural transformation or electroporation.

  • Selection and Induction: Plate the transformed cells on a selective medium. Induce the expression of Cas9 to initiate gene editing.

  • Verification: Screen colonies for the desired deletion using colony PCR with primers flanking the target gene. Confirm the deletion by Sanger sequencing.

  • Phenotypic Analysis: Culture the verified knockout strain and the wild-type strain in a defined medium. Extract fatty acids and analyze the levels of this compound and other branched-chain fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS).

This protocol describes the measurement of the activity of the BCKD complex.

Protocol Steps:

  • Protein Expression and Purification: Clone the genes encoding the subunits of the BCKD complex into expression vectors. Express the proteins in a suitable host (e.g., E. coli) and purify them using affinity chromatography.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the necessary cofactors (e.g., Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+).

  • Enzyme Assay:

    • Add the purified BCKD complex to the reaction mixture.

    • Initiate the reaction by adding the substrate, α-ketoisocaproate.

    • Monitor the reaction by measuring the rate of NADH formation spectrophotometrically at 340 nm.

  • Data Analysis: Calculate the specific activity of the enzyme (µmol of NADH formed per minute per mg of protein). Determine kinetic parameters by varying the substrate concentration.

This protocol outlines the analysis of fatty acid profiles using GC-MS.

Protocol Steps:

  • Sample Preparation: Harvest bacterial cells or animal tissue and extract total lipids using a solvent mixture (e.g., chloroform:methanol).

  • Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the resulting free fatty acids to form FAMEs.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. Separate the FAMEs based on their boiling points and identify them based on their mass spectra and retention times compared to known standards.

  • Data Quantification: Quantify the abundance of each fatty acid, including 8-methyltetradecanoic acid, by integrating the peak areas and normalizing to an internal standard.

Orthogonal Validation Approaches

Workflow for Orthogonal Validation:

Orthogonal_Validation Hypothesized_Gene_Function Hypothesized_Gene_Function Genetic_Manipulation Genetic Manipulation (e.g., Knockout) Hypothesized_Gene_Function->Genetic_Manipulation Biochemical_Assay Biochemical Assay (Enzyme Activity) Hypothesized_Gene_Function->Biochemical_Assay Metabolomic_Profiling Metabolomic Profiling (GC-MS/LC-MS) Genetic_Manipulation->Metabolomic_Profiling Validated_Gene_Function Validated_Gene_Function Biochemical_Assay->Validated_Gene_Function Metabolomic_Profiling->Validated_Gene_Function

Orthogonal validation workflow.

References

A Comparative Guide to the Cell Signaling Effects of 8-Methyltetradecanoyl-CoA and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential effects of 8-Methyltetradecanoyl-CoA and its derivatives on key cell signaling pathways. While direct comparative data for positional isomers of this compound is limited in current literature, this document synthesizes available information on related branched-chain fatty acids (BCFAs) and provides a framework for future research. The content herein is intended to guide experimental design and hypothesis generation in the exploration of these compounds as potential modulators of cellular function.

Introduction to this compound and Branched-Chain Fatty Acids

This compound belongs to the class of branched-chain fatty acyl-CoAs. BCFAs are found in various biological systems and are known to play roles in modulating membrane fluidity and acting as signaling molecules.[1][2] The position of the methyl group on the fatty acid chain can significantly influence its physical and biological properties, including its interaction with cellular proteins and its impact on signaling cascades.[3] This guide will focus on three primary signaling pathways that are known to be influenced by fatty acids and their CoA esters: Peroxisome Proliferator-Activated Receptor α (PPARα), Protein Kinase C (PKC), and Nuclear Factor-kappa B (NF-κB).

Data Presentation: Comparative Effects on Cell Signaling

Due to the scarcity of direct comparative studies on positional isomers of methyltetradecanoyl-CoA, the following table presents data for the parent compound's straight-chain counterpart, pentadecanoyl-CoA (C15:0-CoA), and other relevant branched-chain fatty acyl-CoAs to provide a baseline for expected activities. This table is intended to be illustrative of the types of data required for a comprehensive comparison.

Compound/DerivativeTarget PathwayAssay TypeKey ParameterObserved Effect/PotencyReference
Pentadecanoyl-CoA (C15:0-CoA)PPARα/δReporter Gene AssayActivationPartial agonist, ~50-66% of maximal activation[1]
Pentadecanoyl-CoA (C15:0-CoA)NF-κBReporter Gene AssayInhibitionAttenuates NF-κB signaling[1]
Phytanoyl-CoAPPARαFluorescence QuenchingKd~11 nM[3]
Pristanoyl-CoAPPARαFluorescence QuenchingKd~11 nM[3]
Hypothetical 2-Methyltetradecanoyl-CoAPPARαReporter Gene AssayEC50Data not available
Hypothetical 4-Methyltetradecanoyl-CoAPPARαReporter Gene AssayEC50Data not available
Hypothetical 6-Methyltetradecanoyl-CoAPPARαReporter Gene AssayEC50Data not available
This compound PPARαReporter Gene AssayEC50Data not available
Hypothetical 10-Methyltetradecanoyl-CoAPPARαReporter Gene AssayEC50Data not available
Hypothetical 12-Methyltetradecanoyl-CoAPPARαReporter Gene AssayEC50Data not available
Saturated Fatty Acids (C12-C14)Conventional & Novel PKCsIn Vitro Kinase AssayActivationActivate α, β, γ, and ε isoforms
Saturated Fatty Acids (C12-C14)Atypical PKCsIn Vitro Kinase AssayInhibitionInactive towards δ-subspecies

Signaling Pathways and Experimental Workflows

To investigate the effects of this compound and its derivatives, a systematic experimental approach is required. The following diagrams illustrate the key signaling pathways and a general workflow for a comparative study.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound or Derivative FABP Fatty Acid Binding Protein BCFA_CoA->FABP Transport PPARa_RXR_inactive PPARα-RXR Heterodimer (inactive) FABP->PPARa_RXR_inactive Ligand Delivery PPARa_RXR_active PPARα-RXR Heterodimer (active) PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding CoR Co-repressor CoR->PPARa_RXR_inactive PPRE PPRE PPARa_RXR_active->PPRE Binding Target_Genes Target Gene Expression PPRE->Target_Genes Transcription Activation CoAct Co-activator CoAct->PPARa_RXR_active

Figure 1: PPARα Signaling Pathway Activation by Fatty Acyl-CoAs.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKC_inactive PKC (inactive, cytosolic) PKC_active PKC (active, membrane-bound) PKC_inactive->PKC_active Translocation Substrate Substrate Protein PKC_active->Substrate DAG Diacylglycerol DAG->PKC_active PS Phosphatidylserine PS->PKC_active Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Downstream Effects BCFA_CoA This compound or Derivative BCFA_CoA->PKC_inactive Modulation?

Figure 2: Modulation of Protein Kinase C (PKC) Signaling.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation BCFA_CoA This compound or Derivative BCFA_CoA->IKK Inhibition? Target_Genes Inflammatory Gene Expression NFkB_active->Target_Genes Transcription Stimulus Inflammatory Stimulus Stimulus->IKK Activation

Figure 3: Inhibition of the NF-κB Signaling Pathway.

Experimental_Workflow Start Synthesis of this compound and its Positional Isomers Cell_Culture Cell Line Selection (e.g., HepG2, HEK293T) Start->Cell_Culture Treatment Cell Treatment with Test Compounds Cell_Culture->Treatment PPARa_Assay PPARα Reporter Gene Assay Treatment->PPARa_Assay PKC_Assay PKC Activity Assay Treatment->PKC_Assay NFkB_Assay NF-κB Reporter Gene Assay Treatment->NFkB_Assay Data_Analysis Data Analysis and Comparison (EC50/IC50 Determination) PPARa_Assay->Data_Analysis PKC_Assay->Data_Analysis NFkB_Assay->Data_Analysis Conclusion Structure-Activity Relationship Analysis Data_Analysis->Conclusion

Figure 4: General Experimental Workflow for Comparative Analysis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound and its derivatives on the target signaling pathways.

PPARα Reporter Gene Assay

This assay measures the ability of a compound to activate the PPARα receptor, leading to the expression of a reporter gene (e.g., luciferase).

Materials:

  • HEK293T or HepG2 cells

  • Expression plasmid for full-length human or rodent PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • Test compounds (this compound and its derivatives)

  • Positive control (e.g., GW7647)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of a compound to directly activate or inhibit the kinase activity of purified PKC isoforms.

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, PKCδ)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • ATP, [γ-32P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG)

  • Test compounds

  • Positive control activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Positive control inhibitor (e.g., Staurosporine)

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, PS, DAG, and the PKC substrate peptide.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include vehicle, positive activator, and positive inhibitor controls.

  • Enzyme Addition: Add the purified PKC isoform to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stopping the Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC activity relative to the control and determine the EC50 for activators or IC50 for inhibitors.

NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • HEK293T or a relevant immune cell line (e.g., RAW 264.7)

  • Reporter plasmid containing an NF-κB response element driving luciferase expression

  • Transfection reagent

  • DMEM with 10% FBS

  • Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

  • Test compounds

  • Positive control inhibitor (e.g., BAY 11-7082)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Seed and transfect the cells with the NF-κB reporter plasmid as described in the PPARα reporter assay protocol.

  • Pre-treatment with Compounds: After 24 hours of transfection, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells, except for the unstimulated control.

  • Incubation: Incubate the cells for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity.

  • Data Analysis: Normalize the luciferase activity and calculate the percentage of inhibition of NF-κB activation compared to the stimulated control. Determine the IC50 value for each compound.

Conclusion and Future Directions

The study of this compound and its derivatives presents a promising avenue for discovering novel modulators of key cellular signaling pathways. While direct comparative data is currently lacking, the provided framework of relevant signaling pathways, data presentation, and detailed experimental protocols offers a solid foundation for researchers to systematically investigate these compounds. Future research should focus on the synthesis of positional isomers of methyltetradecanoyl-CoA and their comprehensive evaluation in the described assays. Such studies will be crucial in elucidating the structure-activity relationships that govern the biological effects of these unique fatty acyl-CoAs and will pave the way for their potential development as therapeutic agents.

References

Independent Verification of Published Findings on 8-Methyltetradecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA (BCFA-CoA), and its straight-chain counterpart, Tetradecanoyl-CoA (commonly known as Myristoyl-CoA). Due to the limited specific published data on this compound, this guide leverages findings on the broader class of BCFA-CoAs to infer its likely biological activities. This comparison aims to offer a valuable resource for researchers investigating lipid metabolism, signaling pathways, and potential therapeutic applications.

Data Presentation: Comparative Analysis

The following tables summarize the key characteristics and biological roles of this compound (representing BCFA-CoAs) and Tetradecanoyl-CoA.

Table 1: General Properties and Synthesis

FeatureThis compound (as a BCFA-CoA)Tetradecanoyl-CoA (Myristoyl-CoA)
Structure 14-carbon acyl chain with a methyl branch at the 8th carbon, attached to Coenzyme A.14-carbon straight-chain saturated acyl group attached to Coenzyme A.[1]
Primary Precursors Branched-chain amino acids (e.g., leucine, isoleucine, valine) and odd-chain fatty acids.[2]Acetyl-CoA derived from various sources including glucose and amino acid catabolism.[3]
Key Synthesis Enzymes Branched-chain α-keto acid dehydrogenase complex, Acyl-CoA synthetases.ATP-citrate lyase, Acetyl-CoA carboxylase, Fatty acid synthase.[3]
Subcellular Location of Synthesis Primarily in mitochondria.[4]Primarily in the cytosol.[3]

Table 2: Biological Roles and Signaling Involvement

Biological AspectThis compound (as a BCFA-CoA)Tetradecanoyl-CoA (Myristoyl-CoA)
Primary Function High-affinity ligands for Peroxisome Proliferator-Activated Receptor α (PPARα), regulating gene expression for fatty acid oxidation.[5]Substrate for protein N-myristoylation, a key post-translational modification. Intermediate in fatty acid metabolism (β-oxidation and synthesis).[6][7]
Signaling Pathway Involvement PPARα signaling pathway, leading to the upregulation of genes involved in peroxisomal and mitochondrial β-oxidation.[8][9]Covalent modification of signaling proteins (e.g., G proteins, kinases), affecting their subcellular localization and function.[1][10]
Key Interacting Proteins Peroxisome Proliferator-Activated Receptor α (PPARα).[5]N-myristoyltransferase (NMT), Acyl-CoA dehydrogenases.[7][11]
Metabolic Fate Primarily undergoes β-oxidation in peroxisomes and mitochondria.[12]Utilized for protein myristoylation or enters β-oxidation pathway for energy production.[6][7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for branched-chain fatty acyl-CoAs and the metabolic fate of Tetradecanoyl-CoA in protein myristoylation.

PPARa_Activation BCFA_CoA This compound (BCFA-CoA) PPARa PPARα BCFA_CoA->PPARa Binds and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Forms heterodimer with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Activates transcription of Increased_Oxidation Increased Fatty Acid Oxidation Target_Genes->Increased_Oxidation Leads to

PPARα activation by a branched-chain fatty acyl-CoA.

Protein_Myristoylation Myristoyl_CoA Tetradecanoyl-CoA (Myristoyl-CoA) NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes transfer Protein Target Protein (with N-terminal Glycine) Protein->NMT Membrane Cellular Membrane Myristoylated_Protein->Membrane Targets to Signaling Downstream Signaling Membrane->Signaling Facilitates

Protein N-myristoylation pathway involving Tetradecanoyl-CoA.

Experimental_Workflow cluster_extraction Fatty Acyl-CoA Extraction cluster_analysis LC-MS/MS Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in Extraction Buffer Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution SPE->Elution LC_Separation Liquid Chromatography Separation Elution->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

General workflow for fatty acyl-CoA analysis.

Experimental Protocols

General Protocol for Extraction and Quantification of Fatty Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods described for the analysis of a broad range of fatty acyl-CoAs and is applicable for both branched-chain and straight-chain species.[13]

Materials:

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)

  • Homogenizer

  • Centrifuge (capable of high speed and 4°C)

  • Solid-Phase Extraction (SPE) cartridges

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in the ice-cold extraction solvent.

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended): For cleaner samples, pass the supernatant through a conditioned SPE cartridge to bind the fatty acyl-CoAs. Wash the cartridge to remove interfering substances and then elute the fatty acyl-CoAs with a high-percentage organic solvent.

  • Solvent Evaporation: Dry the supernatant or eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for separation and quantification of individual fatty acyl-CoA species.

Protocol for Assessing PPARα Activation by Fatty Acyl-CoAs

This protocol outlines a cell-based reporter assay to determine the ability of a compound to activate PPARα.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • PPARα expression vector

  • RXR expression vector

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

  • Transfection reagent

  • Fatty acyl-CoA of interest (solubilized appropriately)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture: Culture the hepatoma cells in appropriate medium until they reach a suitable confluency for transfection.

  • Transfection: Co-transfect the cells with the PPARα expression vector, RXR expression vector, and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Treatment: After transfection, treat the cells with varying concentrations of the fatty acyl-CoA of interest (e.g., this compound or a suitable analog). Include a known PPARα agonist (e.g., fenofibrate) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Compare the luciferase activity in the treated cells to the vehicle control to determine the fold activation of PPARα.

References

Safety Operating Guide

Navigating the Disposal of 8-Methyltetradecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical compounds like 8-Methyltetradecanoyl-CoA is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every chemical are not always readily available, a comprehensive understanding of general chemical waste management principles provides a robust framework for ensuring safety and environmental protection. This guide outlines the essential procedural steps for the proper disposal of this compound, adhering to established laboratory safety protocols and regulatory guidelines.

Core Principles of Laboratory Chemical Waste Management

The disposal of any chemical waste in a laboratory setting is governed by regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). A key piece of legislation is the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste.[1] For academic and research laboratories, specific regulations like Subpart K provide alternative, more flexible standards for managing hazardous waste generated in these settings.[2][3]

The fundamental principle is to manage chemical wastes in a manner that is both safe and environmentally sound.[4] This involves minimizing waste generation whenever possible, using appropriate and clearly labeled containers, storing waste in designated satellite accumulation areas, and ensuring containers are kept closed.[4]

Step-by-Step Disposal Procedure for this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a potentially hazardous chemical. The following procedure is based on general best practices for laboratory chemical waste.

1. Waste Determination and Collection:

  • Initial Assessment: Treat this compound as a chemical waste product. Unless it is definitively known to be non-hazardous, it should not be disposed of down the drain or in regular trash.[1][4]

  • Collection Container: Use a dedicated, chemically compatible waste container.[5] The container must be in good condition, with a secure, leak-proof screw cap.[5] Given that fatty acyl-CoAs can be unstable, it is prudent to store the waste at low temperatures (e.g., -20°C) if it is not being collected for immediate disposal, although specific stability data for this compound is not available.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the building and room number of generation, and the approximate concentration and volume.[5]

2. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][5]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste (or one quart of acutely toxic waste) can be accumulated in an SAA.[2][4]

  • Segregation: Store the this compound waste separately from incompatible chemicals. A general best practice is to segregate waste by chemical class (e.g., acids, bases, flammables, oxidizers).[5]

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EH&S): Once the waste container is full, or before the accumulation time limit is reached (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[4][5]

  • Documentation: Be prepared to provide any necessary documentation regarding the waste contents to EH&S or the designated waste disposal company.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound for disposal, appropriate personal protective equipment should be worn. Based on safety data sheets for similar long-chain fatty acids and general laboratory practice, the following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or goggles.[7]

  • Hand Protection: Use chemically resistant gloves.

  • Skin Protection: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

Always handle the chemical in a well-ventilated area, such as a chemical fume hood.[8]

Quantitative Data Summary

While no specific quantitative exposure limits for this compound were found, the following table summarizes general storage and accumulation limits for laboratory chemical waste as mandated by regulatory bodies.

ParameterGuideline/LimitRegulatory Body/Source
Maximum Hazardous Waste Volume in SAA55 gallonsEPA
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)EPA
Maximum Storage Time in SAA (partially full)Up to 1 yearCentral Washington University
Container Removal from SAA after FullWithin 3 daysCentral Washington University

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal Request A Generate 8-Methyl- tetradecanoyl-CoA Waste B Select Chemically Compatible Container A->B C Label Container: 'Hazardous Waste' & Chemical Details B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Wastes D->E F Monitor Waste Level & Accumulation Time E->F G Contact EH&S for Waste Pickup F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 8-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 8-Methyltetradecanoyl-CoA, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety glasses or gogglesANSI Z87.1 certifiedProtects against potential splashes and eye irritation.[1]
Hand Protection Nitrile glovesChemical-resistantPrevents direct skin contact with the compound.
Body Protection Laboratory coatStandardProtects against incidental spills and contamination of personal clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area or under a fume hood if creating aerosols.Minimizes inhalation risk, especially with powdered forms or when generating aerosols.

Operational Plan: Step-by-Step Handling

Proper handling from receipt to disposal is critical for maintaining the integrity of the compound and the safety of laboratory personnel.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended for similar compounds. Long-chain acyl-CoAs are often stored at low temperatures (e.g., -20°C) to prevent degradation.

  • Preparation and Use:

    • Work in a designated area, such as a laboratory bench or a fume hood, to contain any potential spills.

    • Before handling, ensure all necessary PPE is donned correctly.

    • Allow the compound to equilibrate to room temperature before opening to prevent condensation, which could degrade the material.

    • When weighing or transferring the compound, use appropriate tools (e.g., spatulas, weigh paper) to avoid contamination and minimize the creation of dust or aerosols.

    • If dissolving the compound, add the solvent slowly and cap the container promptly.

  • Spill Management:

    • In case of a spill, isolate the area.

    • For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomite) and place it in a suitable container for disposal.[2]

    • Ventilate the area and clean the spill site thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weigh paper, pipette tips), in a clearly labeled, sealed container.

  • Disposal Route:

    • Dispose of the chemical waste through an approved hazardous waste disposal program.[1] Contact your institution's environmental health and safety (EHS) office for specific procedures and to arrange for pickup.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving & Inspection B Secure Storage (-20°C or as specified) A->B C Don PPE B->C D Equilibrate to Room Temp C->D E Weighing & Transfer D->E F Experimental Use E->F G Collect Waste F->G H Label & Seal Container G->H I Dispose via EHS H->I

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.